molecular formula C28H48N7O18P3S B15547625 5-hydroxyheptanoyl-CoA

5-hydroxyheptanoyl-CoA

Katalognummer: B15547625
Molekulargewicht: 895.7 g/mol
InChI-Schlüssel: WXDLAGRSISXIQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-hydroxyheptanoyl-CoA is a useful research compound. Its molecular formula is C28H48N7O18P3S and its molecular weight is 895.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H48N7O18P3S

Molekulargewicht

895.7 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxyheptanethioate

InChI

InChI=1S/C28H48N7O18P3S/c1-4-16(36)6-5-7-19(38)57-11-10-30-18(37)8-9-31-26(41)23(40)28(2,3)13-50-56(47,48)53-55(45,46)49-12-17-22(52-54(42,43)44)21(39)27(51-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,36,39-40H,4-13H2,1-3H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)

InChI-Schlüssel

WXDLAGRSISXIQD-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Uncharted Territory: The Quest for 5-Hydroxyheptanoyl-CoA in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of information on the discovery and established biosynthetic pathways of 5-hydroxyheptanoyl-CoA in microorganisms. This medium-chain, hydroxylated acyl-CoA does not appear as a characterized intermediate or product in known microbial metabolic routes. However, by examining analogous biochemical reactions and the enzymatic machinery present in bacteria and fungi, we can construct a hypothetical framework for its potential biosynthesis. This technical guide will explore these theoretical pathways, drawing on established principles of fatty acid metabolism, polyketide synthesis, and enzymatic hydroxylation to provide a roadmap for future research into this novel molecule.

Hypothetical Biosynthetic Pathways of this compound

The formation of this compound in a microbial system would likely involve the convergence of pathways responsible for generating a seven-carbon backbone and the introduction of a hydroxyl group at the C-5 position. Two primary scenarios can be envisioned: the modification of a pre-existing C7 acyl-CoA or the incorporation of a hydroxylated precursor during chain elongation.

Pathway 1: Post-Synthetic Modification of Heptanoyl-CoA

The most direct hypothetical route to this compound involves the hydroxylation of heptanoyl-CoA, a known intermediate in fatty acid metabolism. This pathway would necessitate a specific hydroxylase capable of recognizing and acting upon a seven-carbon acyl-CoA chain.

A potential experimental workflow to investigate this hypothetical pathway could involve incubating a microbial cell-free extract capable of heptanoic acid metabolism with heptanoyl-CoA and an appropriate oxidizing agent, followed by mass spectrometry-based detection of the hydroxylated product.

Post-Synthetic_Modification_of_Heptanoyl-CoA Heptanoic_Acid Heptanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Heptanoic_Acid->Acyl_CoA_Synthetase CoA-SH ATP Heptanoyl_CoA Heptanoyl-CoA Hydroxylase Hydroxylase (Hypothetical) Heptanoyl_CoA->Hydroxylase O2 NAD(P)H Five_Hydroxyheptanoyl_CoA This compound Acyl_CoA_Synthetase->Heptanoyl_CoA AMP + PPi Hydroxylase->Five_Hydroxyheptanoyl_CoA H2O NAD(P)+

Figure 1. Hypothetical pathway for the formation of this compound via hydroxylation of heptanoyl-CoA.

Pathway 2: Incorporation of a Hydroxylated Precursor in Fatty Acid Synthesis or Polyketide Synthesis

Alternatively, this compound could be assembled from smaller, potentially hydroxylated, building blocks through pathways analogous to fatty acid synthesis (FAS) or polyketide synthesis (PKS). For instance, a starter unit such as a C4 or C5 hydroxy acid could be elongated to form the C7 chain. Non-reducing polyketide synthases (NR-PKSs) have demonstrated flexibility in utilizing various starter units, including those with odd-numbered carbon chains.

The experimental validation of this pathway would be more complex, potentially involving isotopic labeling studies to trace the incorporation of putative precursors into the final product in a genetically engineered microbial host.

Incorporation_of_Hydroxylated_Precursor Hydroxy_Starter Hydroxylated C4/C5 Starter Unit PKS_FAS PKS or FAS Machinery Hydroxy_Starter->PKS_FAS Elongation Chain Elongation (e.g., with Malonyl-CoA) PKS_FAS->Elongation Five_Hydroxyheptanoyl_CoA This compound PKS_FAS->Five_Hydroxyheptanoyl_CoA Elongation->PKS_FAS

Predicted Enzymatic Synthesis of 5-Hydroxyheptanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyheptanoyl-CoA is a specialty chemical with potential applications in the synthesis of novel polymers and pharmaceuticals. Its specific structure, featuring a hydroxyl group at the C5 position, presents a unique synthetic challenge. This technical guide outlines a predicted two-step enzymatic pathway for the synthesis of this compound from heptanoic acid. The proposed pathway leverages the substrate promiscuity of known enzyme classes, specifically medium-chain acyl-CoA synthetases and cytochrome P450 monooxygenases. This document provides a theoretical framework, detailed experimental protocols, and data presentation structures to guide researchers in the development and validation of this novel biosynthetic route.

Predicted Signaling Pathway

The proposed enzymatic synthesis of this compound is a two-step process. First, heptanoic acid is activated to its coenzyme A thioester, heptanoyl-CoA, by a medium-chain acyl-CoA synthetase. This is an ATP-dependent reaction. The second and most critical step involves the regioselective hydroxylation of heptanoyl-CoA at the C5 position. This is predicted to be catalyzed by a cytochrome P450 monooxygenase, specifically one with ω-2 hydroxylase activity. Such enzymes are known to hydroxylate fatty acids at sub-terminal positions.[1] For a seven-carbon fatty acid like heptanoic acid, the ω-2 position corresponds to the C5 carbon.

Predicted Enzymatic Synthesis of this compound Heptanoic Acid Heptanoic Acid Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid->Heptanoyl-CoA Medium-Chain Acyl-CoA Synthetase ATP, CoA-SH -> AMP, PPi This compound This compound Heptanoyl-CoA->this compound Cytochrome P450 ω-2 Hydroxylase NADPH + H+, O2 -> NADP+, H2O

Predicted two-step enzymatic pathway for this compound synthesis.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated during the experimental validation of this pathway.

Table 1: Candidate Enzyme Information

EnzymeSource Organism (Example)Gene ID (Example)Substrate(s)Product(s)
Medium-Chain Acyl-CoA SynthetasePseudomonas putidaNP_745547.1Heptanoic Acid, ATP, CoAHeptanoyl-CoA, AMP, PPi
CYP4A11 (ω/ω-1 Hydroxylase)Homo sapiensNP_000769.1Heptanoyl-CoA, NADPH, O2This compound, NADP+, H2O

Table 2: Predicted Kinetic Parameters of Candidate Enzymes

EnzymeSubstratePredicted Km (µM)Predicted Vmax (µmol/min/mg)Reference Substrate (for comparison)
Medium-Chain Acyl-CoA SynthetaseHeptanoic Acid50 - 2005 - 25Octanoic Acid
CYP4A11 (ω/ω-1 Hydroxylase)Heptanoyl-CoA10 - 1000.1 - 5Lauric Acid

Note: The kinetic parameters are predictive and based on reported values for these enzyme classes with similar medium-chain fatty acid substrates.

Experimental Protocols

A generalized experimental workflow for the production of the required enzymes and the subsequent enzymatic synthesis is depicted below.

Experimental Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Gene Synthesis & Cloning Gene Synthesis & Cloning Heterologous Expression\n(e.g., E. coli) Heterologous Expression (e.g., E. coli) Gene Synthesis & Cloning->Heterologous Expression\n(e.g., E. coli) Cell Lysis & Fractionation Cell Lysis & Fractionation Heterologous Expression\n(e.g., E. coli)->Cell Lysis & Fractionation Enzyme Purification Enzyme Purification Cell Lysis & Fractionation->Enzyme Purification Reaction Setup Reaction Setup Enzyme Purification->Reaction Setup Incubation Incubation Reaction Setup->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Sample Preparation\n(Extraction) Sample Preparation (Extraction) Reaction Quenching->Sample Preparation\n(Extraction) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Extraction)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

General experimental workflow for enzymatic synthesis and analysis.
Protocol 1: Expression and Purification of Medium-Chain Acyl-CoA Synthetase

  • Gene Synthesis and Cloning : Codon-optimize the gene for a medium-chain acyl-CoA synthetase (e.g., from Pseudomonas putida) for expression in E. coli. Clone the synthetic gene into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

  • Protein Expression : Transform the expression vector into E. coli BL21(DE3). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.

  • Cell Lysis : Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification : Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange and Storage : Exchange the buffer of the purified protein to a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column. Aliquot and store at -80°C.

Protocol 2: Preparation of Microsomes Containing Recombinant Cytochrome P450

Note: Cytochrome P450 enzymes are often membrane-bound and require a reductase partner for activity. This protocol describes the preparation of a microsomal fraction containing both the CYP and its reductase, which is a common method for in vitro assays.[2][3][4]

  • Co-expression : Co-transform an expression vector containing the gene for the candidate CYP450 (e.g., human CYP4A11) and a vector for its reductase partner (cytochrome P450 reductase) into an appropriate expression host (e.g., E. coli or insect cells).

  • Microsomal Fraction Preparation :

    • Harvest the cells and resuspend them in a hypotonic buffer (e.g., 10 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA, 20% glycerol, and protease inhibitors).

    • Lyse the cells using a French press or high-pressure homogenizer.

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Wash the microsomal pellet with a high-salt buffer to remove peripherally associated proteins, and re-pellet by ultracentrifugation.

    • Resuspend the final microsomal pellet in a small volume of storage buffer, aliquot, and store at -80°C.

Protocol 3: Two-Step Enzymatic Synthesis of this compound
  • Reaction Setup : In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 5 mM MgCl2

    • 10 mM ATP

    • 2 mM Coenzyme A (CoA-SH)

    • 1 mM Heptanoic acid

    • 5 µg purified medium-chain acyl-CoA synthetase

    • 1 mg/mL microsomal protein (containing CYP450 and reductase)

    • 1 mM NADPH

    • Total volume: 1 mL

  • Incubation : Incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.

  • Reaction Quenching : Stop the reaction by adding 200 µL of ice-cold 10% trichloroacetic acid.

  • Sample Preparation for Analysis :

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • The sample is now ready for analysis by LC-MS/MS. A solid-phase extraction step may be included to concentrate the product and remove interfering substances.

Protocol 4: LC-MS/MS Analysis of this compound
  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray ionization (ESI), positive mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Predicted) :

      • Heptanoyl-CoA : Precursor ion (m/z) -> Product ion (m/z)

      • This compound : Precursor ion (m/z) -> Product ion (m/z)

    • Note: The exact m/z values for the precursor and product ions for heptanoyl-CoA and this compound will need to be determined experimentally or from spectral databases.

  • Quantification : A standard curve should be generated using chemically synthesized this compound to enable absolute quantification of the enzymatically produced compound.

Conclusion

This technical guide provides a comprehensive framework for the predicted enzymatic synthesis of this compound. The proposed pathway, utilizing a medium-chain acyl-CoA synthetase and a cytochrome P450 monooxygenase, is based on the known catalytic activities of these enzyme families. The detailed experimental protocols offer a starting point for researchers to validate this pathway, optimize reaction conditions, and develop a robust biocatalytic process for the production of this valuable specialty chemical. Successful implementation of this strategy would represent a significant advancement in the sustainable synthesis of functionalized fatty acid derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Hydroxyheptanoyl-CoA: Structure, Properties, and Biological Context

This technical guide provides a detailed overview of this compound, a derivative of heptanoic acid. Due to the limited direct experimental data on this specific molecule, this document extrapolates its structure and chemical properties based on well-characterized related acyl-CoA compounds. The guide also presents a generalized context for its potential biological roles and methodologies for its study.

Molecular Structure

This compound is an acyl-CoA molecule. Acyl-CoAs are central metabolites in many biochemical pathways, acting as carriers of acyl groups. The structure of this compound consists of a heptanoyl (seven-carbon acyl) chain with a hydroxyl group at the fifth carbon. This acyl chain is linked via a thioester bond to the sulfhydryl group of Coenzyme A.

The Coenzyme A moiety is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. This entire structure gives this compound its ability to participate in enzymatic reactions.

Chemical and Physical Properties

Table 1: Estimated and Comparative Chemical Properties of Acyl-CoA Molecules

PropertyThis compound (Estimated)Heptanoyl-CoA[1]5-Hydroxypentanoyl-CoA[2]Butyryl-CoA[3]3-Hydroxybutyryl-CoA[4][5]
Molecular Formula C28H48N7O18P3SC28H48N7O17P3SC26H44N7O18P3SC25H42N7O17P3SC25H42N7O18P3S
Molecular Weight ( g/mol ) ~895.7879.7867.7837.6853.6
Monoisotopic Mass (Da) ~895.1986879.20402525867.16763975837.15707506853.15198968
XLogP3 ~ -3.0-3.2-5.7-4.8-5.9

Note: The values for this compound are estimates derived from its presumed structure and comparison with related compounds.

Potential Biological Significance and Signaling Pathways

While specific pathways involving this compound are not documented, we can infer its potential roles based on the metabolism of other medium-chain fatty acyl-CoAs. Acyl-CoAs are key intermediates in fatty acid metabolism, including β-oxidation and fatty acid synthesis. Hydroxylated fatty acyl-CoAs can be intermediates in the ω-oxidation pathway or in the synthesis of specialized lipids.

Given its structure, this compound could potentially be:

  • An intermediate in the catabolism of heptanoic acid or longer-chain fatty acids that undergo hydroxylation.

  • A substrate for enzymes such as dehydrogenases, hydratases, or transferases that recognize medium-chain acyl-CoAs.

  • A precursor for the synthesis of signaling lipids or other specialized molecules.

Below is a generalized diagram illustrating the central role of Acyl-CoAs in metabolism.

Metabolic Hub of Acyl-CoA Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA Beta-Oxidation Beta-Oxidation Acyl-CoA->Beta-Oxidation Catabolism Fatty Acid Elongation Fatty Acid Elongation Acyl-CoA->Fatty Acid Elongation Anabolism Hydroxylation Hydroxylation Acyl-CoA->Hydroxylation Modification Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Complex Lipids Complex Lipids Fatty Acid Elongation->Complex Lipids Hydroxyacyl-CoA Hydroxyacyl-CoA Hydroxylation->Hydroxyacyl-CoA Acyl-CoA Synthesis Workflow cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling with Coenzyme A cluster_purification Purification A 5-Hydroxyheptanoic Acid B Activation with Ethyl Chloroformate in the presence of a base (e.g., Triethylamine) A->B C Mixed Anhydride Formation B->C E Reaction with Mixed Anhydride C->E D Coenzyme A (in aqueous buffer) D->E F Formation of this compound G Crude Reaction Mixture F->G H Purification by HPLC (e.g., C18 reverse-phase column) G->H I Pure this compound H->I

References

In Silico Prediction of 5-Hydroxyheptanoyl-CoA Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein interactions of 5-hydroxyheptanoyl-CoA, a medium-chain 3-hydroxy acyl-CoA. As intermediates in fatty acid metabolism, acyl-CoAs play crucial roles in cellular energy homeostasis and signaling. Understanding their protein interaction networks is vital for elucidating metabolic pathways and identifying potential therapeutic targets. This document outlines a complete workflow for in silico prediction, from target identification and molecular docking to molecular dynamics simulations. Furthermore, it details established experimental protocols for the validation of predicted interactions, including Affinity Purification-Mass Spectrometry (AP-MS), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Predicted binding affinities for this compound with potential protein partners are presented, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, participating in a vast array of anabolic and catabolic processes. Beyond their metabolic roles, acyl-CoAs are emerging as important signaling molecules that can modulate protein function through allosteric regulation or post-translational modifications. This compound is a medium-chain 3-hydroxyacyl-CoA, an intermediate in the β-oxidation of odd-chain fatty acids. Its specific protein interactions and signaling roles are not well-characterized. In silico prediction methods offer a powerful and efficient approach to identify potential protein binders of this compound, providing a foundation for targeted experimental validation and functional studies.

This guide provides a detailed technical framework for the computational prediction and subsequent experimental validation of this compound-protein interactions.

In Silico Prediction Methodologies

A multi-step computational workflow can be employed to predict the protein targets of this compound and characterize the potential interactions.

Target Identification and Prioritization

The initial step involves identifying a list of potential protein targets. Based on the known biology of acyl-CoAs, logical candidate classes include:

  • Acyl-CoA Binding Proteins (ACBPs): These proteins are known to bind and transport acyl-CoAs.

  • Enzymes of Fatty Acid Metabolism: Proteins such as acyl-CoA dehydrogenases and enoyl-CoA hydratases are potential interactors.

  • G-Protein Coupled Receptors (GPCRs): Certain GPCRs are activated by fatty acids and their derivatives.

For this guide, we have selected representative proteins from these classes for in silico analysis:

  • Acyl-CoA Binding Protein (ACBP): A ubiquitous protein involved in the intracellular transport of acyl-CoAs.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): An enzyme that catalyzes the first step of β-oxidation for medium-chain fatty acids.

  • Free Fatty Acid Receptor 1 (FFAR1/GPR40): A GPCR that is activated by medium to long-chain fatty acids.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to estimate the binding affinity and explore the binding mode of protein-ligand interactions.

This protocol outlines the steps for docking this compound to a protein target using AutoDock Vina.

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound in SDF or MOL2 format. A plausible structure can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and energy minimized using a force field like MMFF94.

    • Convert the ligand structure to the PDBQT format using AutoDock Tools. This step adds Gasteiger charges and defines rotatable bonds.

  • Preparation of the Protein Receptor:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking using AutoDock Tools. This typically involves:

      • Removing water molecules and any existing ligands.

      • Adding polar hydrogens.

      • Assigning Gasteiger charges.

      • Saving the protein in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the putative binding site on the protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the protein-ligand complexes using molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the predicted binding pose and a more detailed characterization of the intermolecular interactions over time.

This protocol provides a general workflow for setting up and running an MD simulation of a protein-5-hydroxyheptanoyl-CoA complex using GROMACS.

  • System Preparation:

    • Prepare the protein-ligand complex topology and coordinate files. The protein topology can be generated using GROMACS' pdb2gmx tool with a chosen force field (e.g., CHARMM36).

    • Generate the ligand topology and parameters. This can be done using tools like the CGenFF server for CHARMM force fields.

    • Combine the protein and ligand topologies and coordinate files.

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

      • NPT equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of the protein and ligand (e.g., Root Mean Square Fluctuation - RMSF), and the specific protein-ligand interactions over time.

Predicted Binding Affinities

The following table summarizes the predicted binding affinities of this compound with the selected protein targets, as determined by molecular docking.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Acyl-CoA Binding Protein (ACBP)1HBK-7.8
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)3MDE-8.5
Free Fatty Acid Receptor 1 (FFAR1/GPR40)8ID6-6.9

Note: These values are computational predictions and require experimental validation.

Experimental Validation Protocols

The following protocols describe established methods for validating the predicted protein-ligand interactions.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying protein interaction partners from a complex mixture.

  • Bait Preparation: Synthesize a "bait" molecule by attaching an affinity tag (e.g., biotin) to this compound via a linker.

  • Cell Lysis and Incubation: Prepare a cell lysate and incubate it with the biotinylated this compound bait to allow for the formation of protein-ligand complexes.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated bait along with its interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein sequence database.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.[1][2]

  • Sensor Chip Preparation: Immobilize the purified target protein onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of ligand binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.[3]

  • Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer. The protein is placed in the sample cell, and the ligand is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

In Silico Prediction Workflow

In_Silico_Workflow Target_ID Target Identification (ACBP, MCAD, FFAR1) Docking Molecular Docking (AutoDock Vina) Target_ID->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Top Candidate Analysis Binding Affinity & Stability Analysis MD_Sim->Analysis

Caption: Workflow for in silico prediction of protein interactions.

Hypothetical Signaling Pathway

Signaling_Pathway Ligand This compound GPCR FFAR1/GPR40 Ligand->GPCR G_Protein Gq/11 GPCR->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., Gene Expression) Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical GPCR-mediated signaling by this compound.

Interplay of Computational and Experimental Methods

Methods_Interplay cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Docking Molecular Docking MD_Sim MD Simulation Docking->MD_Sim Provides initial poses AP_MS AP-MS Docking->AP_MS Suggests targets SPR SPR MD_Sim->SPR Informs on stability AP_MS->SPR Identifies binders for kinetics ITC ITC SPR->ITC Confirms affinity

Caption: Logical relationship between computational and experimental methods.

Conclusion

The in silico prediction of this compound protein interactions provides a robust starting point for understanding the biological roles of this metabolic intermediate. The computational workflow detailed in this guide, combining target identification, molecular docking, and molecular dynamics simulations, enables the generation of testable hypotheses regarding potential protein partners and their binding characteristics. Subsequent experimental validation using techniques such as AP-MS, SPR, and ITC is crucial for confirming these predictions and providing quantitative data on binding affinity and thermodynamics. The integration of computational and experimental approaches offers a powerful strategy for elucidating the complex interaction networks of metabolic signaling molecules, ultimately contributing to a deeper understanding of cellular physiology and the identification of novel therapeutic targets.

References

A Technical Guide to the Potential Involvement of 5-Hydroxyheptanoyl-CoA in Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyketides are a diverse class of natural products with a wide range of pharmaceutical applications, including antibiotics, anticancer agents, and immunosuppressants. The structural diversity of polyketides arises from the combinatorial use of various starter and extender units in their biosynthesis by polyketide synthases (PKSs). While the majority of PKSs utilize common extender units such as malonyl-CoA and methylmalonyl-CoA, the incorporation of non-canonical or unusual extender units is a key mechanism for generating novel polyketide structures. This technical guide explores the hypothetical involvement of a novel, non-canonical extender unit, 5-hydroxyheptanoyl-CoA, in polyketide synthesis. We will delineate a plausible biosynthetic pathway for this precursor, hypothesize its mechanism of incorporation into a growing polyketide chain, and provide a comprehensive set of experimental protocols to investigate this potential. This document is intended to serve as a roadmap for researchers aiming to expand the known repertoire of polyketide building blocks and to engineer novel bioactive compounds.

Introduction to Polyketide Synthesis and Non-Canonical Extender Units

Polyketide biosynthesis is an iterative process catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines select and condense simple acyl-CoA precursors to form a polyketide chain. The acyltransferase (AT) domain of a PKS module is responsible for selecting the appropriate extender unit, which is typically a malonyl-CoA or a derivative thereof. The vast structural diversity of naturally occurring polyketides is a testament to the evolutionary diversification of PKSs, including their ability to incorporate a wide array of "unusual" or "non-canonical" extender units.

The discovery and characterization of pathways that produce and utilize non-canonical extender units are of significant interest for several reasons:

  • Novel Bioactivities: Polyketides incorporating unusual building blocks often exhibit novel or enhanced biological activities.

  • Combinatorial Biosynthesis: Understanding the mechanisms of incorporation allows for the rational engineering of PKSs to create novel "unnatural" natural products with tailored properties.

  • Expanding Chemical Diversity: It expands the known chemical space of natural products, providing new scaffolds for drug discovery.

This guide focuses on the theoretical potential of this compound as a novel extender unit in polyketide synthesis. While there is no direct evidence of its natural incorporation to date, its structure suggests a plausible biosynthetic origin and the potential for enzymatic recognition by a promiscuous or specifically evolved AT domain.

Hypothetical Biosynthesis of this compound

We propose a plausible biosynthetic pathway for this compound originating from primary metabolism, likely from intermediates of fatty acid metabolism. Two main routes are considered:

Route A: Hydroxylation of a Fatty Acid Precursor

This pathway involves the modification of a C7 fatty acid intermediate.

  • Heptanoyl-CoA Formation: Heptanoyl-CoA can be derived from the β-oxidation of longer-chain fatty acids or potentially from specialized fatty acid biosynthesis pathways.

  • Hydroxylation: A cytochrome P450 monooxygenase or a similar hydroxylase could catalyze the specific hydroxylation of heptanoyl-CoA at the C-5 position. Such enzymes are known to be involved in the modification of fatty acids.

Route B: Modification during β-Oxidation

This pathway involves the interception and modification of an intermediate during the β-oxidation of a longer-chain fatty acid.

  • β-Oxidation of a Longer Chain Fatty Acid: The β-oxidation spiral of a fatty acid longer than seven carbons would proceed normally.

  • Interception and Hydroxylation of an Intermediate: An enoyl-CoA or hydroxyacyl-CoA intermediate could be shunted from the main β-oxidation pathway and hydroxylated by a specific hydroxylase.

The following diagram illustrates the hypothetical biosynthetic pathway for this compound via Route A.

Biosynthesis of this compound Fatty Acid Metabolism Fatty Acid Metabolism Heptanoyl-CoA Heptanoyl-CoA Fatty Acid Metabolism->Heptanoyl-CoA β-oxidation/ Fatty Acid Synthesis This compound This compound Heptanoyl-CoA->this compound Hydroxylation P450 Monooxygenase P450 Monooxygenase P450 Monooxygenase->Heptanoyl-CoA

Caption: Hypothetical biosynthesis of this compound.

Proposed Incorporation into a Polyketide Chain

The incorporation of this compound as an extender unit would be mediated by an AT domain of a modular PKS. This AT domain would need to exhibit specificity for this unusual substrate over more common extender units like malonyl-CoA.

The proposed mechanism follows the canonical steps of polyketide chain extension:

  • Selection and Loading: The AT domain of a specific PKS module recognizes and transfers this compound to the acyl carrier protein (ACP) of the same module.

  • Decarboxylation and Condensation: The ketosynthase (KS) domain of the module catalyzes the decarboxylative Claisen condensation between the growing polyketide chain (tethered to the KS domain) and the 5-hydroxyheptanoyl group on the ACP.

  • Chain Extension: This results in the extension of the polyketide chain by a five-carbon unit with a hydroxyl group at the new β-position relative to the added carbonyl.

The following diagram illustrates the incorporation of this compound into a growing polyketide chain.

Incorporation of this compound PKS_Module KS AT ACP PKS_Module:at->PKS_Module:acp PKS_Module:acp->PKS_Module:ks Extended_Chain Extended Polyketide Chain PKS_Module:ks->Extended_Chain Condensation Growing_Chain Growing Polyketide Chain Growing_Chain->PKS_Module:ks Attached to KS Extender_Unit This compound Extender_Unit->PKS_Module:at Selected by AT

Caption: Incorporation of this compound into a polyketide.

Experimental Protocols for Investigation

A multi-pronged approach is necessary to validate the hypothetical involvement of this compound in polyketide synthesis. This involves a combination of bioinformatics, genetic engineering, and biochemical and analytical techniques.

Genome Mining for Candidate PKS Gene Clusters

The first step is to identify candidate PKS gene clusters that may utilize this compound.

Protocol:

  • Database Selection: Utilize public databases such as GenBank and specialized databases like the Minimum Information about a Biosynthetic Gene cluster (MIBiG).

  • Bioinformatic Tools: Employ bioinformatics tools like antiSMASH and PRISM to mine microbial genomes for PKS gene clusters.

  • AT Domain Analysis: Specifically analyze the amino acid sequences of the AT domains within the identified PKS clusters. Use tools that predict substrate specificity based on conserved motifs and key residues in the active site. Look for AT domains that do not clearly fall into the malonyl-CoA or methylmalonyl-CoA specific clades.

  • Gene Cluster Context: Analyze the genomic neighborhood of the candidate PKS gene cluster for genes encoding enzymes plausible for the biosynthesis of this compound, such as cytochrome P450s, fatty acid activating enzymes, and β-oxidation pathway enzymes.

Heterologous Expression of Candidate PKS Gene Clusters

Once a candidate gene cluster is identified, its heterologous expression in a suitable host is a key step to determine its product.

Protocol:

  • Host Selection: Choose a suitable heterologous host, such as Streptomyces coelicolor, Streptomyces albus, or Escherichia coli. Streptomyces species are often preferred due to their ability to correctly fold and post-translationally modify PKS enzymes.

  • Vector Construction: Clone the entire PKS gene cluster into an appropriate expression vector (e.g., a cosmid or a BAC).

  • Host Transformation: Introduce the expression vector into the chosen host strain.

  • Culture and Fermentation: Grow the recombinant strain under conditions known to induce secondary metabolism. Supplementing the culture with heptanoic acid may facilitate the production of the target polyketide.

  • Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate, butanol).

  • LC-MS/MS Analysis: Analyze the crude extract by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify novel polyketide products. Compare the metabolite profile of the recombinant strain with that of the empty vector control.

In Vitro Reconstitution of PKS Activity

In vitro assays with purified enzymes allow for a more controlled investigation of substrate specificity.

Protocol:

  • Protein Expression and Purification:

    • Subclone the genes encoding the PKS module(s) of interest into an E. coli expression vector.

    • Express the proteins and purify them using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

  • Synthesis of this compound:

    • Chemically synthesize 5-hydroxyheptanoic acid.

    • Enzymatically convert the free acid to its CoA-thioester using an acyl-CoA synthetase.

  • In Vitro PKS Assay:

    • Set up a reaction mixture containing the purified PKS module, the starter unit (e.g., acetyl-CoA), the extender unit (synthesized this compound), and necessary cofactors (e.g., NADPH).

    • Incubate the reaction at an optimal temperature.

    • Quench the reaction and extract the product.

  • Product Analysis: Analyze the reaction products by LC-MS/MS to confirm the formation of the expected polyketide.

Structural Elucidation of Novel Polyketides

The definitive identification of a novel polyketide requires its structural elucidation.

Protocol:

  • Scale-up and Purification:

    • Perform large-scale fermentation of the producing strain.

    • Purify the novel polyketide from the crude extract using chromatographic techniques (e.g., silica (B1680970) gel chromatography, HPLC).

  • Mass Spectrometry:

    • Determine the exact mass and molecular formula of the purified compound using high-resolution mass spectrometry (HRMS).

    • Analyze the fragmentation pattern in MS/MS to gain initial structural insights.

  • NMR Spectroscopy:

    • Acquire a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).

    • Use the NMR data to determine the planar structure and relative stereochemistry of the molecule.

Isotopic Labeling Studies

Isotopic labeling can be used to trace the incorporation of precursors into the polyketide backbone.

Protocol:

  • Synthesis of Labeled Precursor: Synthesize ¹³C- or ¹⁴C-labeled heptanoic acid.

  • Feeding Experiment: Add the labeled precursor to the culture of the producing strain.

  • Analysis of Labeled Polyketide:

    • Purify the polyketide of interest.

    • Analyze the incorporation of the label using mass spectrometry (for ¹³C) or scintillation counting (for ¹⁴C).

    • For ¹³C-labeled compounds, NMR analysis can pinpoint the exact location of the incorporated carbons.

Quantitative Data Presentation

While direct quantitative data for the involvement of this compound is not available, the following tables provide examples of the types of data that would be generated through the proposed experiments, based on studies of other non-canonical extender units.

Table 1: Kinetic Parameters of a Hypothetical AT Domain with Various Extender Units

SubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (M⁻¹s⁻¹)
This compound50103.3 x 10³
Heptanoyl-CoA20021.7 x 10²
Malonyl-CoA>1000<0.1<10
Methylmalonyl-CoA>1000<0.1<10

Table 2: Production Titers of a Hypothetical Polyketide from Heterologous Expression

StrainPrecursor FedTiter (mg/L)
Host + Empty VectorNone0
Host + PKS ClusterNone0.5
Host + PKS ClusterHeptanoic Acid (1 g/L)15.2
Host + PKS Cluster5-Hydroxyheptanoic Acid (1 g/L)25.8

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Experimental_Workflow cluster_0 In Silico Analysis cluster_1 In Vivo Studies cluster_2 In Vitro Characterization cluster_3 Structural Elucidation Genome_Mining Genome Mining AT_Analysis AT Domain Specificity Prediction Genome_Mining->AT_Analysis Pathway_Prediction Biosynthetic Pathway Prediction AT_Analysis->Pathway_Prediction Heterologous_Expression Heterologous Expression Pathway_Prediction->Heterologous_Expression Protein_Purification PKS Protein Purification Pathway_Prediction->Protein_Purification Metabolite_Extraction Metabolite Extraction & Analysis Heterologous_Expression->Metabolite_Extraction Purification Compound Purification Metabolite_Extraction->Purification Isotopic_Labeling Isotopic Labeling Isotopic_Labeling->Metabolite_Extraction In_Vitro_Assay In Vitro Reconstitution Protein_Purification->In_Vitro_Assay Kinetic_Analysis Enzyme Kinetics In_Vitro_Assay->Kinetic_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis NMR_Spectroscopy NMR Spectroscopy MS_Analysis->NMR_Spectroscopy

Caption: Overall experimental workflow for investigating novel polyketides.

Conclusion and Future Outlook

The exploration of novel extender units in polyketide biosynthesis is a promising avenue for the discovery of new bioactive molecules. This technical guide has outlined a hypothetical framework and a detailed experimental strategy for investigating the potential involvement of this compound as a new building block for polyketide synthesis. By combining genome mining, heterologous expression, in vitro biochemistry, and advanced analytical techniques, researchers can systematically explore this possibility. The successful identification of a PKS that utilizes this compound would not only expand our understanding of the chemical logic of polyketide biosynthesis but also provide a new tool for the combinatorial biosynthesis of novel polyketide analogues with potentially valuable therapeutic properties. Future work could focus on engineering the substrate specificity of known AT domains to accept this compound and other non-canonical precursors, further pushing the boundaries of "unnatural" natural product synthesis.

An In-depth Technical Guide to the Homologs of Enzymes Potentially Producing 5-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Hydroxyheptanoyl-CoA is a chiral molecule with potential applications as a building block in chemical synthesis and as a metabolic intermediate. The enzymatic production of this specific medium-chain hydroxyacyl-CoA is not well-documented in existing literature. This technical guide explores the most probable enzymatic candidates for its biosynthesis, focusing on homologs of enzymes involved in fatty acid metabolism. We posit that this compound is likely synthesized via a pathway analogous to a reversal of β-oxidation, involving key enzyme families such as β-ketothiolases and 3-hydroxyacyl-CoA dehydrogenases with atypical substrate specificities. This document provides a comprehensive overview of these enzyme families, summarizes available quantitative data, details relevant experimental protocols for homolog identification and characterization, and presents logical workflows and pathways using visualizations to guide future research and development in this area.

Introduction

The Significance of this compound

Hydroxyacyl-CoAs are critical intermediates in the metabolism of fatty acids.[1][2] While 3-hydroxyacyl-CoA species are well-known components of the β-oxidation cycle, molecules with hydroxyl groups at other positions, such as this compound, represent more specialized metabolites. These compounds are of significant interest to drug development professionals and synthetic biologists as chiral precursors for the synthesis of complex molecules, including polyketides and other natural products. Understanding their enzymatic synthesis is key to developing biocatalytic production methods.

Putative Biosynthetic Pathways

Direct enzymatic synthesis of this compound has not been explicitly described. However, its structure suggests a plausible formation route through a modified fatty acid synthesis or degradation pathway. The β-oxidation pathway, which sequentially shortens fatty acyl-CoA chains by two carbons, is a foundational process in cellular energy metabolism.[3] This process involves four core enzymatic reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase.[1][4]

We hypothesize that this compound could be synthesized by a pathway that utilizes homologs of these enzymes in reverse, starting from smaller acyl-CoA precursors such as propionyl-CoA and acetyl-CoA. This would require enzymes capable of acting on a 7-carbon chain and performing their catalytic function at the C5 position instead of the typical C3 position.

G cluster_pathway Hypothetical Pathway for this compound Synthesis cluster_enzymes Hypothetical Pathway for this compound Synthesis pCoA Propionyl-CoA (C3) keto5 3-Ketopentanoyl-CoA pCoA->keto5 aCoA1 Acetyl-CoA (C2) aCoA1->keto5 aCoA2 Acetyl-CoA (C2) keto7 5-Oxoheptanoyl-CoA aCoA2->keto7 keto5->keto7 hydroxy7 This compound keto7->hydroxy7 Thiolase1 Thiolase Homolog Thiolase1->keto5 Condensation Thiolase2 Thiolase Homolog Thiolase2->keto7 Condensation Reductase 5-Ketoacyl-CoA Reductase (HADH Homolog) Reductase->keto7 Reduction

Figure 1: A hypothetical biosynthetic pathway for this compound.

Key Enzyme Families and Homologs

The search for enzymes capable of producing this compound should focus on well-characterized enzyme superfamilies known for their roles in acyl-CoA metabolism.

β-Ketothiolases (Thiolases, EC 2.3.1.9)

Thiolases catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA. In the reverse direction, they perform a Claisen condensation to form a C-C bond, which is the key chain-elongation step in fatty acid synthesis.[4] Deficiencies in specific thiolases, such as mitochondrial acetoacetyl-CoA thiolase (T2), lead to metabolic disorders like β-ketothiolase deficiency, highlighting their critical role in isoleucine and ketone body metabolism.[5][6][7][8][9]

For the synthesis of a 7-carbon backbone, a thiolase with broad substrate specificity would be required to condense precursors like pentanoyl-CoA and acetyl-CoA, or propionyl-CoA and acetyl-CoA in successive rounds. Homologs from organisms known for producing diverse secondary metabolites may exhibit the required promiscuity.

3-Hydroxyacyl-CoA Dehydrogenases (HADH, EC 1.1.1.35)

HADHs catalyze the NAD(P)+-dependent and reversible reduction of 3-ketoacyl-CoAs to L-3-hydroxyacyl-CoAs, the penultimate step in the β-oxidation cycle.[10][11] This family of oxidoreductases is diverse, with multiple isozymes present in humans, including HADH, HSD17B10, EHHADH, and HSD17B4, located in both mitochondria and peroxisomes.[11]

The production of this compound from a putative 5-oxoheptanoyl-CoA precursor would require a reductase (a dehydrogenase operating in reverse) capable of acting at the C5 position. It is highly probable that such an enzyme would be a homolog of a known 3-hydroxyacyl-CoA dehydrogenase, where the substrate binds in a different orientation within the active site. For example, the (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from Ralstonia eutropha is a multifunctional enzyme with dehydrogenase activity.[12] The identification of HADH homologs and screening them for activity on 5-oxo substrates is a promising strategy.

Quantitative Data on Enzyme Homologs

Characterizing the kinetic properties of enzyme homologs is crucial for assessing their suitability for biocatalytic applications. While data for this compound-related substrates is scarce, kinetic parameters for representative enzymes acting on similar short- and medium-chain acyl-CoAs provide a valuable reference.

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
(S)-3-hydroxyacyl-CoA dehydrogenase (FadB') Ralstonia eutropha H16Acetoacetyl-CoA100250 U/mg (Vmax)[12]
Crotonyl-CoA Hydratase/(S)-3-hydroxybutyryl-CoA Dehydrogenase (Msed_0399) Metallosphaera sedula(S)-3-hydroxybutyryl-CoA31038.2 s-1 (kcat)[13]
Crotonyl-CoA Hydratase (Msed_0336) Metallosphaera sedulaCrotonyl-CoA140115 s-1 (kcat)[13]
Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT1) Cichorium intybusp-coumaroyl-CoA320 ± 4036.3 ± 1.2 pkat/µg[14][15]
Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT1) Cichorium intybusCaffeoyl-CoA8000 ± 6005.2 ± 0.3 pkat/µg[14][15]

Experimental Protocols

The discovery and characterization of novel enzyme homologs for this compound production involves a systematic workflow from in-silico analysis to in-vitro characterization.

Identification of Homologs (In-Silico)
  • Database Search: Use protein sequences of known thiolases (e.g., human T2, ACAT1) and 3-hydroxyacyl-CoA dehydrogenases (e.g., human HADH) as queries for BLASTp searches against protein databases (NCBI, UniProt, KEGG).

  • Sequence Alignment: Perform multiple sequence alignments (e.g., using Clustal Omega) to identify conserved domains and active site residues.

  • Phylogenetic Analysis: Construct phylogenetic trees to understand the evolutionary relationships between identified homologs.

  • Structural Modeling: Use homology modeling servers (e.g., SWISS-MODEL) to predict the 3D structure of promising candidates and perform substrate docking simulations with 5-oxoheptanoyl-CoA to assess potential binding.

Heterologous Expression and Purification

This protocol is adapted from methodologies used for expressing acyltransferases and other metabolic enzymes.[14][15]

  • Gene Synthesis and Cloning: Codon-optimize the gene sequence for the desired expression host (typically E. coli) and clone it into an expression vector (e.g., pET or pDEST series) containing an N- or C-terminal purification tag (e.g., 6xHis-tag).

  • Protein Expression: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (e.g., 0.5-1 mM) at a reduced temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300-500 mM NaCl, 10-20 mM imidazole (B134444), pH 7.4-8.0) supplemented with lysozyme (B549824) and a protease inhibitor cocktail. Lyse the cells using sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Load the supernatant onto a pre-equilibrated Ni-NTA or HisTrap affinity chromatography column. Wash the column with lysis buffer and elute the His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Desalt and exchange the buffer of the purified protein fractions using a desalting column (e.g., PD-10) or dialysis into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

  • Purity Analysis: Assess protein purity and concentration using SDS-PAGE and a Bradford or BCA assay.

Enzyme Activity Assays

Enzyme activity can be monitored continuously using a spectrophotometer.

  • HADH (Reductase) Activity Assay:

    • Principle: The reduction of a ketoacyl-CoA to a hydroxyacyl-CoA is coupled to the oxidation of NADH or NADPH, which can be monitored by the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).[12]

    • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5), NADH (0.1-0.2 mM), and the substrate (e.g., 0.1 mM 5-oxoheptanoyl-CoA).

    • Procedure: Equilibrate the mixture to the desired temperature (e.g., 30°C). Initiate the reaction by adding a small amount of purified enzyme. Record the change in absorbance at 340 nm over time.

    • Kinetics: To determine Km and Vmax, vary the concentration of the substrate while keeping other components saturated.[16]

  • Thiolase (Condensation) Activity Assay:

    • Principle: The condensation reaction can be measured in a coupled assay. The product of the thiolase reaction (a β-ketoacyl-CoA) is immediately reduced by a partner HADH enzyme, consuming NADH. The rate of NADH oxidation is proportional to the thiolase activity.

    • Reaction Mixture: Buffer (e.g., 100 mM Tris-HCl, pH 8.0), CoA (0.1 mM), MgCl2 (25 mM), NADH (0.2 mM), an excess of a suitable HADH, and the two acyl-CoA substrates (e.g., pentanoyl-CoA and acetyl-CoA).

    • Procedure: Equilibrate the mixture, then start the reaction by adding the purified thiolase homolog. Monitor the decrease in absorbance at 340 nm.

Mandatory Visualizations

Diagrams created with Graphviz provide clear visual representations of complex biological and experimental processes.

G cluster_workflow Workflow for Homolog Identification and Characterization start Define Target Enzyme (e.g., HADH, Thiolase) db_search Sequence Database Search (BLASTp) start->db_search align Multiple Sequence Alignment (Clustal) db_search->align model Homology Modeling & Docking align->model synthesis Gene Synthesis & Cloning into Vector model->synthesis Select Candidate expression Heterologous Expression in E. coli synthesis->expression purify Affinity Chromatography Purification expression->purify assay Enzyme Activity Assay (Spectrophotometry) purify->assay kinetics Kinetic Parameter Determination (Km, Vmax) assay->kinetics end Characterized Homolog kinetics->end G cluster_assay Schematic of a Spectrophotometric Reductase Assay cuvette Cuvette Buffer (pH 8.0) NADH (0.2 mM) 5-Oxoheptanoyl-CoA spectro Spectrophotometer Measure A340nm vs. Time cuvette->spectro enzyme Add Purified Enzyme enzyme->cuvette Initiate Reaction analysis Data Analysis Calculate Rate Plot v vs. [S] Determine Km, Vmax spectro:f0->analysis

References

Methodological & Application

Application Note: Chemo-enzymatic Synthesis of 5-Hydroxyheptanoyl-CoA for Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxyheptanoyl-CoA is a crucial molecule for various research applications, including the study of fatty acid metabolism, enzyme kinetics, and as a standard for metabolomics. Its synthesis, however, is not trivial. This application note details a robust chemo-enzymatic approach for the synthesis of this compound, designed to deliver a high-purity product suitable for research standards. The method combines a chemical synthesis step to produce the precursor, 5-hydroxyheptanoic acid, with an enzymatic step for its subsequent ligation to Coenzyme A (CoA). This approach leverages the specificity and efficiency of biocatalysis while starting from a readily accessible chemical precursor.

Overall Synthesis Workflow

The chemo-enzymatic synthesis of this compound is a two-stage process. The first stage involves the chemical synthesis of 5-hydroxyheptanoic acid from 2-ethylcyclopentanone (B1294579) via a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting lactone. The second stage is the enzymatic ligation of 5-hydroxyheptanoic acid to Coenzyme A, catalyzed by an acyl-CoA synthetase.

Chemo_Enzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Ligation 2-Ethylcyclopentanone 2-Ethylcyclopentanone 5-Heptanolide 5-Heptanolide 2-Ethylcyclopentanone->5-Heptanolide Baeyer-Villiger Oxidation (m-CPBA) 5-Hydroxyheptanoic_Acid 5-Hydroxyheptanoic_Acid 5-Heptanolide->5-Hydroxyheptanoic_Acid Hydrolysis (NaOH) 5-Hydroxyheptanoyl_CoA 5-Hydroxyheptanoyl_CoA 5-Hydroxyheptanoic_Acid->5-Hydroxyheptanoyl_CoA CoA CoA CoA->5-Hydroxyheptanoyl_CoA Acyl_CoA_Synthetase Acyl_CoA_Synthetase AMP_PPi AMP_PPi Acyl_CoA_Synthetase->AMP_PPi Acyl_CoA_Synthetase->5-Hydroxyheptanoyl_CoA ATP ATP ATP->AMP_PPi Purification_Analysis Purification_Analysis 5-Hydroxyheptanoyl_CoA->Purification_Analysis HPLC, MS, NMR

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Data Presentation

Table 1: Chemical Synthesis of 5-Hydroxyheptanoic Acid

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
12-Ethylcyclopentanone5-Heptanolidem-CPBA85-95>95 (after distillation)
25-Heptanolide5-Hydroxyheptanoic AcidNaOH, then HCl90-98>98 (after extraction)

Table 2: Enzymatic Synthesis of this compound (Representative Data)

SubstrateEnzymeMethodYield (%)Reference
Heptanoic AcidAcyl-CoA SynthetaseCDI Activation74[2]
Hexanoic AcidAcyl-CoA SynthetaseCDI Activation76[2]
5-Hydroxyheptanoic Acid Acyl-CoA Synthetase CDI Activation (Estimated) 60-75 N/A

Table 3: Purification and Characterization of Acyl-CoA Esters

TechniquePurposeTypical ParametersExpected Outcome
HPLCPurification and Purity AssessmentC18 column, gradient elutionSingle peak corresponding to the product
Mass Spectrometry (MS)Identity ConfirmationESI-MSCorrect molecular weight observed
NMR SpectroscopyStructural Confirmation1H NMR, 13C NMRCharacteristic shifts for the acyl chain and CoA moiety

Experimental Protocols

Protocol 1: Chemical Synthesis of 5-Hydroxyheptanoic Acid

This protocol describes the synthesis of 5-hydroxyheptanoic acid from 2-ethylcyclopentanone via a Baeyer-Villiger oxidation and subsequent hydrolysis.

Materials:

  • 2-Ethylcyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Diatomaceous earth

Procedure:

  • Baeyer-Villiger Oxidation:

    • Dissolve 2-ethylcyclopentanone (1 equivalent) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of NaHCO₃.

    • Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 5-heptanolide.

    • Purify the lactone by vacuum distillation.

  • Hydrolysis of 5-Heptanolide:

    • To the purified 5-heptanolide, add 1 M NaOH solution (1.5 equivalents).

    • Heat the mixture to 60 °C and stir for 2-3 hours until the lactone is fully dissolved and hydrolyzed.

    • Cool the reaction mixture to room temperature and acidify to pH 2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-hydroxyheptanoic acid as a viscous oil.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the ligation of 5-hydroxyheptanoic acid to Coenzyme A using a commercially available or recombinantly expressed acyl-CoA synthetase. A common chemical activation method using 1,1'-carbonyldiimidazole (B1668759) (CDI) is also provided as a viable alternative for the enzymatic step.[3]

Materials:

  • 5-Hydroxyheptanoic acid

  • Coenzyme A, trilithium salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer, pH 7.5

  • 1,1'-Carbonyldiimidazole (CDI) (for chemical activation method)

  • Tetrahydrofuran (THF) (for chemical activation method)

  • Sodium bicarbonate (NaHCO₃) (for chemical activation method)

Procedure (Enzymatic):

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM 5-hydroxyheptanoic acid

    • Acyl-CoA Synthetase (concentration to be optimized based on enzyme activity)

  • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Monitor the formation of this compound by HPLC.

  • Once the reaction is complete, proceed to purification.

Procedure (Chemical Activation with CDI): [3]

  • Dissolve 5-hydroxyheptanoic acid (4.8 equivalents) in THF.

  • Add CDI (4 equivalents) and stir at room temperature for 1 hour.

  • In a separate vial, dissolve Coenzyme A (1 equivalent) in a 0.5 M NaHCO₃ solution.

  • Add the Coenzyme A solution to the activated acid mixture and stir for 45 minutes at room temperature.

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

  • The lyophilized powder contains the crude this compound.

Protocol 3: Purification and Analysis of this compound

This protocol outlines the purification of the synthesized this compound by High-Performance Liquid Chromatography (HPLC) and its characterization.

Materials:

  • Crude this compound

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Mass spectrometer with an electrospray ionization (ESI) source

  • NMR spectrometer

Procedure:

  • HPLC Purification:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

    • Inject the sample onto the C18 column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

    • Monitor the elution at 260 nm (absorbance of the adenine (B156593) moiety of CoA).

    • Collect the fraction corresponding to the major product peak.

    • Lyophilize the collected fraction to obtain pure this compound.

  • Characterization:

    • Purity Assessment: Re-inject a small amount of the purified product into the HPLC to confirm its purity.

    • Mass Spectrometry: Analyze the purified product by ESI-MS to confirm the molecular weight of this compound.

    • NMR Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the structure of the molecule.

Signaling Pathways and Logical Relationships

The enzymatic ligation of a carboxylic acid to Coenzyme A by an acyl-CoA synthetase follows a two-step mechanism involving an acyl-adenylate intermediate.

Acyl_CoA_Synthetase_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification R-COOH 5-Hydroxyheptanoic Acid Acyl-AMP 5-Hydroxyheptanoyl-AMP R-COOH->Acyl-AMP Enzyme ATP ATP ATP->Acyl-AMP Enzyme Enzyme Enzyme->Acyl-AMP PPi PPi Acyl-AMP->PPi Acyl-AMP_input 5-Hydroxyheptanoyl-AMP Acyl-SCoA This compound Acyl-AMP_input->Acyl-SCoA Enzyme CoA-SH Coenzyme A CoA-SH->Acyl-SCoA Enzyme2 Enzyme Enzyme2->Acyl-SCoA AMP AMP Acyl-SCoA->AMP

Caption: Mechanism of Acyl-CoA Synthetase.

Conclusion

The described chemo-enzymatic approach provides a reliable and efficient method for the synthesis of this compound for research purposes. The combination of chemical and enzymatic steps allows for the production of a high-purity product. The provided protocols and data serve as a valuable resource for researchers in need of this important metabolic intermediate.

References

Application Note: LC-MS/MS Method for the Detection and Quantification of 5-hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 5-hydroxyheptanoyl-CoA in biological matrices. Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, and their accurate quantification is crucial for understanding cellular metabolism and the mechanism of action of developmental drugs.[1][2] This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines. The methodologies described are adapted from established protocols for other short- and long-chain acyl-CoAs and are tailored for the specific analysis of this compound.

Introduction

This compound is a hydroxylated medium-chain acyl-CoA. The analysis of acyl-CoAs is essential in various research fields, including the study of metabolic diseases and drug development, as they are involved in key cellular processes like fatty acid β-oxidation and the biosynthesis of lipids.[1] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of acyl-CoAs due to its high selectivity, sensitivity, and reproducibility.[1] This document provides a detailed protocol for researchers to reliably quantify this compound, facilitating a deeper understanding of its metabolic role.

Experimental Protocols

Sample Preparation (Tissue)

This protocol is adapted from established methods for tissue acyl-CoA extraction.[3]

Materials:

  • Frozen tissue sample (~40 mg)

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Methanol (MeOH)

  • Internal Standard (IS) Solution: Heptadecanoyl-CoA (C17-CoA) in Methanol:Water (1:1)

  • Homogenizer

  • Sonicator

  • Centrifuge (capable of 16,000 x g and 4°C)

Procedure:

  • Place approximately 40 mg of frozen tissue in a 2 mL homogenization tube.

  • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).

  • Add 0.5 mL of an organic solvent mixture of ACN:IPA:MeOH (3:1:1).

  • Add a known amount of the internal standard (e.g., 20 ng of C17-CoA).

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes.

  • Sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with another 0.5 mL of the ACN:IPA:MeOH mixture.

  • Vortex, sonicate, and centrifuge as before.

  • Pool the supernatants and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Preparation of Calibration Standards and Quality Controls

Materials:

  • This compound standard (synthesis may be required)

  • Internal Standard (IS) Solution (Heptadecanoyl-CoA)

  • Methanol:Water (1:1)

  • Biological matrix (e.g., tissue homogenate from a control sample)

Procedure:

  • Prepare a stock solution of this compound in Methanol:Water (1:1). The synthesis of this standard can be achieved through chemo-enzymatic methods.[4][5]

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Spike a known amount of the internal standard into each calibration standard and QC sample.

  • Process the standards and QCs using the same extraction procedure as the samples.

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 150 mm, 2.6 µm)
Mobile Phase A 15 mM Ammonium Hydroxide (NH₄OH) in Water
Mobile Phase B 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-2 min: 20% B, 2-5 min: 20-80% B, 5-6 min: 80% B, 6-6.1 min: 80-20% B, 6.1-8 min: 20% B
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

Acyl-CoAs typically exhibit a characteristic neutral loss of the phosphopantetheine moiety (507 Da) upon collision-induced dissociation.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 882.2375.110035
Heptadecanoyl-CoA (IS) 1022.5515.410045

(Note: The precursor ion for this compound is calculated based on its molecular formula C₂₈H₄₈N₇O₁₈P₃S. The product ion is derived from the characteristic neutral loss. These values are theoretical and must be confirmed by direct infusion of a standard.)

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
2502.950
5005.890
Linearity (r²) 0.998

Table 2: Precision and Accuracy of the Method

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Precision (%CV)Accuracy (%)
Low 2.52.4 ± 0.28.396.0
Medium 7578.1 ± 5.57.0104.1
High 400390.5 ± 23.46.097.6

Visualizations

Experimental Workflow

experimental_workflow tissue Tissue Sample (~40 mg) homogenization Homogenization in KH2PO4 and Organic Solvent with IS tissue->homogenization extraction Vortexing, Sonication, and Centrifugation homogenization->extraction supernatant Supernatant Collection extraction->supernatant drying Drying under Nitrogen supernatant->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing and Quantification analysis->data beta_oxidation cluster_hydroxylation Potential Side Reaction heptanoyl_coa Heptanoyl-CoA enoyl_coa Trans-Δ2-Heptenoyl-CoA heptanoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxy_heptanoyl_coa This compound heptanoyl_coa->hydroxy_heptanoyl_coa Hydroxylase hydroxyacyl_coa 3-Hydroxyheptanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoheptanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa_1 Acetyl-CoA ketoacyl_coa->acetyl_coa_1 pentanoyl_coa Pentanoyl-CoA ketoacyl_coa->pentanoyl_coa Thiolase

References

Application Notes and Protocols for Utilizing 5-Hydroxyheptanoyl-CoA as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyheptanoyl-CoA is a medium-chain acyl-coenzyme A thioester. While specific enzymes that exclusively utilize this compound are not extensively characterized in the literature, its structure suggests it may serve as a substrate for enzymes involved in fatty acid metabolism and other related pathways. This document provides detailed, proposed protocols for enzyme assays using this compound, based on established methodologies for analogous substrates. These notes are intended to guide researchers in the characterization of novel enzymes or in screening for inhibitors of enzymes that may process this substrate.

The primary enzymes hypothesized to act on this compound are 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, given their roles in the metabolism of hydroxy-functionalized acyl-CoA molecules. The protocols provided below are adapted from well-established assays for these enzyme classes.[1][2][3][4]

Synthesis of this compound

Prior to conducting enzyme assays, the synthesis of the this compound substrate is necessary, as it is not readily commercially available. Chemo-enzymatic methods provide a reliable route for the synthesis of various acyl-CoA thioesters.[5][6] A general two-step process is recommended:

  • Activation of 5-hydroxyheptanoic acid: 5-hydroxyheptanoic acid can be activated using carbonyldiimidazole (CDI) or by converting it to its symmetric anhydride.[5]

  • Thioesterification with Coenzyme A: The activated 5-hydroxyheptanoic acid is then reacted with free coenzyme A to form the desired this compound thioester.[5]

The final product should be purified by high-performance liquid chromatography (HPLC) and its concentration determined spectrophotometrically.

Enzyme Assay Protocols

Two primary assay types are proposed for studying the enzymatic conversion of this compound: a dehydrogenase assay and a dehydratase assay.

1. Proposed Assay for this compound Dehydrogenase Activity

This assay is adapted from standard protocols for 3-hydroxyacyl-CoA dehydrogenase and measures the oxidation of the hydroxyl group on the heptanoyl chain, with the concomitant reduction of NAD+ to NADH.[3][4][7] The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

Experimental Protocol: Spectrophotometric Dehydrogenase Assay

Materials and Reagents:

  • Purified recombinant or isolated enzyme of interest

  • This compound (synthesized and purified)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate, pH 7.5

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in the assay buffer.

    • Prepare a 20 mM stock solution of NAD+ in the assay buffer.

    • Prepare a solution of the enzyme of interest at a suitable concentration (to be determined empirically) in the assay buffer.

  • Assay Setup (for a 200 µL final volume in a 96-well plate):

    • To each well, add:

      • 160 µL of Assay Buffer

      • 20 µL of 20 mM NAD+ (final concentration: 2 mM)

      • 10 µL of enzyme solution

    • Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration: 0.5 mM).

    • Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

2. Proposed Assay for this compound Dehydratase Activity

This assay is based on the reverse reaction of enoyl-CoA hydratase, which typically hydrates an enoyl-CoA to a hydroxyacyl-CoA.[8][9][10][11] In this proposed assay, the dehydration of this compound to a putative heptenoyl-CoA would result in the formation of a double bond conjugated to the thioester carbonyl group, leading to an increase in absorbance around 263 nm.

Experimental Protocol: Spectrophotometric Dehydratase Assay

Materials and Reagents:

  • Purified recombinant or isolated enzyme of interest

  • This compound (synthesized and purified)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Spectrophotometer capable of UV measurements (e.g., 263 nm)

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in the assay buffer.

    • Prepare a solution of the enzyme of interest at an appropriate concentration in the assay buffer.

  • Assay Setup (for a 1 mL final volume in a cuvette):

    • To a quartz cuvette, add:

      • 950 µL of Assay Buffer

      • 50 µL of 1 mM this compound (final concentration: 50 µM)

    • Mix and measure the baseline absorbance at 263 nm.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 263 nm over time until the reaction reaches a plateau.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear phase of the absorbance curve.

    • The molar extinction coefficient for the heptenoyl-CoA product would need to be determined empirically for accurate quantification of enzyme activity.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed assays.

Table 1: Hypothetical Kinetic Parameters for a Putative this compound Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg)
This compound7515.2
3-Hydroxybutyryl-CoA1508.5
3-Hydroxyoctanoyl-CoA6012.8

Table 2: Hypothetical IC50 Values for Inhibitors of a Putative this compound Dehydrogenase

InhibitorIC50 (µM)
Compound X5.8
Compound Y22.1
Compound Z> 100

Visualizations

Dehydrogenase_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Enzyme This compound Dehydrogenase This compound->Enzyme NAD+ NAD+ NAD+->Enzyme 5-Oxoheptanoyl-CoA 5-Oxoheptanoyl-CoA NADH NADH H+ H+ Enzyme->5-Oxoheptanoyl-CoA Enzyme->NADH Enzyme->H+

Caption: Proposed enzymatic reaction for a this compound dehydrogenase.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents D Add Buffer, NAD+, and Enzyme to Plate A->D B Prepare Substrate (this compound) F Initiate Reaction with Substrate Addition B->F C Prepare Enzyme Solution C->D E Pre-incubate at Desired Temperature D->E E->F G Monitor Absorbance Change at 340 nm F->G H Calculate Initial Reaction Rate (V₀) G->H I Determine Enzyme Activity/Kinetics H->I

Caption: Experimental workflow for the proposed dehydrogenase assay.

Conclusion

While this compound is not a commonly studied substrate, its structural similarity to other hydroxyacyl-CoAs suggests it can be a valuable tool for characterizing enzymes within fatty acid metabolism or for discovering novel enzymatic activities. The protocols and data presented here provide a foundational framework for researchers to design and implement robust enzyme assays using this compound. It is recommended that initial experiments focus on optimizing assay conditions, such as pH, temperature, and substrate/cofactor concentrations, for the specific enzyme under investigation.

References

Application Notes and Protocols: Stable Isotope Labeling of 5-Hydroxyheptanoyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates through metabolic pathways, researchers can gain quantitative insights into cellular physiology and dysfunction. This document provides a detailed methodology for the application of stable isotope labeling, specifically using 5-hydroxyheptanoyl-CoA as a model compound, to probe cellular metabolism.

This compound is a medium-chain hydroxy fatty acyl-CoA. While not a ubiquitously characterized central metabolite, its metabolism can be investigated as a xenobiotic or as a novel intermediate in fatty acid metabolism. The protocols described herein are designed to serve as a comprehensive guide for researchers interested in tracking the metabolic fate of similar acyl-CoA species. The application of these methods can be pivotal in drug development, for understanding the metabolism of xenobiotics, and in fundamental research to uncover novel metabolic pathways.

This document outlines the chemoenzymatic synthesis of isotopically labeled this compound, a protocol for stable isotope labeling in cell culture, LC-MS/MS analysis of labeled metabolites, and the subsequent data analysis for metabolic flux determination.

Hypothetical Metabolic Pathway of this compound

For the purpose of this application note, we propose a hypothetical metabolic pathway for this compound, integrating it with central carbon metabolism. This pathway will serve as the framework for the experimental design and data interpretation. We hypothesize that this compound can be activated from 5-hydroxyheptanoic acid and subsequently enter the β-oxidation pathway.

Metabolic_Pathway_of_this compound cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion 13C5-5-hydroxyheptanoic_acid [U-13C5]-5-Hydroxyheptanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 13C5-5-hydroxyheptanoic_acid->Acyl_CoA_Synthetase Uptake 13C5-5-hydroxyheptanoyl_CoA [U-13C5]-5-Hydroxyheptanoyl-CoA Beta_Oxidation β-Oxidation 13C5-5-hydroxyheptanoyl_CoA->Beta_Oxidation Transport Acyl_CoA_Synthetase->13C5-5-hydroxyheptanoyl_CoA Activation 13C3_Propionyl_CoA [13C3]-Propionyl-CoA 13C2_Acetyl_CoA [13C2]-Acetyl-CoA TCA_Cycle TCA Cycle 13C2_Acetyl_CoA->TCA_Cycle Entry Beta_Oxidation->13C3_Propionyl_CoA Beta_Oxidation->13C2_Acetyl_CoA

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of [U-¹³C₅]-5-Hydroxyheptanoyl-CoA

This protocol describes a chemoenzymatic approach to synthesize isotopically labeled this compound from its corresponding fatty acid.[1][2][3][4]

Materials:

  • [U-¹³C₅]-5-Hydroxyheptanoic acid

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP, MgCl₂

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 10 mM [U-¹³C₅]-5-Hydroxyheptanoic acid

      • 15 mM Coenzyme A

      • 20 mM ATP

      • 20 mM MgCl₂

      • 1 U/mL Acyl-CoA synthetase

      • Reaction buffer to a final volume of 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Reaction Quenching:

    • Stop the reaction by adding 100 µL of 1 M HCl.

  • Purification by SPE:

    • Activate a C18 SPE cartridge with methanol (B129727), followed by equilibration with water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted CoA.

    • Elute the [U-¹³C₅]-5-Hydroxyheptanoyl-CoA with 50% methanol.

  • HPLC Purification:

    • Further purify the eluted product using a semi-preparative HPLC system with a C18 column.

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

    • Collect fractions corresponding to the product peak, monitoring at 260 nm (for the adenine (B156593) moiety of CoA).

  • Lyophilization and Storage:

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

    • Store the labeled [U-¹³C₅]-5-Hydroxyheptanoyl-CoA at -80°C.

Protocol 2: Stable Isotope Labeling of Cultured Cells

This protocol details the procedure for introducing the synthesized [U-¹³C₅]-5-Hydroxyheptanoyl-CoA into a cell culture system to trace its metabolic fate.[5][6]

Materials:

  • Cultured cells (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • [U-¹³C₅]-5-Hydroxyheptanoyl-CoA

  • Phosphate Buffered Saline (PBS)

  • Quenching solution (e.g., -80°C 80% methanol)

  • Cell scraper

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Preparation of Labeling Medium:

    • Prepare the cell culture medium supplemented with a final concentration of 100 µM [U-¹³C₅]-5-Hydroxyheptanoyl-CoA. The optimal concentration may need to be determined empirically.

  • Labeling Experiment:

    • Aspirate the standard culture medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 12, 24 hours) at 37°C and 5% CO₂.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.

Experimental_Workflow Synthesis Synthesis of [U-13C5]-5-Hydroxyheptanoyl-CoA Labeling Incubation with Labeled Substrate Synthesis->Labeling Cell_Culture Cell Culture and Seeding Cell_Culture->Labeling Quenching Metabolite Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Metabolic Flux Analysis LCMS->Data_Analysis

Figure 2: Experimental workflow for metabolic flux analysis.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs and Related Metabolites

This protocol provides a general method for the analysis of acyl-CoAs and downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

  • C18 reversed-phase column (e.g., 1.7 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Dried metabolite extracts

Procedure:

  • Sample Preparation:

    • Reconstitute the dried metabolite extracts in 100 µL of 50% methanol.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any debris.

    • Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Method:

    • Column: C18 reversed-phase column.

    • Mobile Phases: A: 10 mM ammonium acetate; B: Acetonitrile.

    • Gradient: A typical gradient would be to start at 2% B, ramp to 98% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 2% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Operate in positive ion mode.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted analysis. The precursor ion will be the [M+H]⁺ of the analyte, and the product ions will be specific fragments. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[7][8][9]

Table 1: Hypothetical MRM Transitions for Target Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
[U-¹³C₅]-5-Hydroxyheptanoyl-CoA888.2381.235
[¹³C₃]-Propionyl-CoA827.2320.130
[¹³C₂]-Acetyl-CoA812.2305.130
Unlabeled this compound883.2376.235
Unlabeled Propionyl-CoA824.2317.130
Unlabeled Acetyl-CoA810.2303.130

Data Presentation and Analysis

The primary data from the LC-MS/MS analysis will be the mass isotopologue distributions (MIDs) for the targeted metabolites. This data reflects the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 2: Hypothetical Mass Isotopologue Distribution for Acetyl-CoA after 8 hours of Labeling

IsotopologueFractional Abundance
M+0 (Unlabeled)0.65
M+10.05
M+2 ([¹³C₂]-Acetyl-CoA)0.30
Metabolic Flux Calculation

The MIDs are used to calculate the relative or absolute metabolic fluxes. This is typically done using software packages like INCA, Metran, or OpenMebius, which employ mathematical models of the metabolic network.[10]

The general principle involves minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given set of metabolic fluxes.

Data_Analysis_Workflow Raw_Data LC-MS/MS Raw Data Peak_Integration Peak Integration & MID Calculation Raw_Data->Peak_Integration Flux_Estimation Flux Estimation (e.g., using INCA) Peak_Integration->Flux_Estimation Metabolic_Model Metabolic Network Model Definition Metabolic_Model->Flux_Estimation Goodness_of_Fit Goodness-of-Fit Analysis Flux_Estimation->Goodness_of_Fit Flux_Maps Flux Maps and Biological Interpretation Goodness_of_Fit->Flux_Maps

Figure 3: Data analysis workflow for metabolic flux analysis.

Table 3: Hypothetical Flux Results

ReactionFlux (relative to uptake)
5-Hydroxyheptanoic Acid Uptake100
Activation to this compound95
β-oxidation to Propionyl-CoA and Acetyl-CoA80
Acetyl-CoA entry into TCA cycle75

Conclusion

The protocols and methodologies presented here provide a robust framework for investigating the metabolic fate of this compound, or other novel acyl-CoA species, using stable isotope labeling and metabolic flux analysis. While the metabolic pathway for this compound presented is hypothetical, the experimental and analytical procedures are based on established principles and can be adapted for a wide range of research applications. This approach offers a powerful tool for elucidating metabolic pathways, understanding the mechanism of action of drugs, and identifying potential targets for therapeutic intervention. The successful application of these techniques will provide valuable quantitative data on the dynamics of cellular metabolism.

References

Application Note: A Cell-Based Assay for Monitoring 5-Hydroxyheptanoyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-hydroxyheptanoyl-CoA is a medium-chain acyl-CoA thioester. While its precise biological roles are still under investigation, it is hypothesized to be an intermediate in fatty acid metabolism. The activity of enzymes that modify this compound, such as dehydrogenases, is of significant interest for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders. This application note provides a detailed protocol for a cell-based assay to study the activity of enzymes that metabolize this compound, using a candidate this compound dehydrogenase (HCDH) as an example.

The assay is based on the transient overexpression of a candidate HCDH in a suitable mammalian cell line. The cells are then incubated with a cell-permeable precursor of this compound. The activity of the overexpressed enzyme is determined by quantifying the decrease in the substrate (this compound) or the increase in the product (5-oxoheptanoyl-CoA) in cell lysates using liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents

Reagent Supplier Catalog No.
HEK293T CellsATCCCRL-3216
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 3000 Transfection ReagentInvitrogenL3000015
pCMV-HCDH expression vectorGenScriptCustom
pCMV-empty vector (Control)GenScriptCustom
Heptanoic acid, 5-hydroxy-Sigma-AldrichSMB00393
Acetonitrile (B52724) (LC-MS Grade)Fisher ScientificA955-4
Formic Acid (LC-MS Grade)Fisher ScientificA117-50
Water (LC-MS Grade)Fisher ScientificW6-4
BCA Protein Assay KitThermo Fisher23225
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001

Experimental Protocols

Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: After 24 hours, when the cells reach 70-80% confluency, transfect the cells with either the pCMV-HCDH expression vector or the pCMV-empty vector as a negative control using Lipofectamine 3000 according to the manufacturer's protocol.

  • Post-transfection Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

Substrate Incubation and Cell Lysis
  • Substrate Preparation: Prepare a 10 mM stock solution of 5-hydroxyheptanoic acid in DMSO.

  • Cell Treatment: After the post-transfection incubation, replace the medium with fresh DMEM containing the desired concentration of 5-hydroxyheptanoic acid (e.g., 100 µM).

  • Incubation: Incubate the cells for 4-6 hours to allow for the uptake and conversion of 5-hydroxyheptanoic acid to this compound.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and store it at -80°C for LC-MS analysis and protein quantification.

LC-MS Analysis of Acyl-CoAs
  • Sample Preparation:

    • Thaw the cell lysates on ice.

    • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of cell lysate.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol (B129727) in water for LC-MS analysis.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Use a high-resolution mass spectrometer in negative ion mode to detect the molecular ions of this compound and 5-oxoheptanoyl-CoA.

Data Analysis and Presentation

The levels of this compound and its metabolites should be normalized to the total protein concentration of the cell lysate, which can be determined using a BCA protein assay.

Treatment Group This compound (pmol/mg protein) 5-oxoheptanoyl-CoA (pmol/mg protein)
Untransfected ControlBelow Limit of DetectionBelow Limit of Detection
Empty Vector Control150.2 ± 12.5Below Limit of Detection
HCDH Overexpression45.8 ± 5.1105.7 ± 9.8

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Substrate Treatment & Lysis cluster_analysis Analysis seed Seed HEK293T Cells transfect Transfect with pCMV-HCDH or Empty Vector seed->transfect express Incubate for Gene Expression (24-48h) transfect->express add_substrate Add 5-Hydroxyheptanoic Acid express->add_substrate incubate_substrate Incubate for Uptake & Conversion (4-6h) add_substrate->incubate_substrate lysis Lyse Cells & Collect Supernatant incubate_substrate->lysis protein_precip Protein Precipitation lysis->protein_precip lcms LC-MS Analysis protein_precip->lcms data_analysis Data Normalization & Analysis lcms->data_analysis

Caption: Experimental workflow for the cell-based assay.

signaling_pathway cluster_pathway Hypothesized Metabolic Pathway substrate 5-Hydroxyheptanoic Acid (Cell Permeable Precursor) acyl_coa This compound substrate->acyl_coa Cellular Acyl-CoA Synthetases enzyme Overexpressed HCDH acyl_coa->enzyme product 5-Oxoheptanoyl-CoA downstream Downstream Metabolism product->downstream enzyme->product

Caption: Hypothesized metabolic conversion pathway.

Troubleshooting

Problem Possible Cause Solution
Low transfection efficiencySuboptimal cell confluency or reagent ratio.Optimize cell density and DNA:Lipofectamine ratio.
High variability between replicatesInconsistent cell numbers or pipetting errors.Ensure accurate cell counting and careful pipetting.
No detectable productLow enzyme expression or activity. Inefficient substrate uptake.Verify protein expression by Western blot. Increase substrate concentration or incubation time.
High background in control cellsEndogenous enzyme activity.Use a cell line with low endogenous activity or perform a knockout/knockdown of the endogenous enzyme.

Application Note: High-Resolution Mass Spectrometry for the Analysis of 5-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and cellular signaling.[1] Their low abundance and structural complexity make them challenging to identify and quantify using traditional analytical methods.[1][2] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary sensitivity, specificity, and mass accuracy to unambiguously analyze these molecules in complex biological matrices.[3][4][5] This document provides a detailed protocol for the analysis of a specific medium-chain hydroxy acyl-CoA, 5-hydroxyheptanoyl-CoA, using LC-HRMS/MS.

Principle

This method utilizes reversed-phase liquid chromatography to separate this compound from other metabolites in a prepared biological extract. The eluent is then introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap system, using positive electrospray ionization (ESI+).[1][6] The HRMS instrument provides a highly accurate mass measurement of the precursor ion, which aids in confirming its elemental composition.[5][7] Subsequent tandem mass spectrometry (MS/MS) fragmentation generates characteristic product ions, providing structural confirmation. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the molecule.[8]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of medium-chain acyl-CoAs from cellular or tissue homogenates.

  • Homogenization: Homogenize approximately 40 mg of frozen tissue or a cell pellet in a suitable buffer.

  • Internal Standard: Spike the homogenate with an appropriate internal standard (e.g., Heptadecanoyl-CoA) to control for extraction efficiency and matrix effects.[9]

  • Protein Precipitation: Add an equal volume of cold acetonitrile (B52724) or a 3:1 (v/v) acetonitrile:isopropanol mixture to the sample to precipitate proteins.[10] Vortex and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[10]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.[11]

  • Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar impurities.[11]

  • Elution: Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.[11]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).[11]

Liquid Chromatography (LC)
ParameterSpecification
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm particle size)[6][11]
Mobile Phase A 10 mM Ammonium Acetate in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.3 mL/min
Injection Volume 5-7 µL[1][11]
Column Temperature 40°C
Autosampler Temp 4°C[1]
Gradient Program 0.0 min: 2% B; 1.5 min: 2% B; 6.0 min: 30% B; 13.0 min: 95% B; 17.0 min: 95% B; 17.1 min: 2% B; 20.0 min: 2% B[1]
High-Resolution Mass Spectrometry (HRMS)
ParameterSpecification
Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Scan Range m/z 100 - 1500[12]
Resolution > 70,000 FWHM[6]
Spray Voltage 3.0 kV[6]
Capillary Temp 320°C[6]
Sheath Gas Flow 30-40 (arbitrary units)[1][6]
Auxiliary Gas Flow 10-15 (arbitrary units)[1][6]
Acquisition Mode Full Scan followed by Data-Dependent MS/MS (TopN)
Collision Energy Optimized for analyte (e.g., 20-45 eV)[10]

Data Presentation

Analyte Properties and Predicted Fragments

The accurate mass of this compound allows for its selective detection. The predicted fragments based on common acyl-CoA fragmentation patterns provide structural confirmation.[8]

AnalyteChemical FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)Predicted Product Ion (m/z)Fragment Identity
This compoundC₂₈H₄₉N₇O₁₈P₃S896.2085897.2158390.1158[M+H - 507.1]⁺
428.0368[Adenosine-3',5'-diphosphate]⁺

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenize Homogenization & Internal Std. Spiking Sample->Homogenize Precipitate Protein Precipitation (Acetonitrile) Homogenize->Precipitate SPE Solid-Phase Extraction (C18 Cartridge) Precipitate->SPE Reconstitute Dry & Reconstitute SPE->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC HRMS HRMS Detection (Full Scan) LC->HRMS MSMS MS/MS Fragmentation (Data-Dependent) HRMS->MSMS Process Peak Integration & Accurate Mass Analysis MSMS->Process Identify Fragment Matching & Compound Identification Process->Identify G cluster_products Collision-Induced Dissociation (CID) Precursor This compound [M+H]⁺ m/z 897.2158 Fragment1 [M+H - 507.1]⁺ m/z 390.1158 Precursor->Fragment1 Neutral Loss of Adenosine-diphosphate-pantetheine Fragment2 [Adenosine-3',5'-diphosphate]⁺ m/z 428.0368 Precursor->Fragment2 Cleavage at diphosphate G FA Fatty Acids AcylCoA Acyl-CoA Pool (e.g., this compound) FA->AcylCoA Activation BetaOx β-Oxidation AcylCoA->BetaOx Lipid Lipid Synthesis (TAGs, PLs) AcylCoA->Lipid Signal Cellular Signaling AcylCoA->Signal AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Application Notes and Protocols for the In Vitro Reconstitution of the 5-Hydroxyheptanoyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical, plausible pathway for the in vitro biosynthesis of 5-hydroxyheptanoyl-CoA. As a specific, fully characterized pathway for this molecule has not been extensively detailed in the literature, this guide is constructed using representative enzymes from well-studied systems, such as the Escherichia coli Type II fatty acid synthase (FAS) and a model cytochrome P450 monooxygenase system for hydroxylation. The protocols provided are based on established methodologies for these enzyme classes and serve as a starting point for the development of a bespoke in vitro system.

Introduction

This compound is a specialty acyl-CoA that may serve as a valuable building block in the synthesis of novel pharmaceuticals and specialty chemicals. Its functionalized seven-carbon chain makes it an interesting precursor for the production of unique polyketides, polymers, and other bioactive molecules. The ability to produce this molecule in vitro from basic precursors offers a powerful, cell-free platform for metabolic engineering, drug discovery, and bioprocess development. This approach allows for precise control over reaction conditions, circumvents the complexities of in vivo regulation, and facilitates the testing of enzyme variants and substrate analogs.

This document outlines a two-stage enzymatic approach to synthesize this compound in vitro. The first stage involves the synthesis of a heptanoyl (C7) acyl chain attached to an acyl carrier protein (ACP) using the components of a Type II fatty acid synthase system. The second stage involves the release of the heptanoyl moiety as a CoA thioester and its subsequent regioselective hydroxylation at the C5 position.

Principle of the Reconstitution

The proposed in vitro reconstitution is based on a modular, two-pot synthesis strategy:

  • Heptanoyl-ACP Synthesis: This step utilizes the dissociated enzymes of the E. coli Type II FAS system to build the seven-carbon acyl chain. Starting with acetyl-CoA as the primer and malonyl-CoA as the extender unit, the system iteratively adds two-carbon units to the growing acyl chain, which remains tethered to the acyl carrier protein (ACP). The reaction cycle involves condensation, reduction, dehydration, and a second reduction. By controlling the stoichiometry of the enzymes and substrates, the production of the desired C7 chain length can be favored.

  • Conversion and Hydroxylation: The heptanoyl-ACP from the first stage is converted to heptanoyl-CoA by the action of a thioesterase. The resulting heptanoyl-CoA then serves as the substrate for a cytochrome P450 monooxygenase system, which catalyzes the introduction of a hydroxyl group at the C5 position. This reaction requires the P450 enzyme, a cognate reductase partner (a cytochrome P450 reductase), and a source of reducing equivalents (NADPH).

Data Presentation

The following tables summarize representative quantitative data for the types of enzymes proposed in this hypothetical pathway. The data is sourced from studies on homologous enzymes and should be considered as a guideline for expected enzyme performance.

Table 1: Representative Kinetic Parameters for E. coli Type II FAS Enzymes

EnzymeSubstrate(s)Km (µM)kcat (s-1)Specific Activity (U/mg)Optimal pH
FabHAcetyl-CoA, Malonyl-ACP1.5, 101.20.87.0
FabGAcetoacetyl-ACP, NADPH20, 501501006.5
FabZ3-Hydroxybutyryl-ACP3525187.5
FabItrans-2-Butenoyl-ACP, NADH10, 4080607.0
FabFAcyl-ACP, Malonyl-ACP5, 151.00.77.0
TesAHeptanoyl-ACP~50 (estimated)~10 (estimated)~8 (estimated)8.0

Table 2: Representative Kinetic Parameters for a Model P450 Hydroxylation System

EnzymeSubstrateKm (µM)kcat (min-1)Optimal pHCofactors
P450 BM3 variantMedium-chain fatty acids50 - 200100 - 10007.4NADPH, O2
CPR PartnerNADPH5 - 15-7.4FAD, FMN

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

This protocol describes a general method for the expression and purification of His-tagged FAS enzymes, thioesterase, and the P450 system components from E. coli.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize or PCR-amplify the coding sequences for the selected enzymes (E. coli FabA, FabB, FabD, FabF, FabG, FabH, FabI, FabZ, AcpP, TesA; and a suitable P450 and its reductase).
  • Clone each gene into an expression vector (e.g., pET-28a) containing an N- or C-terminal His6-tag.
  • Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate 1 L of LB medium (containing appropriate antibiotic) with 10 mL of an overnight culture of the expression strain.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
  • Incubate on ice for 30 minutes.
  • Sonicate the cell suspension on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) to ensure complete lysis.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

4. Affinity Chromatography Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Collect fractions and analyze by SDS-PAGE for purity.

5. Buffer Exchange and Storage:

  • Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Reconstitution of Heptanoyl-ACP Synthesis

1. Reaction Setup:

  • Prepare a master mix containing the reaction buffer and common components. The final reaction should be in a volume of 100 µL.
  • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer (pH 7.0), 1 mM DTT, 1 mM NADPH, 1 mM NADH.
  • Enzymes (final concentrations):
  • Holo-ACP: 50 µM
  • FabD (Malonyl-CoA:ACP transferase): 2 µM
  • FabH (β-Ketoacyl-ACP synthase III): 1 µM
  • FabG (β-Ketoacyl-ACP reductase): 1 µM
  • FabZ (β-Hydroxyacyl-ACP dehydratase): 1 µM
  • FabI (Enoyl-ACP reductase): 1 µM
  • FabF (β-Ketoacyl-ACP synthase II): 1 µM
  • Substrates (final concentrations):
  • Acetyl-CoA: 50 µM
  • Malonyl-CoA: 200 µM

2. Reaction Initiation and Incubation:

  • Combine the reaction buffer, enzymes, and acetyl-CoA in a microcentrifuge tube and pre-incubate at 30°C for 5 minutes.
  • Initiate the reaction by adding malonyl-CoA.
  • Incubate the reaction at 30°C for 1-2 hours.

3. Reaction Quenching and Analysis:

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the proteins.
  • Alternatively, for analysis of acyl-ACPs, the reaction can be stopped by flash-freezing.
  • The formation of acyl-ACPs can be monitored by conformationally sensitive urea-PAGE.

Protocol 3: Conversion to Heptanoyl-CoA and C5-Hydroxylation

1. Thioesterase Treatment:

  • To the completed heptanoyl-ACP synthesis reaction (or a purified heptanoyl-ACP sample), add purified thioesterase (TesA) to a final concentration of 5 µM.
  • Incubate at 37°C for 30 minutes to release heptanoic acid or transfer it to Coenzyme A if present in the buffer. For direct conversion to heptanoyl-CoA, ensure Coenzyme A (1 mM) is included in this step.

2. Hydroxylation Reaction Setup:

  • Prepare a 100 µL reaction mixture containing:
  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl2.
  • Enzymes (final concentrations):
  • P450 monooxygenase: 1 µM
  • Cytochrome P450 reductase: 2 µM
  • Substrate: The heptanoyl-CoA-containing mixture from the previous step (estimated concentration 10-50 µM).
  • Cofactors:
  • NADPH regeneration system (e.g., 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.

3. Reaction Initiation and Incubation:

  • Combine all components except NADPH (or the regeneration system).
  • Pre-warm the mixture to 30°C for 5 minutes.
  • Start the reaction by adding NADPH.
  • Incubate at 30°C for 1-4 hours with gentle shaking.

4. Product Extraction and Analysis:

  • Stop the reaction by adding 200 µL of ice-cold acetonitrile.
  • Vortex and centrifuge at 15,000 x g for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Re-dissolve the residue in 50 µL of 50% methanol (B129727) for analysis.
  • Analyze the sample by LC-MS/MS to identify and quantify this compound. A C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid is a suitable starting point for separation. The product can be identified by its mass-to-charge ratio and fragmentation pattern.

Visualizations

Diagrams

Biosynthetic_Pathway cluster_fas Stage 1: Heptanoyl-ACP Synthesis (E. coli Type II FAS) cluster_hydroxylation Stage 2: Hydroxylation Acetyl-CoA Acetyl-CoA FAS_Enzymes FabH, FabG, FabZ, FabI, FabF, FabD Acetyl-CoA->FAS_Enzymes Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_Enzymes ACP ACP ACP->FAS_Enzymes Heptanoyl-ACP Heptanoyl-ACP FAS_Enzymes->Heptanoyl-ACP 3 cycles Thioesterase Thioesterase Heptanoyl-ACP->Thioesterase Heptanoyl-CoA Heptanoyl-CoA Thioesterase->Heptanoyl-CoA P450_System P450 + Reductase Heptanoyl-CoA->P450_System This compound This compound P450_System->this compound NADPH NADPH NADPH->P450_System O2 O2 O2->P450_System

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_reconstitution In Vitro Reconstitution & Analysis A Gene Cloning into Expression Vector B Transformation into E. coli BL21(DE3) A->B C Cell Growth and IPTG Induction B->C D Cell Harvest and Lysis C->D E Ni-NTA Affinity Chromatography D->E F Buffer Exchange and Concentration E->F G Purified Enzyme Stock (-80°C) F->G H Pot 1: Heptanoyl-ACP Synthesis G->H I Thioesterase Treatment (Conversion to Heptanoyl-CoA) G->I J Pot 2: P450-mediated Hydroxylation G->J H->I I->J K Reaction Quenching & Product Extraction J->K L LC-MS/MS Analysis K->L M Data Interpretation L->M

Caption: General experimental workflow for reconstitution.

Logical_Relationship cluster_inputs Required Inputs cluster_process Core Process cluster_outputs Outputs & Analysis enzymes Purified Enzymes (FAS, P450, etc.) reconstitution In Vitro Enzymatic Reactions enzymes->reconstitution substrates Substrates (Acetyl-CoA, Malonyl-CoA) substrates->reconstitution cofactors Cofactors & Buffers (NAD(P)H, O2, ATP) cofactors->reconstitution product This compound reconstitution->product yields analysis Analytical Validation (LC-MS, NMR) product->analysis is confirmed by

Caption: Logical relationship of components in the in vitro system.

Troubleshooting & Optimization

Overcoming low yields in the chemical synthesis of 5-hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of 5-hydroxyheptanoyl-CoA.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, particularly related to the reactivity of the hydroxyl group on the precursor molecule and purification challenges. This guide addresses common issues in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected when using a standard carbonyldiimidazole (CDI) coupling protocol. What is the likely cause?

A1: The most probable cause of low yields is a side reaction involving the free hydroxyl group of your starting material, 5-hydroxyheptanoic acid. CDI is a highly reactive coupling agent that can react with both the carboxylic acid and the alcohol functional groups. The reaction with the hydroxyl group forms a carbamate (B1207046) byproduct, consuming your starting material and reducing the amount available to form the desired acyl-imidazolide intermediate for the reaction with Coenzyme A.

Q2: How can I prevent the side reaction with the hydroxyl group?

A2: The most effective strategy is to protect the hydroxyl group before activating the carboxylic acid with CDI. A common and effective protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether. This group is stable under the conditions of CDI coupling but can be removed under mild conditions that are unlikely to cleave the final thioester bond.

Q3: I've protected the hydroxyl group, but my yields are still suboptimal. What else could be going wrong during the reaction?

A3: Several other factors can contribute to low yields:

  • Purity of Reagents: Ensure that Coenzyme A, CDI, and your protected 5-hydroxyheptanoic acid are of high purity and are anhydrous. Moisture can hydrolyze CDI and the activated acyl-imidazolide intermediate.

  • Reaction Conditions: The activation of the carboxylic acid with CDI and the subsequent reaction with Coenzyme A should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the reagents and intermediates.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of CDI can lead to side reactions, while an insufficient amount will result in incomplete activation of the carboxylic acid.

Q4: I am having difficulty purifying the final this compound product. What methods are recommended?

A4: this compound is a polar molecule, which can make purification challenging. A two-step purification process is often effective:

  • Solid-Phase Extraction (SPE): Use a C18 reverse-phase SPE cartridge to remove excess salts, unreacted Coenzyme A, and other highly polar impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for obtaining highly pure this compound. A C18 column with a water/acetonitrile (B52724) gradient containing a small amount of a volatile acid (e.g., formic acid or acetic acid) for pH control is typically used.

Frequently Asked Questions (FAQs)

Q: What is the best method for synthesizing the 5-hydroxyheptanoic acid precursor?

A: A common route to ω-hydroxy acids is through the Baeyer-Villiger oxidation of a corresponding cyclic ketone. For 5-hydroxyheptanoic acid, this would involve the oxidation of 2-ethylcyclopentanone. Alternatively, it can be prepared by the hydrolysis of its corresponding lactone, δ-heptanolactone.

Q: Can I use other coupling agents besides CDI?

A: Yes, other coupling agents such as ethyl chloroformate (ECF) can be used. However, each has its own set of potential side reactions and may require different optimization strategies. CDI is often preferred for its relatively mild reaction conditions.

Q: How do I monitor the progress of the reaction?

A: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials. For a more quantitative assessment, you can use analytical RP-HPLC to monitor the formation of the this compound product. The product can be detected by UV absorbance at approximately 260 nm, which is characteristic of the adenine (B156593) moiety of Coenzyme A.

Q: How should I store the final this compound product?

A: Acyl-CoA thioesters are susceptible to hydrolysis. For long-term storage, it is best to lyophilize the purified product and store it as a solid at -80°C. For short-term use, solutions can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.

Data Presentation

Table 1: Comparison of Expected Yields in CDI-Mediated Synthesis of this compound with and without Hydroxyl Protection

Synthesis StrategyKey StepsExpected Yield RangeCommon Byproducts
Without Protection 1. CDI activation of 5-hydroxyheptanoic acid.2. Reaction with Coenzyme A.10-30%5-(imidazole-1-carbonyloxy)heptanoic acid, various carbamate derivatives.
With TBDMS Protection 1. Protection of 5-hydroxyheptanoic acid with TBDMS-Cl.2. CDI activation of the protected acid.3. Reaction with Coenzyme A.4. Deprotection of the TBDMS group.60-80%Minimal, primarily related to incomplete reactions or purification losses.

Experimental Protocols

Protocol 1: Synthesis of 5-(tert-butyldimethylsilyloxy)heptanoic acid
  • Dissolve 5-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add imidazole (B134444) (2.5 equivalents) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure 5-(tert-butyldimethylsilyloxy)heptanoic acid.

Protocol 2: CDI-Mediated Synthesis of this compound
  • Dissolve 5-(tert-butyldimethylsilyloxy)heptanoic acid (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.5 equivalents) and stir the mixture at room temperature for 1 hour under an inert atmosphere to form the acyl-imidazolide.

  • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a sodium bicarbonate buffer (e.g., 0.5 M, pH 7.5).

  • Add the activated acyl-imidazolide solution dropwise to the Coenzyme A solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • To deprotect the TBDMS group, adjust the pH of the solution to ~4 with dilute HCl and add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.5 equivalents). Stir for 2-4 hours at room temperature.

  • Monitor the deprotection by analytical RP-HPLC.

  • Once the reaction is complete, proceed immediately to purification.

Protocol 3: Purification of this compound
  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the this compound with a solution of 50% acetonitrile in water.

  • Reverse-Phase HPLC:

    • Lyophilize the eluate from the SPE step.

    • Redissolve the sample in a minimal amount of mobile phase A (e.g., 0.1% formic acid in water).

    • Purify the sample on a preparative C18 RP-HPLC column using a gradient of mobile phase A and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Collect the fractions containing the product, identified by UV detection at 260 nm.

    • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_deprotection Step 4: Deprotection & Purification Start 5-Hydroxyheptanoic Acid Protected_Acid 5-(TBDMS-oxy)heptanoic Acid Start->Protected_Acid TBDMS-Cl, Imidazole Acyl_Imidazolide Acyl-Imidazolide Intermediate Protected_Acid->Acyl_Imidazolide CDI in THF Protected_CoA TBDMS-5-hydroxyheptanoyl-CoA Acyl_Imidazolide->Protected_CoA CoA Coenzyme A CoA->Protected_CoA Final_Product This compound Protected_CoA->Final_Product TBAF, then SPE/HPLC

Caption: Workflow for the protected synthesis of this compound.

Troubleshooting_Tree Start Low Yield of this compound Q1 Is the hydroxyl group protected? Start->Q1 A1_No Protect the hydroxyl group (e.g., with TBDMS). Q1->A1_No No Q2 Are reagents pure and anhydrous? Q1->Q2 Yes A2_No Use high-purity, dry reagents and solvents. Q2->A2_No No Q3 Is the reaction under inert atmosphere? Q2->Q3 Yes A3_No Run the reaction under Argon or Nitrogen. Q3->A3_No No Q4 Is purification method optimized? Q3->Q4 Yes A4_No Use C18 SPE followed by RP-HPLC. Q4->A4_No No Success Yield Improved Q4->Success Yes

Improving the stability of 5-hydroxyheptanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-hydroxyheptanoyl-CoA in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other acyl-CoA molecules, is primarily influenced by pH, temperature, and the presence of enzymatic or chemical degrading agents. The thioester bond in the CoA molecule is susceptible to hydrolysis, particularly at neutral to alkaline pH. Elevated temperatures accelerate this degradation. The presence of acyl-CoA hydrolases (thioesterases) will also lead to rapid degradation.

Q2: What is the optimal pH range for storing and handling this compound solutions?

A2: Acidic conditions are generally recommended for the storage and handling of acyl-CoA solutions to minimize the hydrolysis of the thioester bond. A pH range of 4.0 to 6.0 is often suggested. For extractions from biological samples, an acidic buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9, is commonly used.[1][2]

Q3: How should I store my this compound solutions for short-term and long-term use?

A3: For short-term storage (a few hours), solutions should be kept on ice. For long-term stability, it is crucial to flash-freeze the samples in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles as this can significantly degrade the compound.[1] Aliquoting the solution into single-use vials before freezing is highly recommended.

Q4: Can I dissolve this compound directly in my experimental buffer?

A4: While possible, it is best to first prepare a concentrated stock solution in a validated storage buffer (e.g., acidic buffer) and then dilute it into your experimental buffer immediately before use. This minimizes the exposure of the entire stock to potentially destabilizing conditions of the experimental buffer.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound in my aqueous solution, even when stored at 4°C.

  • Potential Cause: The pH of your aqueous solution may be too high (neutral or alkaline), leading to hydrolysis of the thioester bond.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is above 6.0, consider adjusting it to a more acidic range (pH 4.0-6.0) if your experiment allows.

    • For future preparations, use a buffer within the optimal pH range for acyl-CoA stability.

Issue 2: My experimental results with this compound are inconsistent.

  • Potential Cause 1: Degradation due to repeated freeze-thaw cycles of your stock solution.

  • Troubleshooting Steps:

    • Prepare fresh aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.

    • Always keep the stock solution and working solutions on ice.

  • Potential Cause 2: Enzymatic degradation from contaminated reagents or samples.

  • Troubleshooting Steps:

    • Ensure all buffers and water are nuclease-free and of high purity.

    • If working with biological extracts, consider heat-inactivating the sample or using protease and phosphatase inhibitors to minimize enzymatic activity.

Issue 3: I am experiencing low recovery of this compound after extraction from biological samples.

  • Potential Cause: Inefficient extraction or degradation during the extraction process.

  • Troubleshooting Steps:

    • Ensure thorough homogenization of the tissue in an ice-cold acidic buffer.[1][2]

    • Work quickly and keep samples on ice throughout the extraction procedure.[1]

    • Consider using a solid-phase extraction (SPE) method for purification and to enhance recovery rates.[1]

Data Presentation

Table 1: Illustrative Stability of a Medium-Chain Acyl-CoA in Aqueous Solution Under Various Conditions

pHTemperature (°C)Storage DurationEstimated Percent Degradation
4.5-801 month< 5%
4.5424 hours5-10%
7.0424 hours15-25%
7.0254 hours> 30%
8.0251 hour> 50%

Note: This table provides estimated degradation rates for a typical medium-chain acyl-CoA based on general chemical principles. Actual degradation rates for this compound may vary and should be determined empirically.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.

  • Preparation of Stock Solution:

    • Dissolve a known amount of this compound in a suitable storage buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to create a concentrated stock solution.

  • Incubation:

    • Dilute the stock solution to the desired final concentration in the test aqueous buffer.

    • Divide the solution into multiple aliquots in separate tubes.

    • Incubate the tubes at the desired temperature (e.g., 4°C or 25°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately stop the degradation by adding an equal volume of ice-cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen.

  • Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as HPLC-MS.

  • Data Interpretation:

    • Plot the concentration of this compound against time to determine the degradation rate.

Mandatory Visualizations

Stability_Workflow prep Prepare this compound in Test Buffer aliquot Aliquot into Time-Point Samples prep->aliquot incubate Incubate at Desired Temperature aliquot->incubate sample Collect Samples at Specific Time Points incubate->sample stop_rxn Stop Degradation (e.g., Acetonitrile) sample->stop_rxn analyze Analyze by HPLC-MS stop_rxn->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation main_compound This compound hydrolysis Thioester Hydrolysis (High pH, Temp) main_compound->hydrolysis H₂O dehydrogenase Acyl-CoA Dehydrogenase main_compound->dehydrogenase Enzyme hydrolase Acyl-CoA Hydrolase (Thioesterase) main_compound->hydrolase Enzyme hydrolysis_prod 5-Hydroxyheptanoic Acid + CoASH hydrolysis->hydrolysis_prod dehydrogenase_prod 5-Hydroxy-2-enoyl-CoA dehydrogenase->dehydrogenase_prod hydrolase_prod 5-Hydroxyheptanoic Acid + CoASH hydrolase->hydrolase_prod

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Chromatographic Separation of 5-Hydroxyheptanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 5-hydroxyheptanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of these important metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

The main challenges in separating this compound isomers include:

  • Stereoisomers: The presence of a chiral center at the 5-hydroxy position results in enantiomers (R- and S-isomers) that have identical chemical and physical properties in an achiral environment. Their separation requires specialized chiral chromatography techniques.

  • Positional Isomers: Although the primary compound of interest is this compound, other positional isomers (e.g., 3-hydroxyheptanoyl-CoA) may be present in the sample. These isomers have very similar physicochemical properties, making their resolution from the target analyte challenging with standard chromatographic methods.[1]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This necessitates careful sample handling and optimized, robust chromatographic conditions to ensure reproducibility and accurate quantification.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes, leading to inaccurate results.[1]

Q2: Which analytical techniques are most suitable for the chiral separation of this compound isomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for the chiral separation of hydroxyacyl-CoA isomers.[1] Both techniques can be coupled with mass spectrometry (MS) for sensitive and selective detection and quantification.[1][2]

  • Chiral HPLC: Utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose.[3][4]

  • Chiral SFC: Often provides faster separations and higher efficiency compared to HPLC for certain chiral compounds. It uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of this compound Isomers

Poor resolution is a common issue when separating structurally similar isomers. Here are some potential causes and recommended solutions:

Potential CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separations. If you are not achieving baseline separation, consider screening different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides).[3]
Suboptimal Mobile Phase Composition The mobile phase composition directly impacts selectivity and resolution.[5][6] For reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase. For normal-phase or SFC, optimize the co-solvent and any additives.
Inadequate Method Parameters Flow rate and column temperature can significantly affect separation efficiency.[7] Lowering the flow rate can increase resolution but will also increase run time.[7] Optimizing the column temperature can improve peak shape and selectivity.[1][7]
Column Overload Injecting too much sample can lead to broad, overlapping peaks.[1] Reduce the injection volume or dilute the sample.
Column Degradation Over time, column performance can degrade. Try flushing the column with a strong solvent or, if necessary, replace the column.[1]
Problem 2: Peak Tailing

Peak tailing can compromise resolution and integration accuracy.

Potential CauseRecommended Solution
Secondary Interactions with Stationary Phase Active sites on the silica (B1680970) support can cause secondary interactions with the analyte. Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) for acidic compounds, to the mobile phase to block these sites.[1]
Column Overload As with poor resolution, injecting too concentrated a sample can lead to peak tailing.[1] Reduce the injection volume or sample concentration.[1]
Column Contamination or Degradation Contaminants at the column inlet or degradation of the stationary phase can cause peak tailing.[1] Backflush the column or replace the inlet frit. If the problem persists, the column may need to be replaced.[1]
Problem 3: Retention Time Drift

Inconsistent retention times can make peak identification and quantification unreliable.

Potential CauseRecommended Solution
Inconsistent Mobile Phase Composition Ensure the mobile phase is prepared fresh daily and is well-mixed, especially for gradient elution.[1]
Column Not Fully Equilibrated Increase the column equilibration time between injections to ensure a stable baseline and reproducible retention times.[1]
Leaks in the System Check all fittings and connections for leaks, as this can cause pressure fluctuations and affect retention times.[1]
Temperature Fluctuations Use a column oven to maintain a consistent and stable temperature, as temperature can significantly impact retention.[1]

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS Method for this compound Isomers

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Chromatographic System: An HPLC system coupled to a tandem mass spectrometer.

  • Column: A chiral stationary phase column, such as an amylose tris(3,5-dimethylphenylcarbamate)-based column (e.g., Chiralpak AD).[1]

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.3

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 10
    15.0 90
    15.1 10

    | 20.0 | 10 |

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 25°C[1]

  • Injection Volume: 10 µL[1]

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive or negative ion mode. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for CoA compounds.[1] Monitor for characteristic precursor and product ions of this compound.

Protocol 2: Sample Preparation from Biological Matrices
  • Extraction: Extract acyl-CoAs from tissue or cell samples using a cold 5% perchloric acid (PCA) solution.

  • Neutralization: Neutralize the PCA extract to pH 6.

  • Solid-Phase Extraction (SPE) Cleanup (Recommended): Use a C18 SPE cartridge to remove interfering substances.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the neutralized extract.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Visualizing Troubleshooting and Workflows

Troubleshooting_Poor_Separation cluster_causes Potential Causes cluster_solutions Recommended Solutions start Poor Chromatographic Separation cause1 Inappropriate Stationary Phase start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Method Parameters start->cause3 cause4 Column Issues start->cause4 solution1 Screen Different Chiral Columns cause1->solution1 solution2 Adjust Organic Modifier, pH, or Additives cause2->solution2 solution3 Optimize Flow Rate and Temperature cause3->solution3 solution4 Reduce Sample Load, Backflush, or Replace Column cause4->solution4

Caption: Troubleshooting workflow for poor chromatographic separation.

Experimental_Workflow start Biological Sample extraction Extraction with Perchloric Acid start->extraction neutralization Neutralization extraction->neutralization spe Solid-Phase Extraction (SPE) Cleanup neutralization->spe reconstitution Evaporation and Reconstitution spe->reconstitution analysis Chiral HPLC-MS/MS Analysis reconstitution->analysis

Caption: A typical experimental workflow for analyzing this compound isomers.

References

Technical Support Center: Strategies to Increase the Cellular Concentration of 5-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the cellular concentration of 5-hydroxyheptanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the natural biosynthetic pathway for this compound?

A1: A dedicated natural biosynthetic pathway for this compound has not been extensively described in the literature. It is likely a non-natural compound that requires the design and implementation of a heterologous biosynthetic pathway in a suitable host organism, such as Escherichia coli. The proposed strategy involves a two-step conversion from the more readily available precursor, heptanoic acid.

Q2: What is the proposed engineered biosynthetic pathway for this compound?

A2: The proposed pathway begins with the activation of heptanoic acid to heptanoyl-CoA, followed by a specific hydroxylation at the C5 position.

Engineered Biosynthesis of this compound Heptanoic Acid Heptanoic Acid Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid->Heptanoyl-CoA Acyl-CoA Synthetase (ACS) This compound This compound Heptanoyl-CoA->this compound Alkane Hydroxylase / P450 Monooxygenase

Caption: Proposed two-step engineered pathway for this compound synthesis.

Q3: Which enzymes are recommended for each step of the proposed pathway?

A3:

  • Step 1: Heptanoic Acid to Heptanoyl-CoA: A broad-substrate-range Acyl-CoA Synthetase (ACS) is recommended. An example is the ACS from Pseudomonas putida.

  • Step 2: Heptanoyl-CoA to this compound: This is the more challenging step. Potential candidates include:

    • Alkane Hydroxylases (AlkB): These enzymes are known to hydroxylate alkanes and fatty acids. The AlkBGT system from Pseudomonas putida GPo1 has shown activity on medium-chain fatty acids.[1]

    • Cytochrome P450 Monooxygenases: Members of the CYP4A and CYP4F families are known to hydroxylate medium-chain fatty acids.[2][3][4] Specific isoforms may exhibit activity at the C5 (ω-2) position.

Troubleshooting Guides

Issue 1: Low or no production of this compound

This is a common issue that can arise from problems at multiple stages of the experimental workflow.

Troubleshooting_Low_Production Start Start Low/No Product Low/No Product Start->Low/No Product Check Protein Expression Check Protein Expression Low/No Product->Check Protein Expression Is the hydroxylase expressed? Optimize Fermentation Optimize Fermentation Low/No Product->Optimize Fermentation Are culture conditions optimal? Verify Enzyme Activity Verify Enzyme Activity Low/No Product->Verify Enzyme Activity Is the expressed enzyme active? Check Substrate Availability Check Substrate Availability Low/No Product->Check Substrate Availability Is heptanoyl-CoA present? Analyze by LC-MS Analyze by LC-MS Check Protein Expression->Analyze by LC-MS Optimize Fermentation->Analyze by LC-MS Verify Enzyme Activity->Analyze by LC-MS Check Substrate Availability->Analyze by LC-MS

Caption: Logical workflow for troubleshooting low this compound production.

Troubleshooting Steps:

  • Confirm Expression of Heterologous Enzymes:

    • Problem: The acyl-CoA synthetase or the hydroxylase may not be expressing well in E. coli.

    • Solution:

      • Perform SDS-PAGE and Western blot analysis to confirm the presence of the proteins of the correct size.

      • If expression is low, consider codon optimization of the genes for E. coli.

      • Switch to a different expression vector with a stronger or more tightly regulated promoter.

      • Try different E. coli expression strains (e.g., BL21(DE3) pLysS).

      • Optimize induction conditions (IPTG concentration, induction temperature, and duration).[5][6]

  • Verify Enzyme Activity:

    • Problem: The expressed hydroxylase may be inactive or have low specific activity towards heptanoyl-CoA.

    • Solution:

      • Purify the hydroxylase and perform an in vitro enzyme assay with heptanoyl-CoA as the substrate.

      • If the enzyme is a P450, ensure that a suitable reductase partner is co-expressed.

      • If activity is low, consider site-directed mutagenesis to improve substrate binding and catalytic efficiency.

  • Optimize Fermentation Conditions:

    • Problem: The culture conditions may not be optimal for the production of the target molecule.

    • Solution:

      • Optimize media components, such as carbon and nitrogen sources.

      • Control pH and dissolved oxygen levels during fermentation.

      • Vary the fermentation temperature and agitation speed.[7][8][9][10][11]

      • Ensure adequate precursor (heptanoic acid) is supplied to the culture.

  • Assess Substrate Availability:

    • Problem: The intracellular concentration of the precursor, heptanoyl-CoA, may be limiting.

    • Solution:

      • Overexpress a robust acyl-CoA synthetase.

      • Analyze the intracellular acyl-CoA pool by LC-MS to confirm the presence of heptanoyl-CoA.

Issue 2: Difficulty in Detecting and Quantifying this compound

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Problem: Acyl-CoAs are prone to degradation.

    • Solution:

      • Quench metabolic activity rapidly, for example, with cold methanol.

      • Use an optimized extraction buffer containing antioxidants and chelating agents.

      • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

  • Enhance LC-MS/MS Sensitivity:

    • Problem: The concentration of the target molecule may be below the detection limit of the instrument.

    • Solution:

      • Use a sensitive triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Optimize the MRM transitions for this compound.

      • Employ a suitable internal standard, such as a stable isotope-labeled version of the analyte.

      • Optimize the chromatography to achieve good separation from other isomers and background noise.[12][13][14][15][16][17][18][19][20]

Experimental Protocols

Protocol 1: Heterologous Expression of a Putative 5-Heptanoyl-CoA Hydroxylase in E. coli
  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the chosen hydroxylase (e.g., an AlkB or a P450) and clone it into an appropriate expression vector (e.g., pET-28a(+)). If using a P450, co-clone the gene for its reductase partner into a compatible vector.

  • Transformation: Transform the expression plasmid(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic(s) and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of Terrific Broth with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. If expressing a P450, supplement the medium with δ-aminolevulinic acid (a heme precursor).

  • Incubation: Continue to incubate the culture for 12-16 hours at the lower temperature with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protocol 2: In Vitro Enzyme Assay for Hydroxylase Activity
  • Protein Purification: Resuspend the cell pellet from Protocol 1 in lysis buffer and lyse the cells by sonication. Purify the His-tagged hydroxylase using immobilized metal affinity chromatography (IMAC).[21][22][23][24][25]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified hydroxylase (1-5 µM)

    • Heptanoyl-CoA (100 µM)

    • NADPH (500 µM)

    • If applicable, purified reductase partner (1-2 µM)

    • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Reaction Initiation and Incubation: Initiate the reaction by adding NADPH. Incubate at a suitable temperature (e.g., 30°C) for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant for the presence of this compound by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of this compound
  • Sample Preparation:

    • Cellular Extraction: Rapidly quench cell metabolism and extract acyl-CoAs using a solvent mixture such as 2:1:1 acetonitrile:methanol:water.

    • In Vitro Reaction: Use the quenched reaction mixture directly after protein precipitation.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion (M+H)+ for this compound and identify 2-3 characteristic product ions for quantification and confirmation.

Quantitative Data Summary

The following table provides hypothetical target values for key parameters in an optimized system. Actual results will vary depending on the specific enzymes and host organism used.

ParameterTarget ValueUnit
Hydroxylase Expression Level> 20mg/L of culture
In Vitro Specific Activity> 10nmol/min/mg
Intracellular Heptanoyl-CoA> 1µM
Final Titer of this compound> 100mg/L

This technical support guide provides a starting point for researchers aiming to produce this compound. Successful implementation will likely require iterative optimization of the described steps.

References

Preventing non-specific binding of 5-hydroxyheptanoyl-CoA in pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 5-hydroxyheptanoyl-CoA as bait in pull-down assays. Our goal is to help you minimize non-specific binding and obtain reliable results.

Troubleshooting Guide

High background and non-specific binding are common challenges in pull-down assays. This guide provides a systematic approach to troubleshooting these issues in your this compound experiments.

Problem: High Background/Many Non-Specific Proteins in Eluate

The presence of numerous proteins that are not true interaction partners of this compound can obscure the identification of genuine binders. This is often due to hydrophobic and/or ionic interactions between proteins and the affinity resin, or the bait molecule itself.

Initial Steps to Reduce High Background:

  • Pre-clear your lysate: Before incubating the lysate with your baited beads, incubate it with beads alone (without this compound) to remove proteins that non-specifically bind to the resin.

  • Optimize Wash Buffer Stringency: Increase the salt concentration (e.g., NaCl) and/or add a mild non-ionic detergent to your wash buffers to disrupt weak, non-specific interactions.

Systematic Troubleshooting Workflow

If initial steps are insufficient, follow this workflow to systematically optimize your experiment.

Troubleshooting_Workflow Troubleshooting Non-Specific Binding start High Non-Specific Binding Observed preclear Pre-clear Lysate with Unconjugated Beads start->preclear optimize_wash Optimize Wash Buffer (Salt & Detergent) preclear->optimize_wash blocking_strategy Implement/Optimize Blocking Strategy optimize_wash->blocking_strategy bait_concentration Titrate Bait (this compound) Concentration blocking_strategy->bait_concentration lysate_concentration Optimize Lysate Concentration bait_concentration->lysate_concentration bead_choice Consider Different Bead Types lysate_concentration->bead_choice controls Review and Analyze Negative Controls bead_choice->controls end Reduced Non-Specific Binding controls->end

Caption: A step-by-step workflow for troubleshooting high non-specific binding in pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in a this compound pull-down assay?

Non-specific binding in a pull-down assay using this compound can stem from several sources. The primary causes include:

  • Hydrophobic Interactions: The heptanoyl chain of the bait molecule can non-specifically interact with hydrophobic regions of proteins.

  • Ionic Interactions: The negatively charged CoA moiety can interact with positively charged patches on proteins.

  • Bead Surface Interactions: Proteins may bind directly to the surface of the affinity beads (e.g., agarose (B213101) or magnetic beads).

Q2: Why is it important to include controls in my this compound pull-down experiment?

Controls are crucial for distinguishing between specific and non-specific interactions. Essential controls include:

  • Beads alone (no bait): This control identifies proteins that bind non-specifically to the affinity matrix.

  • Unrelated small molecule bait: Using a structurally similar but biologically inactive molecule as bait can help identify proteins that bind non-specifically to the general chemical scaffold.

  • No lysate control: This helps to identify any contaminants originating from the beads or buffers.

Q3: Can the choice of affinity beads affect non-specific binding?

Yes, the choice of beads can influence the level of non-specific binding. Magnetic beads often result in lower background compared to agarose beads because they are less prone to trapping contaminants during centrifugation steps and allow for more efficient washing.

Q4: How does the concentration of my this compound bait and lysate affect the experiment?

  • Bait Concentration: Using too high a concentration of the bait can lead to increased non-specific binding. It is advisable to titrate the bait concentration to find the optimal balance between specific binding and background.

  • Lysate Concentration: A very concentrated lysate may increase the viscosity and lead to higher non-specific binding. Conversely, a lysate that is too dilute may not yield a sufficient amount of the target protein. Optimization of the lysate concentration is recommended.

Optimizing Experimental Conditions

Blocking Agents

Blocking agents are used to saturate non-specific binding sites on the affinity beads, thereby reducing background. The choice of blocking agent is critical and may require empirical optimization.

Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-2% (w/v)Readily available, effective for blocking non-specific protein binding.Can be a source of contamination if not of high purity; may interfere with some downstream applications.
Non-fat Dry Milk 3-5% (w/v)Inexpensive and effective for many applications.Contains phosphoproteins, which can interfere with the study of protein phosphorylation. May also contain biotin, interfering with streptavidin-based detection.
Normal Serum 5% (v/v)Can be very effective, especially when from the same species as the secondary antibody in a subsequent Western blot.Can be expensive; may contain endogenous proteins that interact with the bait.
Herring/Salmon Sperm DNA 100-200 µg/mLUseful for reducing non-specific binding of DNA-binding proteins.Not effective for blocking general protein-protein or protein-hydrophobic interactions.
Polyvinylpyrrolidone (PVP) 1% (w/v)A synthetic polymer that can reduce non-specific binding.May not be as effective as protein-based blocking agents for all applications.
Wash Buffer Composition

Optimizing the composition of your wash buffers is a critical step in reducing non-specific binding. The goal is to disrupt weak, non-specific interactions while preserving the specific interaction between this compound and its binding partners.

Key Components of Wash Buffers and Their Effects

ComponentTypical Concentration RangeEffect on Non-Specific Binding
Salt (e.g., NaCl) 150-500 mMIncreasing salt concentration disrupts ionic interactions, thereby reducing non-specific binding.[1]
Non-ionic Detergents (e.g., Triton X-100, Tween-20) 0.05-0.5% (v/v)Disrupt hydrophobic interactions, which can be a significant source of non-specific binding with lipid-like baits.[2]
pH 7.2-8.0Maintaining a physiological pH is generally recommended, but slight adjustments can sometimes reduce non-specific binding of certain proteins.

Experimental Protocols

Protocol: Pre-clearing Lysate to Reduce Non-Specific Binding

This protocol describes how to pre-clear your cell lysate using unconjugated affinity beads to minimize background.

Preclearing_Protocol Pre-clearing Lysate Protocol start Start with Cell Lysate add_beads Add Unconjugated Beads (e.g., 20-30 µL per 1 mL lysate) start->add_beads incubate Incubate on Rotator (30-60 min at 4°C) add_beads->incubate separate_beads Separate Beads (Centrifugation or Magnetic Stand) incubate->separate_beads collect_supernatant Carefully Collect Supernatant (Pre-cleared Lysate) separate_beads->collect_supernatant end Proceed to Pull-Down Assay with Pre-cleared Lysate collect_supernatant->end

Caption: Workflow for pre-clearing cell lysate to reduce non-specific binding to affinity beads.

Detailed Steps:

  • Prepare your cell lysate according to your standard protocol.

  • Add 20-30 µL of a 50% slurry of unconjugated affinity beads (the same type you will use for the pull-down) to 1 mL of your cell lysate.

  • Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.

  • Pellet the beads by centrifugation (for agarose beads) or by using a magnetic stand (for magnetic beads).

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new microcentrifuge tube.

  • The pre-cleared lysate is now ready for the pull-down assay with your this compound-conjugated beads.

Protocol: Pull-Down Assay with this compound Bait

This protocol provides a general framework for performing a pull-down assay using immobilized this compound. Optimization of incubation times, and wash buffer composition will be necessary.

Experimental Workflow

Pull_Down_Workflow This compound Pull-Down Workflow start Prepare this compound Conjugated Beads block_beads Block Beads with Blocking Agent (e.g., BSA) start->block_beads wash_beads1 Wash Beads block_beads->wash_beads1 add_lysate Incubate Blocked Beads with Pre-cleared Lysate wash_beads1->add_lysate wash_beads2 Wash Beads Extensively with Optimized Wash Buffer add_lysate->wash_beads2 elute_proteins Elute Bound Proteins wash_beads2->elute_proteins analyze Analyze Eluate by SDS-PAGE and Mass Spectrometry elute_proteins->analyze

Caption: A general workflow for a pull-down assay using this compound as bait.

Detailed Steps:

  • Bead Preparation and Blocking:

    • Equilibrate your this compound conjugated beads in a suitable binding buffer.

    • Incubate the beads with a blocking agent (e.g., 1% BSA in binding buffer) for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with binding buffer to remove excess blocking agent.

  • Binding of Target Proteins:

    • Add your pre-cleared cell lysate to the blocked, baited beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with an optimized wash buffer. Each wash should be for 5-10 minutes with rotation.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add elution buffer to the beads. The choice of elution buffer will depend on the nature of the interaction and the linkage of the bait to the beads (e.g., competitive elution with free this compound, a high salt buffer, or a denaturing buffer like SDS-PAGE sample buffer).

    • Incubate for 10-30 minutes at an appropriate temperature (e.g., room temperature or 95°C for denaturing elution).

    • Separate the beads and collect the eluate.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

    • For identification of unknown interacting proteins, proceed with mass spectrometry analysis of the eluted sample.

References

Technical Support Center: Enhancing Enzyme Activity for 5-Hydroxyheptanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers working with enzymes that utilize 5-hydroxyheptanoyl-CoA. While direct literature on enzymes specific to this compound is scarce, the principles, protocols, and troubleshooting advice provided here are based on well-characterized analogous enzymes, such as L-3-hydroxyacyl-CoA dehydrogenase (HADH) and acyl-CoA dehydrogenases (ACADs), which catalyze similar reactions in fatty acid metabolism.[1][2]

Frequently Asked Questions (FAQs)

Q1: What class of enzymes is likely to utilize this compound? A: Based on its structure, this compound is a hydroxyacyl-CoA. The enzymes most likely to act on it are members of the oxidoreductase family, specifically L-3-hydroxyacyl-CoA dehydrogenases (HADH, EC 1.1.1.35) or similar dehydrogenases that catalyze the oxidation of a hydroxyl group.[3] These enzymes are crucial in the β-oxidation pathway of fatty acids.[2]

Q2: What are the typical cofactors required for these enzymes? A: Hydroxyacyl-CoA dehydrogenases typically require NAD+ as an electron acceptor, which is reduced to NADH during the oxidation of the substrate.[3] Acyl-CoA dehydrogenases, which introduce a double bond, use Flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group.[2] The specific cofactor depends on the exact reaction being catalyzed.

Q3: What are the general approaches to enhance the activity of these enzymes? A: Enzyme activity can be enhanced through several methods:

  • Optimization of Assay Conditions: Adjusting pH, temperature, and buffer composition can significantly impact activity.

  • Site-Directed Mutagenesis: Altering amino acid residues in or near the active site can improve substrate binding or catalytic turnover. A triple mutant of 3-hydroxybutyryl-CoA dehydrogenase (CbHBD K50A/K54A/L232Y) showed a 5-fold increase in activity.[4]

  • Post-Translational Modifications: In a cellular context, modifications like phosphorylation can modulate enzyme function.[5]

  • Directed Evolution: This involves creating a library of enzyme variants and screening for those with improved activity.

Q4: How does substrate chain length typically affect enzyme activity? A: For many HADH and ACAD enzymes, activity is highly dependent on the chain length of the acyl-CoA substrate. For instance, pig heart L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates.[1] While Km values for medium and long-chain substrates may be similar, the Vmax can vary significantly.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic assays.

Problem/Observation Potential Cause Recommended Solution
No or Very Low Enzyme Activity 1. Incorrect Assay Conditions: The assay buffer pH or temperature is suboptimal.Verify that the buffer pH is correct at the assay temperature (e.g., pH 7.3 at 37°C for HADH).[6] Ensure the spectrophotometer is thermostatted to the correct temperature.
2. Degraded Substrate or Cofactor: The this compound or NAD+/FAD has degraded.Prepare fresh substrate and cofactor solutions immediately before use. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.[7]
3. Inactive Enzyme: The enzyme may have denatured due to improper storage or handling.Always store enzymes at their recommended temperature (typically -20°C or -80°C). Thaw on ice and keep cold. Avoid vigorous vortexing.[7]
4. Missing Component: A required component like a cofactor was omitted from the reaction mix.Carefully review the protocol and ensure all reagents have been added in the correct order and volume.
High Background Signal 1. Substrate Instability: The acyl-CoA thioester bond may be hydrolyzing spontaneously, or the substrate may be contaminated.Run a "no-enzyme" negative control to measure the rate of background reaction. Subtract this rate from the enzyme-catalyzed reaction.[7] If possible, purify the substrate.
2. Contaminated Reagents: Buffers or other reagents may be contaminated with other enzymes or substances that interfere with the assay.Use fresh, high-purity reagents. Filter-sterilize buffers if microbial contamination is suspected.
Inconsistent/Irreproducible Results 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate are being added.Use calibrated pipettes and proper pipetting technique. For small volumes, prepare a master mix of reagents to minimize pipetting errors.[8]
2. Temperature Fluctuations: The assay temperature is not stable between experiments.Allow all reagents to equilibrate to the assay temperature before starting the reaction. Use a temperature-controlled cuvette holder or plate reader.[7]
3. Sample Preparation Variability: If using cell lysates, variations in extraction efficiency can lead to different enzyme concentrations.Normalize enzyme activity to the total protein concentration in the sample, determined by a standard method like the Bradford assay.

Quantitative Data for Analogous Enzymes

The following table summarizes kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase from pig heart with various substrate chain lengths, providing a reference for expected values.

Table 1: Kinetic Parameters of Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Relative Vmax (%)
Butyryl-CoAC42570
Hexanoyl-CoAC65.695
Octanoyl-CoAC83.8100
Decanoyl-CoAC103.585
Dodecanoyl-CoAC123.360
Palmitoyl-CoAC164.020
(Data adapted from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase, which show highest activity with medium-chain substrates).[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity

This protocol measures the activity of a dehydrogenase that uses NAD+ by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

Principle: this compound + NAD+ ⇌ 5-ketoheptanoyl-CoA + NADH + H+

The rate of NADH production is directly proportional to enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.

  • NAD+ Stock Solution: 10 mM NAD+ in deionized water.

  • Substrate Stock Solution: 1 mM this compound in deionized water (prepare fresh).

  • Enzyme Solution: Purified enzyme diluted in cold Assay Buffer to a working concentration (e.g., 0.1 - 1.0 µg/mL).

Procedure:

  • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).[6]

  • In a 1 cm path-length cuvette, prepare the reaction mixture (total volume of 1 mL):

    • 880 µL of Assay Buffer

    • 100 µL of NAD+ Stock Solution (final concentration: 1 mM)

    • 10 µL of Substrate Stock Solution (final concentration: 10 µM)

  • Mix by gentle inversion and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate and record a baseline reading.

  • To initiate the reaction, add 10 µL of the Enzyme Solution.

  • Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Run a blank reaction without the enzyme to control for any non-enzymatic reaction.

Calculation of Activity:

  • Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min).

  • Calculate enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (6.22 * Path Length (cm))

  • Specific Activity (U/mg) = Activity (µmol/min/mL) / [Enzyme Concentration (mg/mL)]

Protocol 2: Site-Directed Mutagenesis for Activity Enhancement

This protocol provides a general workflow for creating specific mutations in the enzyme's gene to investigate their effect on activity, as was successfully done for 3-hydroxybutyryl-CoA dehydrogenase.[4]

Principle: A plasmid containing the gene for the enzyme of interest is used as a template. Primers containing the desired mutation are used to amplify the entire plasmid, incorporating the mutation. The template DNA is then removed, and the mutated plasmid is transformed into competent E. coli for propagation.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • Plasmid DNA containing the target gene.

  • Custom-designed mutagenic primers.

  • DpnI restriction enzyme.

  • Competent E. coli cells (e.g., DH5α).

  • Standard molecular biology reagents and equipment.

Procedure:

  • Primer Design: Design a pair of complementary primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Run a PCR program with an extension time calculated based on the plasmid size (approx. 30 sec/kb). Use 12-18 cycles.

  • Template Digestion:

    • Following PCR, add DpnI enzyme directly to the amplification product. DpnI digests the methylated parental (template) DNA, leaving the newly synthesized, unmethylated (mutated) plasmid.

    • Incubate at 37°C for 1 hour.

  • Transformation:

    • Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.

    • Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Verification and Expression:

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the presence of the mutation by DNA sequencing.

    • Express the mutant protein and purify it.

    • Assess its activity using Protocol 1 to compare it with the wild-type enzyme.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Substrate & Cofactor mix Mix Reagents in Cuvette prep_reagents->mix prep_enzyme Dilute Enzyme Stock on Ice initiate Initiate with Enzyme prep_enzyme->initiate equilibrate Equilibrate to 37°C mix->equilibrate equilibrate->initiate measure Record A340nm over Time initiate->measure plot Plot A340nm vs. Time measure->plot calc_rate Calculate Linear Rate (ΔA/min) plot->calc_rate calc_activity Calculate Specific Activity (U/mg) calc_rate->calc_activity

Caption: Workflow for a spectrophotometric enzyme activity assay.

Troubleshooting_Flow start Unexpected Result: Low/No Activity check_controls Are Controls OK? (Positive/Negative) start->check_controls check_reagents Are Reagents Fresh? (Substrate, Cofactor) check_controls->check_reagents Yes troubleshoot_assay Systematic Assay Failure. Check Master Mix, Plate Reader, and Basic Protocol Steps. check_controls->troubleshoot_assay No controls_ok Yes check_enzyme Check Enzyme Storage & Handling check_reagents->check_enzyme Yes remake_reagents Prepare Fresh Reagents check_reagents->remake_reagents No reagents_ok Yes check_conditions Verify Assay Conditions (pH, Temp, Wavelength) check_enzyme->check_conditions Yes use_new_enzyme Use New Enzyme Aliquots check_enzyme->use_new_enzyme No enzyme_ok Yes controls_not_ok No reagents_not_ok No enzyme_not_ok No

Caption: Logic flow for troubleshooting low enzyme activity.

Metabolic_Pathway FA Fatty Acyl-CoA (Cn) Enoyl trans-Δ2-Enoyl-CoA FA->Enoyl  ACAD FAD FAD FA->FAD Hydroxy L-3-Hydroxyacyl-CoA Enoyl->Hydroxy  Enoyl-CoA Hydratase FADH2 FADH2 Enoyl->FADH2 Keto 3-Ketoacyl-CoA Hydroxy->Keto  HADH NAD NAD+ Hydroxy->NAD FACn2 Fatty Acyl-CoA (Cn-2) Keto->FACn2  Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA Keto->AcetylCoA NADH NADH Keto->NADH CoA CoA-SH Keto->CoA ACAD ACAD ECH Enoyl-CoA Hydratase HADH HADH KT Ketoacyl-CoA Thiolase

Caption: Simplified mitochondrial β-oxidation pathway.

References

Minimizing artifacts in the extraction of 5-hydroxyheptanoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize artifacts during the extraction of 5-hydroxyheptanoyl-CoA from tissues.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction of this compound from tissues challenging?

A1: The extraction of this compound, like other acyl-CoAs, is challenging due to several factors. These molecules are present in low abundance, are metabolically active, and are inherently unstable.[1][2] Thioester bonds are susceptible to both chemical and enzymatic hydrolysis. Additionally, the hydroxyl group on this compound adds polarity, which can affect its solubility and recovery during extraction compared to non-hydroxylated medium-chain acyl-CoAs.

Q2: What are the most critical steps to prevent artifact formation during sample collection and processing?

A2: The most critical step is the rapid quenching of metabolic activity to prevent enzymatic degradation of this compound. This is typically achieved by flash-freezing the tissue in liquid nitrogen immediately after collection.[3] Subsequent steps like homogenization should be performed at low temperatures (e.g., on dry ice or in a pre-chilled homogenizer) and in the presence of extraction solvents that precipitate proteins and inhibit enzyme activity.[4]

Q3: Which extraction solvent system is best for this compound?

A3: The optimal solvent system depends on the specific tissue and the desired range of acyl-CoAs to be analyzed. For medium-chain acyl-CoAs like this compound, a common approach is to use a mixture of organic solvents and an acidic aqueous buffer. A frequently used mixture is acetonitrile (B52724)/2-propanol followed by a potassium phosphate (B84403) buffer.[5] Another effective method involves homogenization in a mixture of acetonitrile, methanol (B129727), and water (2:2:1, v/v/v).[6] It is crucial to optimize and validate the extraction method for your specific tissue type and analyte.

Q4: Should I use an internal standard? If so, what kind?

A4: Yes, using an appropriate internal standard is crucial for accurate quantification and to control for variability in extraction efficiency and instrument response. The ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If a specific standard is unavailable, a structurally similar medium-chain acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA ([C17]-CoA), can be used.[3][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound 1. Inefficient extraction: The chosen solvent may not be optimal for this hydroxylated medium-chain acyl-CoA. 2. Degradation during extraction: Enzymatic or chemical hydrolysis of the thioester bond. 3. Poor retention on solid-phase extraction (SPE) column: The polarity of the molecule might affect its binding to conventional reverse-phase sorbents.1. Optimize extraction solvent: Test different solvent systems, such as those containing acetonitrile, isopropanol, or methanol in combination with an acidic buffer.[5][8] 2. Ensure rapid quenching and low temperatures: Immediately freeze-clamp tissue and maintain samples at or below -20°C throughout the extraction process.[4] Use of an acidic buffer (pH 4-5) can help stabilize the thioester. 3. Select appropriate SPE sorbent: Consider using a mixed-mode or a different type of reverse-phase sorbent. Ensure the sample is appropriately conditioned before loading.
High variability between replicate samples 1. Inconsistent sample homogenization: Incomplete disruption of tissue can lead to variable extraction efficiency. 2. Sample degradation: Inconsistent timing between tissue collection and freezing. 3. Pipetting errors: Inaccurate addition of internal standard or solvents.1. Standardize homogenization procedure: Use a cryogenic tissue homogenizer for consistent pulverization of the frozen tissue.[5] 2. Strictly control sample handling time: Minimize the time between tissue harvesting and flash-freezing. 3. Use calibrated pipettes and careful technique: Ensure accurate and consistent addition of all solutions, especially the internal standard.
Presence of interfering peaks in chromatogram 1. Co-extraction of other metabolites: The extraction procedure may not be selective enough. 2. Formation of artifacts: Acyl-CoAs can form anhydrides or S-acyl glutathione (B108866) adducts.[6] 3. Contamination from plasticware or reagents. 1. Incorporate a solid-phase extraction (SPE) step: An SPE cleanup can effectively remove many interfering compounds.[5][7] 2. Optimize sample handling: Minimize sample storage time and avoid conditions that promote side reactions. 3. Use high-purity solvents and LC-MS grade plasticware.
Poor peak shape in LC-MS analysis 1. Inappropriate mobile phase: The pH or organic composition of the mobile phase may not be optimal. 2. Sample matrix effects: Co-eluting compounds can suppress ionization and affect peak shape.1. Optimize LC method: Adjust the mobile phase pH (typically acidic for acyl-CoA analysis) and the gradient profile. 2. Improve sample cleanup: Utilize a more rigorous SPE protocol or consider alternative cleanup strategies like liquid-liquid extraction.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues using Acetonitrile/Isopropanol and Solid-Phase Extraction

This protocol is adapted from methods described for the extraction of a broad range of acyl-CoAs.[5]

  • Tissue Preparation:

    • Excise tissue and immediately freeze-clamp in liquid nitrogen.

    • Store samples at -80°C until extraction.

    • Grind the frozen tissue into a fine powder using a cryogenic homogenizer.

  • Extraction:

    • Weigh 10-30 mg of frozen tissue powder into a pre-chilled tube.

    • Add 500 µL of ice-cold acetonitrile/2-propanol (3:1, v/v) containing an appropriate internal standard.

    • Homogenize the sample on ice using a tissue disruptor.

    • Add 500 µL of ice-cold 0.1 M potassium phosphate buffer (pH 6.7).

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE cartridge.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove unbound impurities.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent suitable for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Efficiencies with Different Methods

Extraction Method Analyte Tissue Type Recovery (%) Reference
Acetonitrile/2-propanol followed by buffer and SPEShort, Medium, and Long-chain Acyl-CoAsRat Liver83-90 (for SPE step)[5]
KH2PO4 buffer, 2-propanol, and acetonitrile with SPELong-chain Acyl-CoAsRat Heart, Kidney, Muscle70-80[8]
Organic solvent extraction and reconstitution in ammonium hydroxide (B78521) bufferLong-chain Acyl-CoAsLiver, Brain, Muscle, Adipose60-140[5]
Methanol-chloroform extractionShort, Medium, and Long-chain Acyl-CoAsMouse LiverNot specified, but validated with knock-out mice[7]

Visualizations

experimental_workflow tissue 1. Tissue Collection (Flash-freeze in Liquid N2) homogenization 2. Cryogenic Homogenization tissue->homogenization Maintain at -80°C extraction 3. Solvent Extraction (e.g., Acetonitrile/Isopropanol + IS) homogenization->extraction Add pre-chilled solvent centrifugation 4. Centrifugation (Separate supernatant) extraction->centrifugation Vortex spe 5. Solid-Phase Extraction (SPE) (Cleanup and Concentration) centrifugation->spe Collect supernatant analysis 6. LC-MS/MS Analysis spe->analysis Elute, dry, reconstitute

Caption: Workflow for the extraction of this compound from tissues.

troubleshooting_logic start Low/No Analyte Recovery check_extraction Is extraction protocol optimized? start->check_extraction optimize_solvent Test different solvent systems check_extraction->optimize_solvent No check_degradation Was sample handling rapid and cold? check_extraction->check_degradation Yes optimize_solvent->check_degradation improve_quenching Ensure immediate flash-freezing check_degradation->improve_quenching No check_spe Is SPE recovery adequate? check_degradation->check_spe Yes improve_quenching->check_spe optimize_spe Test different SPE sorbents/conditions check_spe->optimize_spe No success Recovery Improved check_spe->success Yes optimize_spe->success

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Recombinant Enzymes for 5-Hydroxyheptanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression of recombinant enzymes for the synthesis of 5-hydroxyheptanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes required for the de novo biosynthesis of this compound?

A1: The de novo biosynthesis of this compound involves a iterative cycle of condensation, reduction, and dehydration reactions, similar to fatty acid synthesis. The key enzymes are:

  • Beta-ketothiolase (PhaA/FabA): Catalyzes the initial condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Acetoacetyl-CoA reductase (PhaB/FabG): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

  • Enoyl-CoA hydratase (PhaJ/FabI): Although typically involved in beta-oxidation, specific hydratases can be used in a synthetic pathway. In a de novo pathway, this would be part of a larger fatty acid synthase complex.

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme is crucial for the final reduction step to produce the 5-hydroxy group.[1]

Q2: My recombinant enzyme is forming inclusion bodies. What are the common causes and solutions?

A2: Inclusion bodies are insoluble protein aggregates that often form during high-level expression of recombinant proteins in E. coli.

Common Causes:

  • High protein expression levels: Overexpression can overwhelm the cell's protein-folding machinery.[2]

  • Misfolding of proteins: The protein may be folding incorrectly due to the non-native environment of the expression host.

  • Cellular stress: High-level protein expression can induce a stress response in the host cells.

  • Protein characteristics: Hydrophobic proteins or those with complex disulfide bond arrangements are more prone to aggregation.

  • Suboptimal expression conditions: Factors like temperature, pH, and media composition can significantly impact protein folding.

Troubleshooting Solutions:

  • Lower the induction temperature: Reducing the temperature to 18-25°C can slow down protein synthesis, allowing more time for proper folding.[2]

  • Reduce inducer concentration: Lowering the concentration of IPTG (e.g., to 0.1-0.5 mM) can decrease the rate of protein expression.[2][3]

  • Use a different expression vector or host strain: A vector with a weaker promoter or a host strain engineered to enhance protein folding can be beneficial.

  • Co-express with chaperones: Molecular chaperones can assist in the proper folding of your target protein.

Q3: The yield of my soluble recombinant enzyme is very low. How can I improve it?

A3: Low soluble protein yield is a common issue in recombinant expression.

Troubleshooting Solutions:

  • Optimize codon usage: The codon usage of your gene of interest should be optimized for E. coli to ensure efficient translation.

  • Use a fresh bacterial culture for inoculation: Higher protein yields are often obtained from fresh colonies.[2]

  • Add protease inhibitors: During cell lysis and purification, protease inhibitors can prevent the degradation of your target protein.[2]

  • Optimize culture media: Using a richer medium, such as Terrific Broth (TB), can increase cell density and protein yield.

  • Investigate protein toxicity: If the expressed protein is toxic to the host cells, consider using a tightly regulated expression system.[2]

Troubleshooting Guides

Problem 1: Low or No Expression of the Target Enzyme
Possible Cause Troubleshooting Step Expected Outcome
Incorrect plasmid constructVerify the sequence of your expression vector to ensure the gene is in the correct frame and orientation.The sequence should match the expected construct.
Inefficient transcription or translationOptimize codon usage for E. coli. Use a stronger promoter or a more efficient ribosome binding site (RBS).Increased protein expression detected by SDS-PAGE.
Protein is toxic to the host cellsUse a tightly regulated promoter (e.g., pBAD) or a host strain with better control over basal expression.[2]Visible colonies after transformation and detectable protein expression upon induction.
Protein is being degradedAdd protease inhibitors during cell lysis. Use a protease-deficient E. coli strain.A stronger band corresponding to the target protein on an SDS-PAGE gel.
Problem 2: Enzyme is Expressed but Insoluble (Inclusion Bodies)
Possible Cause Troubleshooting Step Expected Outcome
Expression rate is too highLower the induction temperature to 18-25°C. Reduce the inducer (IPTG) concentration to 0.1-0.5 mM.[2][3]Increased proportion of soluble protein in the cell lysate.
Improper protein foldingCo-express molecular chaperones (e.g., GroEL/ES, DnaK/J).A higher yield of soluble and active enzyme.
Unfavorable buffer conditions during lysisScreen different lysis buffers with varying pH, salt concentrations, and additives (e.g., glycerol, detergents).Improved solubility of the target protein.
Protein has hydrophobic patchesFuse a solubility-enhancing tag (e.g., MBP, GST) to your protein.Increased solubility and easier purification of the fusion protein.

Data Presentation

Table 1: Comparison of Expression Conditions for Recombinant Enoyl-CoA Hydratase (PhaJ)
PhaJ Ortholog Host Strain Induction Temperature (°C) Inducer (IPTG) Concentration (mM) Soluble Protein Yield (mg/L) Reference
PhaJ4a(Re)E. coli BL21(DE3)301.0~15[4]
PhaJ4b(Re)E. coli BL21(DE3)301.0~12[4]
PhaJ4c(Re)E. coli BL21(DE3)301.0~5[4]
PhaJ1(Pa)E. coli JM109370.5Not specified, but high PHA accumulation[5]
PhaJ4(Pa)E. coli JM109370.5Not specified, but high PHA accumulation[5]
Table 2: Kinetic Parameters of Selected Recombinant Enoyl-CoA Hydratases
Enzyme Substrate Km (µM) Vmax (µmol/min/mg) Reference
PhaJAcCrotonyl-CoA296200[6]
PhaJAc2-Hexenoyl-CoA341800[6]
PhaJAc2-Octenoyl-CoA502.5[6]
PhaJ4a(Re)Crotonyl-CoA1101100[4]
PhaJ4a(Re)Hexenoyl-CoA801400[4]
PhaJ4a(Re)Octenoyl-CoA601500[4]

Experimental Protocols

Protocol 1: Expression Analysis of Recombinant Enzymes by SDS-PAGE
  • Culture and Induction:

    • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the expression plasmid.

    • Incubate overnight at 37°C with shaking.

    • The next day, inoculate 50 mL of fresh LB medium with 500 µL of the overnight culture.

    • Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

    • Collect a 1 mL "uninduced" sample.

    • Induce the remaining culture with IPTG to a final concentration of 0.5 mM.

    • Incubate for 4 hours at 30°C with shaking.

    • Collect a 1 mL "induced" sample.

  • Sample Preparation:

    • Centrifuge the 1 mL samples at 12,000 x g for 1 minute.

    • Discard the supernatant and resuspend the cell pellet in 100 µL of 1X SDS-PAGE sample buffer.

    • Boil the samples for 10 minutes.[7]

    • Centrifuge at 12,000 x g for 5 minutes to pellet cell debris.

  • SDS-PAGE:

    • Load 10-15 µL of the supernatant from the uninduced and induced samples into the wells of a 12% polyacrylamide gel.

    • Include a pre-stained protein ladder.

    • Run the gel at 150V until the dye front reaches the bottom.[7][8]

    • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

Protocol 2: Purification of His-tagged Recombinant Enzymes
  • Cell Lysis:

    • Harvest the cell pellet from a 500 mL induced culture by centrifugation.

    • Resuspend the pellet in 20 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) and protease inhibitors.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with 5 column volumes of lysis buffer.[9]

    • Load the cleared lysate onto the column.[9]

    • Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the bound protein with 5 column volumes of elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[9]

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Mandatory Visualizations

de_novo_synthesis_pathway cluster_elongation Chain Elongation Cycle acetyl_coa1 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa PhaA / FabA acetyl_coa2 Acetyl-CoA acetyl_coa2->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa PhaB / FabG crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Dehydration butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Reduction ketoacyl_coa 3-Ketoacyl-CoA (C6) butyryl_coa->ketoacyl_coa Condensation malonyl_coa Malonyl-CoA hydroxyacyl_coa 3-Hydroxyacyl-CoA (C6) ketoacyl_coa->hydroxyacyl_coa Reduction enoyl_coa Enoyl-CoA (C6) hydroxyacyl_coa->enoyl_coa Dehydration acyl_coa Acyl-CoA (C6) enoyl_coa->acyl_coa Reduction ketoheptanoyl_coa 3-Ketoheptanoyl-CoA acyl_coa->ketoheptanoyl_coa Condensation with Acetyl-CoA hydroxyheptanoyl_coa This compound ketoheptanoyl_coa->hydroxyheptanoyl_coa Reduction (3-Hydroxyacyl-CoA Dehydrogenase)

Caption: Putative de novo biosynthesis pathway for this compound.

troubleshooting_workflow start Start: Recombinant Protein Expression sds_page Analyze by SDS-PAGE start->sds_page no_expression No or Low Expression sds_page->no_expression No target band inclusion_bodies Inclusion Bodies sds_page->inclusion_bodies Target band in insoluble fraction soluble_protein Soluble Protein sds_page->soluble_protein Target band in soluble fraction no_expression->start Optimize codon usage, promoter, etc. inclusion_bodies->start Lower temperature, reduce inducer, add solubility tag purification Purify Protein soluble_protein->purification activity_assay Enzyme Activity Assay purification->activity_assay active_enzyme Active Enzyme activity_assay->active_enzyme Activity detected inactive_enzyme Inactive Enzyme activity_assay->inactive_enzyme No activity inactive_enzyme->purification Optimize purification/refolding

Caption: Troubleshooting workflow for recombinant enzyme expression.

References

Technical Support Center: 5-Hydroxyheptanoyl-CoA Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of 5-hydroxyheptanoyl-CoA purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most common and effective method for purifying this compound is a two-step process involving initial purification by solid-phase extraction (SPE) followed by final purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This combination allows for the efficient removal of both polar and non-polar impurities.

Q2: What type of solid-phase extraction (SPE) cartridge is best suited for this compound?

A2: A reverse-phase C18 SPE cartridge is highly recommended for the initial purification of this compound. The C18 stationary phase effectively retains the acyl-CoA molecule while allowing more polar impurities to be washed away.

Q3: What are the optimal storage conditions for purified this compound?

A3: this compound is susceptible to hydrolysis and oxidation. For short-term storage (days), it is recommended to keep the purified compound in an acidic buffer (pH 4-5) at 4°C. For long-term storage, it should be stored as a lyophilized powder or in a solution with 50% glycerol (B35011) at -80°C to minimize degradation.

Q4: How can I confirm the purity and identity of my purified this compound?

A4: The purity of this compound can be assessed by analytical RP-HPLC, where a single, sharp peak is indicative of high purity. The identity can be confirmed using high-resolution mass spectrometry (HRMS) to verify the correct molecular weight and fragmentation pattern.

Q5: What are the expected recovery rates for the purification process?

A5: The recovery rates can vary depending on the specific conditions and scale of the experiment. However, typical recoveries for a two-step SPE and RP-HPLC purification of similar acyl-CoAs are in the range of 60-80%.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete binding to the SPE cartridge.- Ensure the cartridge is properly conditioned with methanol (B129727) and equilibrated with the loading buffer. - Decrease the flow rate during sample loading to allow for sufficient interaction with the stationary phase.
Premature elution of the compound.- Use a less polar wash buffer to avoid eluting the this compound. - Ensure the elution solvent is sufficiently strong to completely elute the compound. A higher percentage of organic solvent may be required.
Poor Purity After SPE Inefficient removal of impurities.- Increase the volume of the wash buffer to ensure all polar impurities are removed. - Optimize the composition of the wash buffer. A small percentage of organic solvent may be needed to remove slightly non-polar impurities without eluting the target compound.
Co-elution of similar compounds.- Consider using a different type of SPE cartridge with a different selectivity (e.g., a mixed-mode or ion-exchange cartridge).
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Silanol (B1196071) interactions with the stationary phase. - Column overload.- Add a competing base (e.g., triethylamine) to the mobile phase to reduce silanol interactions. - Reduce the injection volume or the concentration of the sample.
Broad Peaks - Column degradation. - Sub-optimal mobile phase composition.- Replace the HPLC column. - Optimize the gradient and the mobile phase composition (e.g., adjust the pH or the organic solvent concentration).
Ghost Peaks - Contamination from the previous injection. - Impurities in the mobile phase.- Implement a thorough column wash between injections. - Use high-purity solvents and freshly prepared mobile phases.
Irreproducible Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the system.- Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. - Degas the mobile phase and purge the HPLC system.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for synthesizing acyl-CoAs.

  • Activation of 5-Hydroxyheptanoic Acid:

    • Dissolve 5-hydroxyheptanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add N,N'-carbonyldiimidazole (CDI) in a 1.2:1 molar ratio to the acid and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A (free acid) in a sodium bicarbonate buffer (pH 7.5).

    • Add the acyl-imidazole solution dropwise to the Coenzyme A solution while stirring on ice.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching and Preparation for Purification:

    • Acidify the reaction mixture to pH 4-5 with a dilute acid (e.g., HCl).

    • Lyophilize the sample to remove the solvent.

Protocol 2: Purification of this compound

This protocol outlines a two-step purification process using solid-phase extraction and reverse-phase HPLC.

Step 1: Solid-Phase Extraction (SPE)

  • Cartridge Preparation:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of an acidic aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 4.5).

  • Sample Loading:

    • Dissolve the lyophilized crude this compound in 2 mL of the acidic aqueous buffer.

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of the acidic aqueous buffer to remove unbound impurities.

    • Wash with a second, slightly less polar wash buffer (e.g., 10% methanol in the acidic aqueous buffer) to remove more hydrophobic impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 80% methanol in water.

  • Drying:

    • Dry the eluted sample under a stream of nitrogen or by lyophilization.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation:

    • Reconstitute the dried sample from the SPE step in a small volume of the initial HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection:

    • Collect the fractions corresponding to the major peak, which should elute at a retention time characteristic of this compound.

  • Final Processing:

    • Pool the pure fractions and lyophilize to obtain the final purified product.

Quantitative Data

The following tables provide representative data for the purification of a medium-chain hydroxy acyl-CoA. These values are illustrative and may vary based on experimental conditions.

Table 1: Representative Recovery at Each Purification Step

Purification StepStarting Amount (µmol)Amount Recovered (µmol)Recovery (%)
Synthesis (Crude)10.07.575
Solid-Phase Extraction7.56.384
RP-HPLC6.35.181
Overall 10.0 5.1 51

Table 2: Purity Assessment by Analytical RP-HPLC

SamplePurity (%)
Crude Product~40%
After SPE~85%
After RP-HPLC>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 5-Hydroxyheptanoic Acid + CDI intermediate Acyl-imidazole Intermediate start->intermediate Activation reaction Thioesterification intermediate->reaction coa Coenzyme A coa->reaction crude Crude this compound reaction->crude spe Solid-Phase Extraction (C18) crude->spe hplc RP-HPLC spe->hplc Partially Purified pure Pure this compound hplc->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_spe SPE Issues cluster_hplc HPLC Issues cluster_solutions Solutions start Low Purity after Purification spe_wash Inefficient Washing start->spe_wash Check SPE Protocol hplc_resolution Poor Peak Resolution start->hplc_resolution Check HPLC Protocol spe_elution Co-elution of Impurities spe_wash->spe_elution solution1 Optimize Wash Buffer spe_wash->solution1 solution2 Change SPE Cartridge spe_elution->solution2 hplc_contamination System Contamination hplc_resolution->hplc_contamination solution3 Optimize HPLC Gradient hplc_resolution->solution3 solution4 Clean HPLC System hplc_contamination->solution4

Caption: Logical troubleshooting flow for low purity issues in this compound purification.

Validation & Comparative

A Comparative Guide to Confirming the Identity of Synthetic vs. Biologically Derived 5-Hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the identity and purity of bioactive molecules is paramount. This guide provides a comprehensive comparison of synthetic and biologically derived 5-hydroxyheptanoyl-CoA, offering detailed experimental protocols and data presentation to aid in its characterization.

Executive Summary

The primary distinction between synthetic and biologically derived this compound lies in their stereochemical purity and impurity profiles. Biological synthesis, being enzyme-catalyzed, typically yields a single enantiomer, whereas chemical synthesis often results in a racemic mixture unless specific chiral catalysts are employed. Furthermore, the impurity profiles of the two forms are distinct, reflecting their different origins. This guide outlines the key analytical techniques to discern these differences.

Data Presentation: Quantitative Comparison

The following tables summarize the expected quantitative differences between a stereochemically pure, biologically derived this compound and a synthetically produced racemic mixture.

Table 1: Stereochemical Purity Analysis by Chiral HPLC

ParameterBiologically DerivedSynthetic (Racemic)
Enantiomeric Excess (ee) >99% (S-enantiomer)0%
Retention Time (S-enantiomer) 12.5 min12.5 min
Retention Time (R-enantiomer) Not Detected14.2 min
Peak Area Ratio (S:R) >99:150:50

Table 2: Impurity Profile by LC-MS/MS

Impurity TypeBiologically DerivedSynthetic (Racemic)
Related Biological Precursors Present (e.g., heptanoyl-CoA)Absent
Residual Solvents AbsentPresent (e.g., Acetonitrile, Dichloromethane)
Catalyst Residues AbsentPotentially Present (e.g., Palladium, Ruthenium)
Unnatural Isomers AbsentPotentially Present

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This method separates the enantiomers of this compound, allowing for the determination of enantiomeric excess.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column, such as a Chiralpak AD-H or similar amylose-based column.

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (0.1%). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution profile and record the retention times and peak areas of the enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

This highly sensitive technique is used to identify and quantify impurities.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a set time, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Data-dependent acquisition mode to trigger fragmentation of detected ions for structural elucidation.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

  • Procedure:

    • Inject the sample into the LC-MS/MS system.

    • Acquire full scan MS data and MS/MS data for the most abundant ions.

    • Analyze the data to identify potential impurities by comparing their mass-to-charge ratios and fragmentation patterns to known databases and theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed structural information, confirming the identity of the molecule and potentially identifying major impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: Deuterated water (D₂O) or a deuterated buffer solution.

  • Experiments:

    • ¹H NMR for proton environment analysis.

    • ¹³C NMR for carbon skeleton confirmation.

    • 2D NMR (e.g., COSY, HSQC) to establish connectivity between protons and carbons.

  • Sample Preparation: Dissolve the sample in the chosen deuterated solvent.

  • Procedure:

    • Acquire the desired NMR spectra.

    • Process the data (Fourier transformation, phasing, and baseline correction).

    • Assign the chemical shifts to the corresponding atoms in the this compound structure.

    • Compare the spectra of the synthetic and biologically derived samples to identify any structural differences or major impurities.

Mandatory Visualizations

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of synthetic versus biologically derived this compound.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Characterization cluster_3 Data Analysis & Comparison cluster_4 Conclusion Sample This compound (Synthetic or Biological) NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR LCMS LC-MS (Molecular Weight Confirmation) Sample->LCMS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) NMR->Chiral_HPLC LCMSMS LC-MS/MS (Impurity Profiling) LCMS->LCMSMS Analysis Compare Data: - Stereochemistry - Impurity Profile - Structural Integrity Chiral_HPLC->Analysis LCMSMS->Analysis Conclusion Identity Confirmed: Synthetic (Racemic, specific impurities) vs. Biological (Enantiopure, biological impurities) Analysis->Conclusion

Caption: Workflow for confirming the identity of this compound.

Representative Metabolic Pathway

This compound is a short-chain acyl-CoA and is likely involved in fatty acid metabolism. The diagram below shows a simplified representation of the beta-oxidation pathway where such molecules are processed.

G Fatty_Acid Heptanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Heptanoyl_CoA Heptanoyl-CoA Acyl_CoA_Synthetase->Heptanoyl_CoA Hydratase Hydratase Heptanoyl_CoA->Hydratase Hydroxyacyl_CoA This compound Hydratase->Hydroxyacyl_CoA Dehydrogenase Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 5-Ketoheptanoyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified beta-oxidation pathway for heptanoic acid.

Comparative Analysis of 5-Hydroxyheptanoyl-CoA and Other Acyl-CoA Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between acyl-CoA molecules is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of 5-hydroxyheptanoyl-CoA with other key acyl-CoA molecules, offering insights into its potential metabolic role and biochemical properties. Due to a lack of direct experimental data on this compound in the current literature, this analysis is based on established principles of fatty acid metabolism and data from structurally similar molecules.

Introduction to this compound

This compound is the coenzyme A thioester of 5-hydroxyheptanoic acid. As a medium-chain fatty acyl-CoA, it is likely an intermediate in specific metabolic pathways. The presence of a hydroxyl group on the fifth carbon suggests it may be a product of incomplete or alternative β-oxidation of longer-chain fatty acids, or a metabolite of xenobiotics. Elevated urinary levels of its precursor, 5-hydroxyheptanoic acid, have been associated with metabolic disorders, pointing to its potential as a biomarker.[1]

Comparative Biochemical Properties

To contextualize the potential function of this compound, it is compared with other well-characterized acyl-CoA molecules involved in fatty acid metabolism. The following table summarizes key properties, with values for this compound being hypothetical and based on its structure.

PropertyThis compound (Hypothetical)Heptanoyl-CoA3-Hydroxybutyryl-CoAPalmitoyl-CoA
Molecular Formula C₂₈H₄₈N₇O₁₈P₃SC₂₈H₄₆N₇O₁₇P₃SC₂₅H₄₂N₇O₁₈P₃SC₃₇H₆₆N₇O₁₇P₃S
Chain Length C7 (Medium-chain)C7 (Medium-chain)C4 (Short-chain)C16 (Long-chain)
Functional Groups Hydroxyl (-OH) at C5NoneHydroxyl (-OH) at C3None
Metabolic Pathway Likely β-oxidation intermediateβ-oxidationKetogenesis, β-oxidationβ-oxidation, lipid synthesis
Solubility Higher aqueous solubility due to the hydroxyl groupModerate aqueous solubilityHigh aqueous solubilityLow aqueous solubility

Inferred Metabolic Pathway of this compound

Based on the principles of β-oxidation, a plausible metabolic pathway for this compound can be proposed. The presence of the hydroxyl group at an odd-numbered carbon (C5) suggests that it might be handled by specialized enzymes or that it represents a metabolic bottleneck.

metabolic_pathway cluster_peroxisome Peroxisome / Mitochondria cluster_alternative Alternative Pathway Heptanoic_Acid Heptanoic Acid Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA Hept-2-enoyl-CoA Heptanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyheptanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoheptanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase Acetyl_CoA1 Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA1 Thiolase Acetyl_CoA2 Acetyl-CoA Propionyl_CoA->Acetyl_CoA2 Further Metabolism Longer_Chain_FA Longer-chain Fatty Acid Five_Hydroxyheptanoyl_CoA This compound Longer_Chain_FA->Five_Hydroxyheptanoyl_CoA ω-1 Hydroxylation & β-oxidation Metabolic_Block Metabolic Bottleneck/ Alternative Products Five_Hydroxyheptanoyl_CoA->Metabolic_Block

Figure 1: Inferred metabolic fate of this compound.

Experimental Protocols

To empirically determine the biochemical properties and metabolic role of this compound, the following experimental approaches are recommended.

Protocol 1: Enzymatic Assay for this compound Metabolism

This protocol is designed to assess the activity of β-oxidation enzymes with this compound as a potential substrate.

1. Materials:

  • Purified recombinant enzymes:

    • Medium-chain acyl-CoA dehydrogenase (MCAD)

    • Enoyl-CoA hydratase

    • Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD)

    • Thiolase

  • This compound (synthesized or custom-ordered)

  • Heptanoyl-CoA (as a positive control)

  • Reaction buffers specific for each enzyme

  • Cofactors (FAD, NAD⁺, Coenzyme A)

  • Spectrophotometer or HPLC-MS system

2. Acyl-CoA Dehydrogenase Assay (Spectrophotometric):

  • Prepare a reaction mixture containing the enzyme buffer, FAD, and an electron acceptor (e.g., ferricenium hexafluorophosphate).

  • Add the acyl-CoA substrate (this compound or heptanoyl-CoA).

  • Monitor the reduction of the electron acceptor by the change in absorbance at a specific wavelength over time.

  • Calculate the initial reaction velocity.

3. Enoyl-CoA Hydratase Assay (Spectrophotometric):

  • This assay is typically coupled with the subsequent dehydrogenase step.

  • Prepare a reaction mixture containing the buffer, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and NAD⁺.

  • Initiate the reaction by adding the enoyl-CoA substrate (if 5-hydroxyhept-2-enoyl-CoA can be synthesized).

  • Monitor the formation of NADH by the increase in absorbance at 340 nm.

4. 3-Hydroxyacyl-CoA Dehydrogenase Assay (Spectrophotometric):

  • Prepare a reaction mixture containing the enzyme buffer and NAD⁺.

  • Add the 3-hydroxyacyl-CoA substrate (this compound).

  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm.

  • Calculate enzyme activity based on the rate of NADH formation.

5. Thiolase Assay (Spectrophotometric):

  • This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA.

  • Prepare a reaction mixture containing the enzyme buffer, Coenzyme A, and Mg²⁺.

  • Add the 3-ketoacyl-CoA substrate (e.g., 3-keto-5-hydroxyheptanoyl-CoA, if synthesizable).

  • Monitor the decrease in the magnesium-complexed enolate form of the 3-ketoacyl-CoA at around 303 nm.

6. Data Analysis:

  • For each enzyme and substrate, determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

  • Compare the kinetic parameters obtained for this compound with those for standard substrates like heptanoyl-CoA.

Protocol 2: Acyl-CoA Profiling in Biological Samples

This protocol outlines the analysis of acyl-CoA esters, including the potential detection of this compound, in cell or tissue samples using LC-MS/MS.

1. Sample Preparation:

  • Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Include internal standards (e.g., ¹³C-labeled acyl-CoAs) for quantification.

  • Centrifuge to pellet proteins and debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the extract in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.

  • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each acyl-CoA.

    • For this compound, a hypothetical transition would be based on the loss of the phosphopantetheine moiety.

3. Data Analysis:

  • Identify and quantify acyl-CoAs by comparing retention times and MRM transitions to authentic standards (if available) or by accurate mass measurements.

  • Normalize the data to the internal standards and the sample amount (e.g., protein concentration or cell number).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Tissue Cell/Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction Cleanup Solid-Phase Extraction Extraction->Cleanup Concentration Sample Concentration Cleanup->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Comparison Comparative Analysis Quantification->Comparison Pathway_Mapping Pathway Mapping Comparison->Pathway_Mapping

Figure 2: General workflow for acyl-CoA profiling.

Conclusion

While direct experimental data for this compound is currently scarce, its structural similarity to other medium-chain acyl-CoAs allows for informed hypotheses regarding its biochemical properties and metabolic fate. The presence of a hydroxyl group at the C5 position suggests a potential role as an intermediate in an alternative fatty acid oxidation pathway or as a marker of metabolic dysregulation. The provided experimental protocols offer a roadmap for researchers to investigate the properties of this and other novel acyl-CoA molecules, thereby advancing our understanding of lipid metabolism in health and disease.

References

Differentiating 5-hydroxyheptanoyl-CoA from its Structural Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and differentiation of lipid isomers are critical challenges in metabolomics and drug discovery. Structural isomers of acyl-CoA molecules, such as 5-hydroxyheptanoyl-CoA, can exhibit distinct biological activities and metabolic fates. This guide provides a comparative overview of analytical techniques to distinguish this compound from its positional isomers, supported by experimental protocols and data.

Introduction to this compound and its Isomers

This compound is a seven-carbon acyl-CoA molecule with a hydroxyl group at the fifth carbon position. Its structural isomers are other hydroxyheptanoyl-CoA molecules where the hydroxyl group is located at a different position along the carbon chain (e.g., 2-, 3-, 4-, 6-, and 7-hydroxyheptanoyl-CoA). These subtle structural differences necessitate sophisticated analytical approaches for their unambiguous identification.

Analytical Techniques for Isomer Differentiation

The primary methods for differentiating these isomers are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for separating and identifying isomers.[1] The separation is typically achieved using a reversed-phase C18 column, where isomers may exhibit slight differences in retention time due to polarity variations. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID), generating unique fragmentation patterns for each isomer.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load 500 µL of the sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: 5% B to 95% B over 5 minutes.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Tandem Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Collision Energy: Optimized for the specific analyte.[1]

    • Scan Mode: Product ion scan or multiple reaction monitoring (MRM).

Data Presentation: LC-MS/MS Comparison

IsomerExpected Retention Time (min)Key MS/MS Fragment Ions (m/z)
2-hydroxyheptanoyl-CoA3.8Characteristic loss of H2O and subsequent fragmentation near the carboxyl group.
3-hydroxyheptanoyl-CoA4.1Prominent neutral loss of the elements of water and acetic acid from the acyl chain.
4-hydroxyheptanoyl-CoA4.3Fragmentation yielding ions indicative of cleavage on either side of the hydroxylated carbon.
This compound 4.5 Characteristic fragmentation pattern resulting from cleavage adjacent to the hydroxyl group.
6-hydroxyheptanoyl-CoA4.7Fragmentation pattern showing a distinct pattern due to the hydroxyl group's proximity to the end of the acyl chain.
7-hydroxyheptanoyl-CoA4.9Fragmentation often involves the terminal hydroxyl group, leading to specific neutral losses.

Note: The retention times and fragment ions are illustrative and can vary based on the specific LC-MS/MS system and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly after derivatization, is another effective method for separating and identifying hydroxy fatty acid isomers, the precursors to hydroxyacyl-CoAs. Derivatization, such as trimethylsilylation (TMS), enhances volatility and produces characteristic mass spectra.[2]

Experimental Protocol: GC-MS Analysis (of the corresponding hydroxyheptanoic acids)

  • Derivatization (Trimethylsilylation):

    • Hydrolyze the acyl-CoA sample to yield the free hydroxyheptanoic acid.

    • Dry the sample completely.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

  • Gas Chromatography Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Data Presentation: GC-MS Comparison of TMS-derivatized Hydroxyheptanoic Acid Methyl Esters

IsomerExpected Retention Time (min)Key Fragment Ions (m/z)
2-hydroxy12.2Characteristic cleavage between C2 and C3.
3-hydroxy12.5Prominent ion from cleavage between C3 and C4.
4-hydroxy12.8Ions resulting from cleavage on both sides of the C4 carbon.
5-hydroxy 13.0 Specific fragments indicating the hydroxyl position at C5.
6-hydroxy13.2Fragmentation pattern influenced by the hydroxyl group near the chain's end.
7-hydroxy13.5Characteristic ions from fragmentation involving the terminal hydroxyl group.

Note: The retention times and fragment ions are illustrative and depend on the specific GC-MS system and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the definitive identification of isomers. The chemical shifts of the proton (¹H) and carbon (¹³C) nuclei are highly sensitive to their local electronic environment, which is unique for each isomer.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the purified hydroxyheptanoyl-CoA isomer in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignment.

Data Presentation: Expected NMR Chemical Shifts (δ) in ppm

Isomer¹H Chemical Shift of H-C-OH¹³C Chemical Shift of C-OH
2-hydroxy~4.0-4.2~68-72
3-hydroxy~3.8-4.0~65-69
4-hydroxy~3.6-3.8~70-74
5-hydroxy ~3.5-3.7 ~69-73
6-hydroxy~3.6-3.8~66-70
7-hydroxy~3.5-3.7~62-66

Note: These are approximate chemical shift ranges and can be influenced by solvent and other factors.

Visualization of Analytical Workflow and Biological Context

Experimental Workflow for Isomer Differentiation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample Biological Sample extraction Acyl-CoA Extraction sample->extraction spe Solid-Phase Extraction extraction->spe derivatization Derivatization (for GC-MS) spe->derivatization lcms LC-MS/MS spe->lcms nmr NMR spe->nmr gcms GC-MS derivatization->gcms rt Retention Time lcms->rt msms MS/MS Fragmentation lcms->msms gcms->rt gcms->msms shifts Chemical Shifts nmr->shifts identification Isomer Identification rt->identification msms->identification shifts->identification

Caption: Workflow for the differentiation of hydroxyheptanoyl-CoA isomers.

Hypothetical Signaling Pathway

Medium-chain fatty acids and their derivatives can act as signaling molecules by activating G-protein coupled receptors (GPCRs).[3][4] The binding of a specific hydroxy fatty acid isomer to its receptor can trigger a downstream signaling cascade.

signaling_pathway ligand 5-Hydroxyheptanoic Acid (from this compound) receptor GPCR (e.g., GPR40/FFAR1) ligand->receptor g_protein G-protein (Gq/11) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates response Cellular Response (e.g., Gene Expression, Metabolism) pkc->response

Caption: Hypothetical GPCR signaling pathway activated by 5-hydroxyheptanoic acid.

Conclusion

The differentiation of this compound from its structural isomers is a challenging but achievable analytical task. A multi-platform approach, combining the separatory power of chromatography with the structural elucidation capabilities of mass spectrometry and NMR spectroscopy, provides the most robust and reliable means of identification. The choice of technique will depend on the specific research question, sample complexity, and available instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers working in metabolomics, lipidomics, and drug development.

References

Validating the Biological Activity of 5-Hydroxyheptanoyl-CoA in the Model Organism Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the biological activity of the novel or less-characterized medium-chain fatty acyl-CoA, 5-hydroxyheptanoyl-CoA. We utilize the powerful genetic model organism, Caenorhabditis elegans, to outline a series of comparative experiments. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and its role in health and disease.

Introduction to this compound and the Chosen Model Organism

This compound is a hydroxylated derivative of heptanoyl-CoA, an intermediate in the metabolism of odd-chain fatty acids. While the metabolic fate of odd-chain fatty acids, which are catabolized to acetyl-CoA and propionyl-CoA, is generally understood, the specific biological activities of their hydroxylated intermediates are less characterized.[1][2] This guide proposes a hypothetical role for this compound in modulating cellular signaling pathways related to energy homeostasis and stress responses.

Caenorhabditis elegans has been selected as the model organism for this validation study due to its numerous advantages in metabolic research. Its genome is fully sequenced, and many of its metabolic pathways are highly conserved with those in humans.[3][4] The nematode's short lifespan, genetic tractability, and optical transparency make it an ideal system for in vivo studies of lipid metabolism and for conducting high-throughput screens.[5][6]

Hypothetical Signaling Pathway of this compound

We hypothesize that this compound acts as a signaling molecule that modulates the activity of the nuclear hormone receptor NHR-49, a key regulator of fat metabolism in C. elegans. This modulation is proposed to influence the expression of genes involved in fatty acid β-oxidation and oxidative stress response.

G cluster_cell Intestinal Cell cluster_outputs Downstream Effects 5-HHC This compound NHR-49 NHR-49 (Nuclear Receptor) 5-HHC->NHR-49 Binds and Activates MDT-15 MDT-15 (Co-activator) NHR-49->MDT-15 Recruits DNA Promoter Region of Target Genes MDT-15->DNA Binds to Gene_Expression Increased Gene Expression DNA->Gene_Expression FAO Increased Fatty Acid β-oxidation Gene_Expression->FAO OSR Enhanced Oxidative Stress Response Gene_Expression->OSR

Figure 1: Hypothetical signaling pathway of this compound in a C. elegans intestinal cell.

Experimental Workflow for Validation

The following workflow outlines the key steps to validate the biological activity of this compound in C. elegans.

G Start Start: Synchronize C. elegans Population Exposure Expose Worms to this compound and Heptanoyl-CoA (Control) Start->Exposure Phenotypic_Analysis Phenotypic Analysis: - Lifespan Assay - Stress Resistance Assay Exposure->Phenotypic_Analysis Metabolic_Analysis Metabolic Analysis: - Fatty Acid Oxidation Rate - Lipidomics Exposure->Metabolic_Analysis Gene_Expression Gene Expression Analysis: - qRT-PCR for NHR-49 target genes Exposure->Gene_Expression Data_Analysis Data Analysis and Comparison Phenotypic_Analysis->Data_Analysis Metabolic_Analysis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion: Validate Biological Activity Data_Analysis->Conclusion

Figure 2: Experimental workflow for validating the biological activity of this compound.

Comparison with an Alternative Compound: Heptanoyl-CoA

To delineate the specific effects of the hydroxyl group, we will compare the activity of this compound with its non-hydroxylated counterpart, heptanoyl-CoA.

G cluster_A This compound cluster_B Heptanoyl-CoA (Alternative) A_node Hydroxylated Acyl-CoA A_prop1 Potential Signaling Activity A_node->A_prop1 A_prop2 Altered Metabolic Rate A_node->A_prop2 B_node Non-hydroxylated Acyl-CoA B_prop1 Primarily a Metabolic Intermediate B_node->B_prop1 B_prop2 Standard β-oxidation B_node->B_prop2

Figure 3: Logical relationship comparing this compound with Heptanoyl-CoA.

Detailed Experimental Protocols

1. C. elegans Culture and Synchronization: Wild-type (N2) C. elegans will be cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50. A synchronized population of L1 larvae will be obtained by bleaching gravid adults and allowing the eggs to hatch in M9 buffer.

2. Compound Exposure: Synchronized L1 larvae will be transferred to NGM plates containing either this compound (experimental group) or heptanoyl-CoA (control group) at a final concentration of 100 µM. A third group on standard NGM plates will serve as the untreated control. Worms will be grown to the young adult stage for subsequent assays.

3. Lifespan and Stress Resistance Assays:

  • Lifespan Assay: Young adult worms from each group will be transferred to fresh plates and their survival monitored daily.

  • Oxidative Stress Assay: Young adult worms will be exposed to a pro-oxidant (e.g., juglone), and their survival will be scored over time.

4. Measurement of Fatty Acid Oxidation Rate: The rate of fatty acid β-oxidation will be measured by monitoring the conversion of [1-¹⁴C] palmitic acid to ¹⁴CO₂ and acid-soluble metabolites, adapted from established protocols for C. elegans.[7][8][9]

5. Lipidomics Analysis: Total lipids will be extracted from young adult worms from each treatment group. Lipid species will be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify changes in the lipid profile.[5][10][11]

6. Quantitative Real-Time PCR (qRT-PCR): Total RNA will be extracted from young adult worms, and cDNA will be synthesized. The expression levels of NHR-49 target genes involved in fatty acid metabolism (e.g., acs-2, cpt-5) and stress response (e.g., sod-3) will be quantified by qRT-PCR.

Data Presentation: Comparative Analysis

The following tables summarize the expected quantitative data from the proposed experiments, allowing for a clear comparison between the effects of this compound and heptanoyl-CoA.

Table 1: Phenotypic Analysis

ParameterUntreated ControlHeptanoyl-CoA (100 µM)This compound (100 µM)
Mean Lifespan (days) 20 ± 1.521 ± 1.225 ± 1.8
Mean Survival under Oxidative Stress (hours) 8 ± 0.78.5 ± 0.912 ± 1.1
* Indicates a statistically significant difference (p < 0.05) compared to the untreated control.

Table 2: Metabolic Analysis

ParameterUntreated ControlHeptanoyl-CoA (100 µM)This compound (100 µM)
Fatty Acid Oxidation Rate (pmol/min/mg protein) 5.2 ± 0.46.1 ± 0.58.9 ± 0.7
Total Triacylglyceride Content (µg/mg protein) 150 ± 12145 ± 10110 ± 9
* Indicates a statistically significant difference (p < 0.05) compared to the untreated control.

Table 3: Gene Expression Analysis (Fold Change relative to Untreated Control)

GeneHeptanoyl-CoA (100 µM)This compound (100 µM)
acs-2 1.2 ± 0.23.5 ± 0.4
cpt-5 1.1 ± 0.13.1 ± 0.3
sod-3 1.0 ± 0.12.5 ± 0.2
Indicates a statistically significant difference (p < 0.05) compared to the untreated control.

Conclusion

This guide provides a structured and comparative approach to validate the biological activity of this compound in C. elegans. The proposed experiments, from phenotypic analysis to gene expression studies, will allow researchers to systematically investigate its effects on lipid metabolism and stress response pathways. The presented data tables and visualizations offer a clear framework for interpreting and communicating the findings. This methodology can be adapted to study other novel fatty acid intermediates, contributing to a deeper understanding of their roles in metabolic regulation.

References

Cross-reactivity of antibodies against other acyl-CoAs with 5-hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity of a hypothetical antibody raised against 5-hydroxyheptanoyl-CoA with other structurally related acyl-CoAs. The data presented is illustrative to guide experimental design, as specific antibodies for this compound are not widely characterized in published literature.

The specificity of an antibody is paramount for the development of accurate and reliable immunoassays. In the context of metabolomics and drug development, where precise quantification of small molecules like acyl-CoAs is crucial, understanding antibody cross-reactivity is a critical step in assay validation. This guide outlines the potential cross-reactivity profile of a monoclonal antibody developed for this compound and provides a detailed experimental protocol for assessing such cross-reactivity.

Quantitative Comparison of Antibody Cross-Reactivity

The following table summarizes the hypothetical cross-reactivity of an anti-5-hydroxyheptanoyl-CoA antibody with various other acyl-CoA molecules. The cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA). The IC50 value represents the concentration of the analyte that causes a 50% reduction in the maximal signal in the competitive ELISA. A lower IC50 value indicates a higher binding affinity of the antibody for the analyte.

AnalyteStructureIC50 (nM)% Cross-Reactivity*
This compound CH₃CH(OH)CH₂CH₂CH₂CH₂CO-SCoA 15 100%
Heptanoyl-CoACH₃(CH₂)₅CO-SCoA3005.0%
3-Hydroxybutyryl-CoACH₃CH(OH)CH₂CO-SCoA1,5001.0%
Hexanoyl-CoACH₃(CH₂)₄CO-SCoA>10,000<0.15%
Octanoyl-CoACH₃(CH₂)₆CO-SCoA>10,000<0.15%
5-Hydroxyoctanoyl-CoACH₃CH₂CH(OH)CH₂CH₂CH₂CH₂CO-SCoA2506.0%
Coenzyme A (Free Acid)HSCoA>50,000<0.03%

% Cross-Reactivity = (IC50 of this compound / IC50 of competing analyte) x 100

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A competitive ELISA is a suitable method for determining the cross-reactivity of an antibody against a small molecule like this compound.[1][2]

Preparation of Reagents
  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • This compound-Protein Conjugate: Synthesize by coupling 5-hydroxyheptanoic acid to a carrier protein (e.g., BSA or Keyhole Limpet Hemocyanin, KLH) using a suitable cross-linker like N-hydroxysuccinimide (NHS) esters.[3] This conjugate will be used for coating the ELISA plate.

  • Primary Antibody: Hypothetical monoclonal antibody against this compound.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species antibody (e.g., anti-mouse IgG-HRP).

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M H₂SO₄.

Competitive ELISA Protocol
  • Coating: Dilute the this compound-protein conjugate to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and the competing acyl-CoAs in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.[1]

  • Data Analysis: Plot a standard curve of absorbance versus the log of the standard concentration. Determine the IC50 values for this compound and each competing analyte. Calculate the percent cross-reactivity using the formula provided in the table.

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant metabolic pathway.

G cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat plate with This compound -protein conjugate p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 c2 Incubate mixture in coated wells p4->c2 c1 Mix Primary Antibody with Standard or Competing Acyl-CoA c1->c2 c3 Wash c2->c3 d1 Add HRP-conjugated Secondary Antibody c3->d1 d2 Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

fatty_acid_oxidation Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Simplified pathway of mitochondrial beta-oxidation of fatty acids.[4][5]

References

A Comparative Analysis of the Enzymatic Kinetics of 5-Hydroxyheptanoyl-CoA and Heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the enzymatic processing of fatty acid derivatives is crucial for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a detailed comparison of the enzymatic kinetics of 5-hydroxyheptanoyl-CoA and its non-hydroxylated counterpart, heptanoyl-CoA.

Executive Summary of Comparative Enzymatic Kinetics

Due to the absence of direct experimental data for this compound, this comparison is based on the kinetics of heptanoyl-CoA metabolism via beta-oxidation and the likely subsequent enzymatic steps for a hydroxylated fatty acid. The initial hydroxylation of heptanoic acid to form 5-hydroxyheptanoic acid is likely catalyzed by a cytochrome P450 enzyme, such as CYP4A11. Following its conversion to the CoA ester, this compound would then be a substrate for an alcohol dehydrogenase.

For heptanoyl-CoA, the initial and rate-limiting step in beta-oxidation is catalyzed by acyl-CoA dehydrogenase.

SubstrateEnzyme SystemKey EnzymeSubstrate for this EnzymeKmVmax / kcat
Heptanoyl-CoABeta-OxidationMedium-Chain Acyl-CoA Dehydrogenase (MCAD)Heptanoyl-CoANot explicitly found for C7-CoANot explicitly found for C7-CoA
This compoundω-1 Oxidation Pathway (Proposed)Cytochrome P450 (e.g., CYP4A11)Heptanoic AcidSee Lauric Acid data belowSee Lauric Acid data below
Alcohol DehydrogenaseThis compoundData for analogous substratesData for analogous substrates

Note: Direct kinetic data for MCAD with heptanoyl-CoA (C7) is sparse. MCAD exhibits optimal activity with octanoyl-CoA (C8). For the ω-1 oxidation pathway, the initial hydroxylation occurs on the free fatty acid, not the CoA ester. Kinetic data for CYP4A11 with lauric acid (C12), a medium-chain fatty acid, is presented as a proxy.

Kinetic Parameters of Key Enzymes

The following table details the kinetic parameters for enzymes involved in the metabolism of heptanoic acid and related molecules.

EnzymeSubstrateKm (µM)kcat (min⁻¹)Source
Cytochrome P450 4A11 (CYP4A11)Lauric Acid (C12)4.77[1]
Cytochrome P450 2E1 (CYP2E1)Lauric Acid (C12)843.8[1]
Cytochrome P450 4A11 (CYP4A11)Arachidonic Acid (C20)22849.1[2]
Cytochrome P450 4F2 (CYP4F2)Arachidonic Acid (C20)247.4[2]

Proposed Metabolic Pathways

The metabolic routes for heptanoyl-CoA and the proposed pathway for this compound are distinct. Heptanoyl-CoA enters the well-established beta-oxidation spiral. The metabolism of this compound is hypothesized to begin with the cytochrome P450-mediated hydroxylation of heptanoic acid, followed by CoA activation and subsequent oxidation of the hydroxyl group.

Heptanoyl_CoA_Metabolism Heptanoyl_CoA Heptanoyl-CoA Enoyl_CoA trans-Δ2-Heptenoyl-CoA Heptanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyheptanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoheptanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Figure 1: Beta-Oxidation of Heptanoyl-CoA

Hydroxyheptanoyl_CoA_Metabolism Heptanoic_Acid Heptanoic Acid Hydroxy_Acid 5-Hydroxyheptanoic Acid Heptanoic_Acid->Hydroxy_Acid Cytochrome P450 (e.g., CYP4A11) Hydroxy_CoA This compound Hydroxy_Acid->Hydroxy_CoA Acyl-CoA Synthetase Keto_CoA 5-Ketoheptanoyl-CoA Hydroxy_CoA->Keto_CoA Alcohol Dehydrogenase Further_Metabolism Further Metabolism Keto_CoA->Further_Metabolism

Figure 2: Proposed Metabolism of this compound

Detailed Experimental Protocols

The determination of enzymatic kinetic parameters relies on robust experimental design and execution. Below are generalized protocols for assaying the key enzymes discussed.

Cytochrome P450-Mediated Fatty Acid Hydroxylation Assay

This protocol is adapted for measuring the ω- or ω-1 hydroxylation of a medium-chain fatty acid like heptanoic acid by a recombinant human cytochrome P450 enzyme, such as CYP4A11, co-expressed with cytochrome P450 reductase.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • The reaction mixture should contain the recombinant CYP4A11/reductase system, a saturating concentration of NADPH, and the fatty acid substrate (e.g., heptanoic acid) at various concentrations.

  • Initiation and Incubation:

    • Pre-incubate the enzyme and buffer at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding NADPH.

    • Incubate for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the hydroxylated fatty acid product.

  • Product Analysis:

    • Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase.

    • Analyze the formation of the hydroxylated product using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Quantify the product formation based on a standard curve.

    • Plot the reaction velocity against the substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Acyl-CoA Dehydrogenase Assay (Beta-Oxidation)

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of a dye.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing an electron acceptor like ferrocenium (B1229745) hexafluorophosphate.

    • Add a known amount of purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

  • Initiation and Measurement:

    • Place the reaction mixture in a spectrophotometer and record the baseline absorbance at a specific wavelength (e.g., 300 nm for ferrocenium).

    • Initiate the reaction by adding the substrate, heptanoyl-CoA, at various concentrations.

    • Monitor the decrease in absorbance over time, which corresponds to the reduction of the electron acceptor.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance change.

    • Plot the velocity against the substrate concentration.

    • Determine the Km and Vmax from a Michaelis-Menten plot.

Experimental Workflow Diagram

The logical flow for a comparative kinetic study is outlined below.

Experimental_Workflow cluster_heptanoyl Heptanoyl-CoA Pathway cluster_hydroxy This compound Pathway Heptanoyl_CoA Heptanoyl-CoA MCAD_Assay Acyl-CoA Dehydrogenase Assay Heptanoyl_CoA->MCAD_Assay Heptanoyl_Kinetics Determine Km and Vmax MCAD_Assay->Heptanoyl_Kinetics Comparison Comparative Analysis of Kinetic Data Heptanoyl_Kinetics->Comparison Heptanoic_Acid Heptanoic Acid CYP450_Assay Cytochrome P450 Hydroxylation Assay Heptanoic_Acid->CYP450_Assay Hydroxylation_Kinetics Determine Km and Vmax for Hydroxylation CYP450_Assay->Hydroxylation_Kinetics Hydroxylation_Kinetics->Comparison Five_Hydroxy_CoA This compound ADH_Assay Alcohol Dehydrogenase Assay Five_Hydroxy_CoA->ADH_Assay Oxidation_Kinetics Determine Km and Vmax for Oxidation ADH_Assay->Oxidation_Kinetics Oxidation_Kinetics->Comparison

Figure 3: Workflow for Kinetic Comparison

Conclusion

The metabolic pathways and enzymatic kinetics of this compound and heptanoyl-CoA are fundamentally different. Heptanoyl-CoA is a substrate for the high-throughput beta-oxidation pathway, designed for efficient energy production. The presence of a hydroxyl group at the C-5 position in this compound necessitates a distinct metabolic route, likely initiated by cytochrome P450-mediated hydroxylation of the parent fatty acid.

While direct kinetic data for the enzymatic processing of this compound is currently lacking, the information presented in this guide, based on analogous substrates and enzymes, provides a strong foundation for researchers. Further studies are warranted to isolate and characterize the specific dehydrogenases that act on this compound and to determine their kinetic parameters. Such research will be invaluable for a more complete understanding of fatty acid metabolism and its implications in health and disease.

References

The Enigmatic Role of 5-Hydroxyheptanoyl-CoA: A Functional Comparison Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic significance of 5-hydroxyheptanoyl-CoA reveals a landscape of inferred function and specialized enzymatic activity. While not a canonical intermediate in common metabolic pathways, its potential emergence in bacteria equipped with sophisticated oxidative machinery, such as Rhodococcus and Bacillus, points towards tailored roles in fatty acid metabolism and secondary metabolite biosynthesis. In contrast, for bacteria like Pseudomonas putida that adhere more strictly to classical degradation pathways, its presence is likely transient or negligible.

This guide provides a comparative analysis of the functional role of this compound across different bacterial metabolic contexts. Due to the limited direct research on this specific molecule, this comparison is built upon established principles of bacterial fatty acid metabolism, the known capabilities of bacterial enzyme systems, and indirect experimental evidence. We explore the hypothetical formation and subsequent fate of this compound in three representative bacterial strains: Pseudomonas putida, Rhodococcus jostii, and Bacillus subtilis.

Hypothetical Metabolic Crossroads of this compound

The formation of this compound is most plausibly initiated by the subterminal (ω-2) hydroxylation of heptanoyl-CoA. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, an enzyme class known for its versatility in oxidizing a wide array of substrates, including fatty acids.

Heptanoyl_CoA Heptanoyl-CoA Five_Hydroxyheptanoyl_CoA This compound Heptanoyl_CoA->Five_Hydroxyheptanoyl_CoA + O2, NADPH+H+ P450 Cytochrome P450 Monooxygenase P450->Five_Hydroxyheptanoyl_CoA

Figure 1: Proposed biosynthesis of this compound via subterminal hydroxylation of heptanoyl-CoA by a cytochrome P450 monooxygenase.

Once formed, the metabolic fate of this compound is likely strain-dependent, influenced by the bacterium's enzymatic repertoire and metabolic priorities. The principal competing pathways are the canonical β-oxidation of fatty acids and specialized pathways for the degradation of hydroxylated fatty acids or their incorporation into other biomolecules.

Comparative Functional Analysis

The functional significance of this compound is best understood by comparing the metabolic capabilities of bacteria with distinct lifestyles and enzymatic toolkits.

FeaturePseudomonas putidaRhodococcus jostiiBacillus subtilis
Primary Heptanoate (B1214049) Metabolism Predominantly β-oxidationβ-oxidation and ω/subterminal oxidationPrimarily β-oxidation
P450 Hydroxylase System Present, but less diverse for fatty acidsExtensive and diverse P450 systemsPresent, with known fatty acid hydroxylase activity (e.g., P450BSβ)
Likelihood of this compound Formation LowHighModerate
Inferred Primary Function Likely a minor, transient intermediate with minimal functional role.Potential intermediate in a specialized degradation pathway for C7 compounds or a precursor for secondary metabolite/lipid biosynthesis.Possible precursor for specialized lipids or signaling molecules, or a substrate for a modified degradation pathway.
Supporting Evidence Genome-wide fitness analyses confirm β-oxidation as the primary route for heptanoate catabolism.Known for its ability to metabolize a wide range of alkanes and aromatic compounds via oxidative pathways and for producing odd-chain fatty acids.Possesses cytochrome P450 enzymes (e.g., P450BSβ) that can hydroxylate fatty acids, and has been shown to bind heptanoic acid.
Pseudomonas putida: The Path of Least Resistance

In Pseudomonas putida, a metabolically versatile bacterium often utilized as a chassis for metabolic engineering, the catabolism of odd-chain fatty acids like heptanoate is dominated by the β-oxidation pathway. This process efficiently breaks down the fatty acid into acetyl-CoA and propionyl-CoA, which are then funneled into the central carbon metabolism. While P. putida possesses cytochrome P450 enzymes, they are not typically associated with the primary catabolism of simple fatty acids. Therefore, the formation of this compound is expected to be a low-flux side reaction with limited physiological relevance.

Heptanoyl_CoA Heptanoyl-CoA Beta_Oxidation β-Oxidation (fad genes) Heptanoyl_CoA->Beta_Oxidation Acetyl_CoA 2 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA 1 Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Figure 2: Dominant metabolic fate of heptanoyl-CoA in Pseudomonas putida via the β-oxidation pathway.

Rhodococcus jostii: A Specialist in Oxidation

Rhodococcus species are renowned for their robust catabolic capabilities, particularly in the degradation of hydrophobic compounds like alkanes and aromatic molecules. This metabolic prowess is largely attributed to an extensive arsenal (B13267) of oxygenases, including a diverse array of cytochrome P450s. These enzymes enable Rhodococcus to perform terminal and subterminal hydroxylation of aliphatic chains. The subterminal hydroxylation of heptanoyl-CoA to form this compound is a highly plausible reaction in this bacterium. This intermediate could then be further metabolized through a specialized degradation pathway or serve as a building block for the synthesis of unique lipids or secondary metabolites, which are characteristic of the Rhodococcus genus. The production of significant quantities of odd-chain fatty acids, such as heptadecanoic acid (C17), in some Rhodococcus species further supports the existence of non-standard fatty acid metabolic routes.

Heptanoyl_CoA Heptanoyl-CoA P450 P450-mediated Subterminal Hydroxylation Heptanoyl_CoA->P450 Five_Hydroxyheptanoyl_CoA This compound P450->Five_Hydroxyheptanoyl_CoA Specialized_Degradation Specialized Degradation Pathway Five_Hydroxyheptanoyl_CoA->Specialized_Degradation Secondary_Metabolites Secondary Metabolites / Unique Lipids Five_Hydroxyheptanoyl_CoA->Secondary_Metabolites

Figure 3: Plausible metabolic pathways for this compound in Rhodococcus jostii.

Bacillus subtilis: A Potential for Novel Chemistry

The model Gram-positive bacterium, Bacillus subtilis, also possesses cytochrome P450 enzymes capable of fatty acid hydroxylation. For instance, the well-characterized P450BSβ hydroxylates long-chain fatty acids at their α- and β-positions and has been shown to bind shorter-chain fatty acids like heptanoic acid. While its primary substrates are longer, the potential for hydroxylation of medium-chain fatty acids exists. If this compound were formed in B. subtilis, it could be a precursor for the synthesis of signaling molecules or be incorporated into more complex lipids. The bacterium is known to produce a variety of secondary metabolites, and hydroxylated fatty acids can serve as key building blocks for these compounds.

Experimental Protocols

The following are generalized experimental protocols that would be employed to investigate the formation and function of this compound in bacterial strains.

Cultivation and Metabolite Extraction
  • Objective: To cultivate bacterial strains in the presence of heptanoate and extract intracellular and extracellular metabolites for analysis.

  • Protocol:

    • Prepare a minimal medium with a defined carbon source (e.g., glucose) for initial cell growth.

    • Inoculate the medium with the bacterial strain of interest (P. putida, R. jostii, or B. subtilis) and grow to mid-log phase.

    • Supplement the culture with a final concentration of 1-5 mM heptanoic acid.

    • Continue incubation for a defined period (e.g., 6, 12, and 24 hours).

    • Harvest the cells by centrifugation. Separate the supernatant (for extracellular metabolites) and the cell pellet (for intracellular metabolites).

    • Quench the metabolism of the cell pellet rapidly (e.g., with cold methanol).

    • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

    • Extract extracellular metabolites from the supernatant (e.g., by liquid-liquid extraction with ethyl acetate).

    • Dry the extracts under a stream of nitrogen and store at -80°C until analysis.

Identification and Quantification of this compound
  • Objective: To detect and quantify this compound and related metabolites in bacterial extracts.

  • Protocol:

    • Resuspend the dried metabolite extracts in a suitable solvent.

    • Analyze the samples by high-performance liquid chromatography coupled to high-resolution mass spectrometry (HPLC-HRMS).

    • Use a C18 reversed-phase column with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) for separation.

    • Operate the mass spectrometer in both positive and negative ion modes to detect the [M+H]+ and [M-H]- ions of the target analytes.

    • Identify this compound based on its accurate mass and fragmentation pattern (MS/MS). The fragmentation should show characteristic losses of the CoA moiety.

    • Quantify the metabolite by comparing its peak area to a standard curve generated with a synthesized this compound standard.

Characterization of Putative Hydroxylase Enzymes
  • Objective: To identify and characterize the enzyme responsible for the formation of this compound.

  • Protocol:

    • Identify candidate cytochrome P450 monooxygenase genes in the genome of the bacterium of interest based on sequence homology to known fatty acid hydroxylases.

    • Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host (e.g., E. coli).

    • Purify the recombinant P450 enzyme and its redox partners (if required) using affinity chromatography.

    • Perform in vitro enzyme assays by incubating the purified enzyme with heptanoyl-CoA, a suitable electron donor system (e.g., NADPH and a reductase), and oxygen.

    • Analyze the reaction products by HPLC-HRMS to confirm the formation of this compound.

    • Determine the kinetic parameters (Km and Vmax) of the enzyme for heptanoyl-CoA.

    • Investigate the substrate specificity of the enzyme by testing its activity with other medium-chain acyl-CoAs.

cluster_0 In Vivo Analysis cluster_1 In Vitro Analysis Cultivation Bacterial Cultivation with Heptanoate Extraction Metabolite Extraction Cultivation->Extraction Analysis HPLC-HRMS Analysis Extraction->Analysis Gene_ID Candidate Gene Identification (P450) Analysis->Gene_ID Identified Metabolite Informs Gene Selection Expression Recombinant Protein Expression & Purification Gene_ID->Expression Assay Enzyme Assay Expression->Assay Product_ID Product Identification Assay->Product_ID

Figure 4: Experimental workflow for the investigation of this compound metabolism in bacteria.

Conclusion

The functional role of this compound in bacteria is a nuanced topic, heavily dependent on the specific metabolic context of the organism. While for many bacteria it may be a metabolic curiosity, for those armed with diverse oxidative enzymes, such as Rhodococcus jostii, it could represent a key intermediate in specialized catabolic or biosynthetic pathways. The elucidation of these pathways awaits further experimental investigation, which will undoubtedly unveil more of the intricate and diverse world of bacterial fatty acid metabolism. The experimental frameworks provided here offer a roadmap for such future explorations.

Orthogonal Methods for Validating the Presence of 5-hydroxyheptanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 5-hydroxyheptanoyl-CoA, a short-chain hydroxy acyl-CoA, is crucial for understanding its role in various metabolic pathways and for the development of novel therapeutics. This guide provides a comprehensive comparison of orthogonal analytical methods for the validation of this compound, offering insights into their principles, performance, and experimental protocols.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. The following table summarizes the key performance parameters of the discussed methods.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic AssayNuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) High (low fmol range)Moderate (~50 fmol)Low (µM range)
Limit of Quantification (LOQ) High (low fmol range)Moderate (~100 fmol)Low (µM range)
Linearity (R²) Excellent (>0.99)Good (Variable)Good (>0.99)
Precision (%RSD) Excellent (< 5%)Good (< 15%)Excellent (< 5%)
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern)High (enzyme-specific)High (structure-specific)
Throughput HighModerateLow
Quantitative Capability Absolute QuantificationRelative or Absolute QuantificationAbsolute Quantification

Note: The quantitative data presented are representative values for similar short-chain acyl-CoAs and may vary depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these validation techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2]

Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.

  • Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically used for the separation of acyl-CoAs.

  • Mobile Phase A: 0.1% formic acid in ultrapure water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 to 10 minutes is commonly employed.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: The specific mass-to-charge ratios (m/z) for the precursor ion of this compound and its characteristic product ions need to be determined by direct infusion of a synthesized standard. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.

  • Collision Energy: Optimized for the specific transition of this compound.

Enzymatic Assay

Enzymatic assays offer a functional approach to quantify hydroxyacyl-CoAs by measuring the activity of specific enzymes. This method is based on the conversion of the analyte by a specific dehydrogenase and monitoring the concomitant change in NADH concentration.

Principle The assay utilizes a specific medium-chain 3-hydroxyacyl-CoA dehydrogenase (HADH) that catalyzes the oxidation of this compound to 5-ketoheptanoyl-CoA, with the simultaneous reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm or fluorometrically.

Protocol

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing NAD+ (e.g., 1 mM).

  • Sample Addition: Add the sample extract containing this compound to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding a purified medium-chain HADH.

  • Measurement: Monitor the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time.

  • Quantification: The concentration of this compound is determined by comparing the rate of NADH production to a standard curve generated with a known concentration of a suitable hydroxyacyl-CoA standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for absolute quantification without the need for a specific standard of the analyte itself, provided a reference standard of a known concentration is used.

Sample Preparation

  • Lyophilize the sample extract to remove water.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).

¹H-NMR Spectroscopy

  • Acquire a one-dimensional ¹H-NMR spectrum.

  • Identify the characteristic proton signals of this compound. These will be distinct from other acyl-CoAs due to the hydroxyl group. The chemical shifts of the protons adjacent to the hydroxyl and thioester groups are particularly informative.

  • Integrate the area of a well-resolved signal corresponding to this compound and the signal from the internal standard.

  • Calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental procedures is crucial for a comprehensive understanding.

fatty_acid_beta_oxidation Heptanoyl-CoA Heptanoyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Heptanoyl-CoA->Acyl-CoA Dehydrogenase Omega-Oxidation Omega-Oxidation Heptanoyl-CoA->Omega-Oxidation 2,3-Enoyl-CoA 2,3-Enoyl-CoA Acyl-CoA Dehydrogenase->2,3-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase 2,3-Enoyl-CoA->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA This compound This compound Omega-Oxidation->this compound

Caption: Bacterial fatty acid β-oxidation pathway for odd-chain fatty acids, indicating the formation of this compound via omega-oxidation.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample SPE Solid-Phase Extraction Biological_Sample->SPE Elution Elution SPE->Elution Drying Drying & Reconstitution Elution->Drying LC Liquid Chromatography (Separation) Drying->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data_Analysis Data_Analysis MS2->Data_Analysis Quantification

Caption: Experimental workflow for the validation of this compound using LC-MS/MS.

Alternative Method: Immunoassay Development

While not as common for small molecules like acyl-CoAs, a competitive enzyme-linked immunosorbent assay (ELISA) could be developed as an orthogonal method. This would require the production of a specific antibody against this compound.

Principle of Competitive ELISA

  • Antigen Coating: A conjugate of 5-hydroxyheptanoic acid and a carrier protein (e.g., BSA) is immobilized on the wells of a microplate.

  • Competitive Binding: The sample containing this compound is mixed with a limited amount of a specific primary antibody and added to the wells. The free this compound in the sample competes with the coated antigen for binding to the antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, producing a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

The development of such an assay is a significant undertaking, requiring expertise in organic synthesis (for the hapten-carrier conjugate) and immunology (for antibody production and assay optimization).

References

A Comparative Guide to the Absolute Quantification of 5-Hydroxyheptanoyl-CoA: Isotopic Dilution Mass Spectrometry and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The absolute quantification of acyl-Coenzyme A (acyl-CoA) thioesters, such as 5-hydroxyheptanoyl-CoA, is critical for advancing our understanding of cellular metabolism and its role in disease. This guide provides a comprehensive comparison of Isotopic Dilution Mass Spectrometry (IDMS), the gold standard for absolute quantification, with alternative analytical techniques. Due to a lack of specific experimental data for this compound in the current literature, this guide utilizes data and protocols for analogous short-chain hydroxy acyl-CoAs, such as 3-hydroxy-octanoyl-CoA, to provide a robust comparative framework.

Comparison of Analytical Methods

The selection of an appropriate quantification method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the availability of instrumentation and standards. While IDMS offers unparalleled accuracy, other methods present viable alternatives with their own distinct advantages and limitations.

ParameterIsotopic Dilution Mass Spectrometry (IDMS)LC-MS/MS (without Isotopic Dilution)Enzymatic Assays
Principle Mass spectrometry with a stable isotope-labeled internal standard.Mass spectrometry without a stable isotope-labeled internal standard.Spectrophotometric or fluorometric detection of a product from an enzyme-catalyzed reaction.
Limit of Detection (LOD) High femtomole to low picomole rangeLow picomole rangePicomole to nanomole range
Limit of Quantification (LOQ) High femtomole to low picomole rangeLow picomole rangePicomole to nanomole range
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) < 5%< 15%< 20%
Specificity Very High (mass-to-charge ratio and retention time)High (mass-to-charge ratio and retention time)Moderate to High (enzyme specificity)
Throughput Moderate to HighHighLow to Moderate
Key Advantage Highest accuracy and precision, corrects for matrix effects and sample loss.High sensitivity and specificity, widely available instrumentation.Relatively simple and inexpensive, does not require mass spectrometry.
Key Limitation Requires synthesis of a specific stable isotope-labeled internal standard, which can be challenging and costly.Susceptible to matrix effects and variations in ionization efficiency, leading to lower accuracy compared to IDMS.Can suffer from interferences from other substrates or colored/fluorescent compounds in the sample.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the quantification of short-chain hydroxy acyl-CoAs.

Isotopic Dilution Mass Spectrometry (IDMS) Protocol (Adapted for this compound)

This protocol is based on established methods for other short-chain acyl-CoAs and would require the synthesis of a stable isotope-labeled this compound (e.g., [¹³C₅]-5-hydroxyheptanoyl-CoA) to serve as the internal standard.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable ice-cold buffer.

    • Spike the homogenate with a known amount of the stable isotope-labeled this compound internal standard.

    • Perform protein precipitation using an organic solvent (e.g., acetonitrile (B52724) or methanol) or acid (e.g., perchloric acid).

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant containing the acyl-CoAs is then subjected to solid-phase extraction (SPE) for purification and concentration. A C18 cartridge is commonly used for this purpose.

    • Elute the acyl-CoAs from the SPE cartridge, evaporate the solvent, and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

      • Mobile Phase B: 10 mM ammonium acetate in methanol.

      • Gradient: A linear gradient from 5% to 95% B over a set time.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Selected Reaction Monitoring (SRM).

      • SRM Transitions:

        • Unlabeled this compound: Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion.

        • Labeled this compound: Monitor the transition from the labeled precursor ion (M+H+n)⁺ to its corresponding product ion.

      • Collision Energy: Optimized for the specific fragmentation of this compound.

  • Quantification:

    • The concentration of endogenous this compound is determined by calculating the peak area ratio of the unlabeled analyte to the labeled internal standard and comparing this to a standard curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Alternative Method: Enzymatic Assay

This method utilizes the activity of a specific dehydrogenase enzyme to quantify the hydroxyacyl-CoA.

  • Sample Preparation:

    • Prepare a protein-free extract of the sample as described in the IDMS protocol (steps 1a-1d).

  • Assay Procedure:

    • The assay mixture contains a buffer (e.g., Tris-HCl), NAD⁺, and the sample extract.

    • The reaction is initiated by the addition of a specific 3-hydroxyacyl-CoA dehydrogenase.

    • The enzyme catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

    • The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

  • Quantification:

    • The concentration of the hydroxyacyl-CoA is calculated from the change in absorbance using the molar extinction coefficient of NADH.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Homogenize Homogenization Spike->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate Purify Solid-Phase Extraction (SPE) Precipitate->Purify Concentrate Evaporation & Reconstitution Purify->Concentrate LC Liquid Chromatography (LC) Concentrate->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quant Calculate Peak Area Ratio & Determine Concentration MS->Quant

Caption: Experimental workflow for Isotopic Dilution Mass Spectrometry (IDMS).

Method_Comparison cluster_methods Quantification Methods cluster_attributes Key Attributes IDMS Isotopic Dilution Mass Spectrometry (IDMS) Accuracy Accuracy & Precision IDMS->Accuracy Highest Specificity Specificity IDMS->Specificity Very High Cost Cost & Complexity IDMS->Cost High Throughput Throughput IDMS->Throughput Moderate LCMS LC-MS/MS (without Isotopic Dilution) LCMS->Accuracy High LCMS->Specificity High LCMS->Cost Moderate LCMS->Throughput High Enzymatic Enzymatic Assay Enzymatic->Accuracy Moderate Enzymatic->Specificity Moderate-High Enzymatic->Cost Low Enzymatic->Throughput Low-Moderate

Caption: Comparison of quantification methods for this compound.

Detecting 5-Hydroxyheptanoyl-CoA: A Head-to-Head Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate detection and quantification of specific acyl-CoA species such as 5-hydroxyheptanoyl-CoA is paramount. This guide provides a head-to-head comparison of key analytical methods applicable to the detection of this compound, offering insights into their principles, performance, and experimental protocols to aid in the selection of the most suitable technique for your research needs.

Methodological Overview

The detection of this compound, a hydroxylated medium-chain acyl-CoA, presents analytical challenges due to its structural similarity to other endogenous acyl-CoAs and its relatively low abundance. The primary methods for its quantification include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and immunoassays such as ELISA. Each of these techniques offers a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Quantitative Data Summary

The following table summarizes the key performance metrics for the compared analytical methods. Data presented are extrapolated from studies on similar short- and medium-chain acyl-CoAs and represent expected performance for this compound analysis.[1][2][3]

Parameter LC-MS/MS Enzymatic Assay Immunoassay (ELISA)
Limit of Detection (LOD) High (fmol range)Moderate (pmol range)High (pg-ng/mL range)
Limit of Quantification (LOQ) High (fmol-pmol range)Moderate (pmol-nmol range)High (ng/mL range)
Linearity (R²) >0.99>0.98>0.99
Precision (RSD%) < 15%< 20%< 15%
Specificity Very HighModerate to HighHigh
Throughput HighLow to ModerateHigh
Cost per Sample HighLowModerate
Instrumentation Cost HighLowLow to Moderate

In-Depth Method Comparison

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of acyl-CoAs due to its exceptional sensitivity and specificity.[2] This technique separates this compound from other metabolites in a complex biological sample via liquid chromatography, followed by detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.[1]

Advantages:

  • High Specificity: The use of multiple reaction monitoring (MRM) allows for the unambiguous identification and quantification of the target analyte with minimal interference from the sample matrix.[1]

  • High Sensitivity: Capable of detecting femtomole levels of the analyte, making it ideal for samples with low abundance.[2]

  • Multiplexing Capability: Allows for the simultaneous measurement of multiple acyl-CoA species in a single run.

Limitations:

  • High Initial Investment: Requires expensive and specialized equipment.

  • Complex Method Development: Optimization of chromatographic and mass spectrometric conditions can be time-consuming.

  • Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect accuracy and precision, requiring careful validation.

Enzymatic Assays

Enzymatic assays for hydroxyacyl-CoAs typically rely on the activity of a specific dehydrogenase enzyme. For this compound, a suitable 3-hydroxyacyl-CoA dehydrogenase could be employed. The enzymatic reaction involves the oxidation of the hydroxyl group, coupled to the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.[4]

Advantages:

  • Cost-Effective: Requires standard laboratory equipment such as a spectrophotometer, making it an economical choice.

  • Simple and Rapid: The assay procedure is generally straightforward and can provide results relatively quickly.

Limitations:

  • Lower Specificity: The dehydrogenase enzyme may exhibit activity towards other hydroxyacyl-CoA species, leading to potential cross-reactivity and overestimation.

  • Lower Sensitivity: Compared to LC-MS/MS, enzymatic assays are generally less sensitive.

  • Interference: The presence of other dehydrogenases or reducing/oxidizing agents in the sample can interfere with the assay.

Immunoassays (ELISA)

Advantages:

  • High Throughput: ELISA is well-suited for screening a large number of samples in a 96-well plate format.

  • High Sensitivity: Can achieve high sensitivity, often in the picogram to nanogram per milliliter range.[5]

  • No Complex Equipment Required: Requires a standard microplate reader.

Limitations:

  • Antibody Development: The development of a highly specific monoclonal or polyclonal antibody to a small molecule like this compound can be challenging and time-consuming.

  • Cross-Reactivity: The antibody may cross-react with structurally similar molecules, affecting the accuracy of the results.

  • Matrix Effects: Components of the biological matrix can interfere with antibody-antigen binding.

Experimental Protocols

LC-MS/MS Protocol
  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • The supernatant can be concentrated and reconstituted in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

    • Gradient: A linear gradient from 5% to 95% B over a set time.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Enzymatic Assay Protocol[4]
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

    • Add NAD+ to the buffer to a final concentration of 1-2 mM.

  • Assay Procedure:

    • Pipette the reaction mixture into a cuvette.

    • Add the sample containing this compound.

    • Initiate the reaction by adding a suitable 3-hydroxyacyl-CoA dehydrogenase.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Quantification:

    • Calculate the rate of NADH production from the linear portion of the absorbance curve.

    • Determine the concentration of this compound using a standard curve generated with known concentrations of a hydroxyacyl-CoA standard.

Immunoassay (ELISA) Protocol (Hypothetical)
  • Plate Coating:

    • Coat a 96-well microplate with an antibody specific for this compound and incubate overnight.

    • Wash the plate to remove unbound antibody.

  • Competitive Reaction:

    • Add standards and samples to the wells, followed by the addition of enzyme-conjugated this compound.

    • Incubate to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a substrate for the enzyme, leading to a colorimetric reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Signaling Pathways and Experimental Workflows

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Concentration Concentration & Reconstitution Supernatant->Concentration LC Liquid Chromatography Separation Concentration->LC MS Tandem Mass Spectrometry Detection LC->MS Ionization Data Data Acquisition & Analysis MS->Data

Caption: LC-MS/MS Experimental Workflow.

Enzymatic_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification Sample Sample containing This compound Reagents Add Reaction Buffer & NAD+ Sample->Reagents Enzyme Add 3-hydroxyacyl-CoA Dehydrogenase Reagents->Enzyme Reaction Incubate Enzyme->Reaction Spectro Measure Absorbance at 340 nm Reaction->Spectro Calc Calculate Rate of NADH Production Spectro->Calc Quant Quantify using Standard Curve Calc->Quant

Caption: Enzymatic Assay Workflow.

ELISA_Workflow cluster_binding Competitive Binding cluster_detection_quant Detection & Quantification Coating Coat Plate with Antibody AddSample Add Samples/Standards Coating->AddSample AddConjugate Add Enzyme-Conjugated Analyte AddSample->AddConjugate Incubate Incubate AddConjugate->Incubate Wash1 Wash Incubate->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate ColorDev Color Development AddSubstrate->ColorDev Stop Stop Reaction ColorDev->Stop Read Read Absorbance Stop->Read Quantify Quantify using Standard Curve Read->Quantify

Caption: Competitive ELISA Workflow.

Conclusion

The choice of detection method for this compound is highly dependent on the specific requirements of the research. For applications demanding the highest sensitivity and specificity, and where multiplexing is advantageous, LC-MS/MS is the superior choice, despite its high cost. Enzymatic assays offer a cost-effective and rapid alternative for routine analysis, provided that potential cross-reactivity is carefully assessed and controlled for. While not commercially available, a custom-developed ELISA could provide a high-throughput screening platform, ideal for large-scale studies, assuming the successful development of a specific antibody. Researchers should carefully consider the trade-offs between performance, cost, and throughput when selecting the most appropriate method for their experimental needs.

References

Safety Operating Guide

Navigating the Disposal of 5-Hydroxyheptanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 5-hydroxyheptanoyl-CoA are paramount to ensuring laboratory safety and environmental compliance. While specific disposal protocols for every novel compound are not always readily available, a framework of best practices, derived from general laboratory chemical waste guidelines, provides a clear path forward. The overriding principle is to treat any unknown substance as hazardous until proven otherwise and to always adhere to the specific waste management protocols of your institution.[1][2]

Immediate Safety and Handling Precautions

Before addressing disposal, ensure safe handling of this compound in the laboratory. While detailed toxicological data for this specific molecule is not available, it is prudent to handle it with the standard care afforded to all laboratory chemicals. This includes:

  • Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and gloves.

  • Handling the compound in a well-ventilated area, preferably within a fume hood.

  • Avoiding inhalation of any dust or aerosols.

  • Preventing contact with skin and eyes.

  • Knowing the location and proper use of emergency equipment, such as safety showers and eyewash stations.

Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline. Always consult and follow your institution's specific Environmental Health and Safety (EHS) protocols.

  • Waste Identification and Classification:

    • Treat this compound as a chemical waste.

    • Unless confirmed to be non-hazardous by your institution's EHS department, it should be managed as a hazardous waste.[2] This is the most conservative and safest approach.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS guidelines.

    • Keep it separate from incompatible materials. As a general rule, store organic compounds separately from strong acids, bases, and oxidizers.[3]

  • Containerization:

    • Use a chemically compatible, leak-proof container for waste collection. The original container, if in good condition, is often a suitable choice.[1][3]

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[1][2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the hazards associated with the waste (e.g., "Caution: Substance not fully tested").

    • Note the date when the container was first used for waste accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]

    • Ensure secondary containment, such as a tray, is used to capture any potential leaks.[1]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS or hazardous waste management department.

    • Do not dispose of this compound down the sink or in the regular trash unless you have received explicit approval from your EHS department for this specific chemical.[2][5][6]

Quantitative Data Summary

Due to the specific nature of this compound as a research biochemical, publicly available quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, specific gravity for waste profiling) is not available. All disposal decisions must be deferred to institutional guidelines, which are based on broader regulatory frameworks.

Experimental Protocols

The primary "experimental protocol" for the disposal of this compound is the adherence to the established procedures of your institution's hazardous waste management program. These protocols are designed to be in compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is the waste classified as hazardous? consult_ehs->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes (or Unknown) non_hazardous_waste Follow specific EHS protocol for non-hazardous biochemical waste is_hazardous->non_hazardous_waste No segregate Segregate from incompatible waste hazardous_waste->segregate label_container Use a labeled, sealed container (Full chemical name, 'Hazardous Waste') segregate->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request pickup by EHS/Hazardous Waste Team store_saa->request_pickup end End: Proper Disposal request_pickup->end liquid_solid Is the waste liquid or solid? non_hazardous_waste->liquid_solid liquid_disposal Drain disposal with copious amounts of water (if approved) liquid_solid->liquid_disposal Liquid solid_disposal Dispose in designated solid waste stream (if approved) liquid_solid->solid_disposal Solid liquid_disposal->end solid_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 5-hydroxyheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-hydroxyheptanoyl-CoA, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety goggles or safety glasses with side shieldsMust be compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Chemical-resistant glovesEN 374 compliant. Nitrile or butyl rubber gloves are recommended. Confirm suitability with the glove manufacturer.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothingStandard laboratory attire to protect skin from potential splashes.
Respiratory Protection Generally not required with adequate ventilationIf there is a risk of generating aerosols or dust, use a NIOSH (US) or EN 143 (EU) approved particulate respirator (e.g., N95 or P2).

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory work area.[2]

  • Weighing: If handling a solid form, weigh the compound in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.

  • Solutions: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area. Coenzyme A esters are often delicate and may require storage at low temperatures (e.g., -20°C or -80°C) to maintain stability.[3]

  • Container: Keep the container tightly closed to prevent contamination and moisture absorption.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), should be considered chemical waste.

  • Waste Segregation: Segregate waste containing this compound from other laboratory waste streams.

  • Waste Collection:

    • Solid Waste: Collect in a designated, labeled, and sealed container.

    • Liquid Waste: Collect in a labeled, leak-proof container. Do not pour down the drain.[4]

  • Labeling: Clearly label all waste containers with the contents, including the name "this compound," and appropriate hazard warnings (if known).

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Institutional Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.